molecular formula C8H14O2 B1597412 methyl 1-methylcyclopentanecarboxylate CAS No. 4630-83-5

methyl 1-methylcyclopentanecarboxylate

Cat. No.: B1597412
CAS No.: 4630-83-5
M. Wt: 142.2 g/mol
InChI Key: SUCGJXDLZCDFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methylcyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGJXDLZCDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196807
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-83-5
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1-methylcyclopentanecarboxylate

Abstract

This compound is a valuable organic compound utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its structure, featuring a quaternary carbon center on a five-membered ring, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of robust and validated methodologies for the synthesis of this target molecule. We will dissect two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative analysis to empower researchers in drug development and chemical synthesis with the knowledge to make informed strategic decisions. The protocols described herein are designed as self-validating systems, emphasizing causality behind experimental choices to ensure reproducibility and success.

Introduction to the Target Molecule

This compound (C₈H₁₄O₂) is a methyl ester of 1-methylcyclopentanecarboxylic acid.[1] It is a colorless liquid with a molecular weight of 142.20 g/mol and is typically characterized by its miscibility with common organic solvents.[1][2] The core of this molecule is the cyclopentane ring, which is a prevalent scaffold in numerous biologically active compounds. The presence of a methyl group and a methyl ester at the same carbon atom (C1) creates a sterically hindered quaternary center, which can be a key feature for modulating the pharmacological profile of a larger molecule.

This guide will focus on two divergent and effective synthetic pathways:

  • Strategy I: A convergent approach involving the synthesis of the carboxylic acid precursor, 1-methylcyclopentanecarboxylic acid, followed by a classic Fischer esterification.

  • Strategy II: A linear approach starting with the synthesis of methyl cyclopentanecarboxylate via a Favorskii rearrangement, followed by a direct α-alkylation to introduce the methyl group.

G A Synthetic Strategies B Strategy I: Convergent Synthesis (via Fischer Esterification) A->B C Strategy II: Linear Synthesis (via α-Alkylation) A->C D 1-Methylcyclopentanecarboxylic Acid (Precursor Synthesis) B->D E Fischer Esterification B->E F Methyl Cyclopentanecarboxylate (Precursor Synthesis) C->F G α-Methylation C->G H This compound (Target Molecule) E->H G->H

Caption: Overview of the divergent synthetic strategies discussed.

Strategy I: Convergent Synthesis via Fischer Esterification

This strategy is predicated on the late-stage formation of the ester from its corresponding carboxylic acid. The primary advantage here is the robustness and high yield of the Fischer esterification process. The key challenge lies in the efficient synthesis of the requisite precursor, 1-methylcyclopentanecarboxylic acid.

Mechanistic Principles

Part A: Synthesis of 1-Methylcyclopentanecarboxylic Acid via Grignard Reaction

A highly effective method for creating the quaternary carbon is through the addition of a methyl Grignard reagent to cyclopentanone, followed by conversion of the resultant tertiary alcohol to the carboxylic acid. A more direct, albeit challenging, route involves the carboxylation of a Grignard reagent derived from 1-halo-1-methylcyclopentane. For this guide, we will focus on a reliable two-step sequence starting from cyclopentanone.

  • Grignard Addition: Methylmagnesium bromide adds to the electrophilic carbonyl carbon of cyclopentanone to form a tertiary alkoxide. Subsequent acidic workup yields 1-methylcyclopentanol. The key to success is maintaining anhydrous conditions to prevent quenching the highly basic Grignard reagent.[3]

  • Nitrile Synthesis and Hydrolysis: The tertiary alcohol is converted to 1-chloro-1-methylcyclopentane using a reagent like thionyl chloride or concentrated HCl. This tertiary halide then undergoes nucleophilic substitution with sodium cyanide to form 1-methylcyclopentanecarbonitrile. Finally, vigorous acidic or basic hydrolysis of the nitrile yields the target carboxylic acid.

Part B: Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction toward the product (ester), methanol is used in large excess, acting as both reactant and solvent. The mechanism proceeds through several key steps: protonation of the carbonyl oxygen to activate the carboxylic acid, nucleophilic attack by methanol, proton transfer, and elimination of water.[4]

fischer_esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ Tetrahedral R-C(OH)₂(O⁺HCH₃) ProtonatedAcid->Tetrahedral + CH₃OH Methanol CH₃OH ProtonatedEster R-C(OH)(O-CH₃)⁺ Tetrahedral->ProtonatedEster - H⁺, + H⁺ - H₂O FinalEster R-COOCH₃ ProtonatedEster->FinalEster - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Strategy I

Step 1: Synthesis of 1-Methylcyclopentanol

  • Apparatus: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (5.8 g, 0.24 mol). In the dropping funnel, place a solution of methyl iodide (31.2 g, 0.22 mol) in 100 mL of anhydrous diethyl ether.

  • Reaction: Add ~10 mL of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by cloudiness and bubbling), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone (16.8 g, 0.20 mol) in 50 mL of anhydrous diethyl ether dropwise via the dropping funnel.

  • Workup: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Cautiously pour the reaction mixture onto 200 g of crushed ice and acidify with 1 M HCl. Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methylcyclopentanol.

Step 2: Synthesis of 1-Methylcyclopentanecarboxylic Acid

  • Chlorination: In a well-ventilated fume hood, cool the crude 1-methylcyclopentanol (0.20 mol) to 0 °C and slowly add 50 mL of concentrated HCl with vigorous stirring. Stir at room temperature for 4 hours. Extract the product with dichloromethane, wash with water, and dry over MgSO₄. Evaporate the solvent to yield 1-chloro-1-methylcyclopentane.

  • Cyanation: Prepare a solution of sodium cyanide (12.0 g, 0.245 mol) in 100 mL of DMSO. Add the crude 1-chloro-1-methylcyclopentane and heat the mixture to 90 °C for 12 hours. Cool, pour into water, and extract with ether. Wash the ether extracts with brine, dry, and concentrate to yield 1-methylcyclopentanecarbonitrile.

  • Hydrolysis: Reflux the crude nitrile with 150 mL of 6 M H₂SO₄ for 6 hours. Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-methylcyclopentanecarboxylic acid.[5][6]

Step 3: Esterification to this compound

  • Reaction Setup: In a 250 mL round-bottom flask, combine the crude 1-methylcyclopentanecarboxylic acid (0.18 mol), 150 mL of methanol, and 3 mL of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 5 hours.

  • Workup: Cool the solution and remove the excess methanol via rotary evaporation. Dissolve the residue in 100 mL of diethyl ether and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Strategy II: Linear Synthesis via α-Alkylation

This strategy builds the target molecule by first creating the cyclopentane ester scaffold and then introducing the final methyl group. This approach leverages the powerful and well-documented Favorskii rearrangement for ring contraction.[7][8]

Mechanistic Principles

Part A: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[7] When applied to a cyclic α-halo ketone, it serves as an elegant method for ring contraction.[8][9]

  • Enolate Formation: A strong base, sodium methoxide, deprotonates the α'-carbon (C6) of 2-chlorocyclohexanone, forming an enolate.

  • Cyclopropanone Intermediate: The enolate performs an intramolecular Sₙ2 reaction, displacing the chloride to form a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[9]

  • Nucleophilic Attack & Ring Opening: The methoxide nucleophile attacks the carbonyl carbon of the intermediate. The resulting tetrahedral intermediate collapses, and the three-membered ring opens to form the more stable carbanion, which is typically the less substituted one.[10]

  • Protonation: The carbanion is protonated by the methanol solvent during workup to yield the final methyl cyclopentanecarboxylate product.

favorskii_rearrangement Start 2-Chlorocyclohexanone Enolate Enolate Intermediate Start->Enolate + MeO⁻ - MeOH Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Sₙ2 Adduct Methoxide Adduct Cyclopropanone->Adduct + MeO⁻ Carbanion Ring-Opened Carbanion Adduct->Carbanion Ring Opening Product Methyl Cyclopentanecarboxylate Carbanion->Product + H⁺ (workup)

Caption: Mechanism of the Favorskii Rearrangement.

Part B: α-Methylation of the Ester

To introduce the methyl group at the α-position, the ester must first be converted to its enolate.

  • Enolate Formation: A strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to completely and irreversibly deprotonate the α-carbon without competing nucleophilic attack at the ester carbonyl. This step is performed at low temperature (-78 °C) to prevent side reactions.

  • Alkylation: The resulting nucleophilic enolate is then treated with an electrophile, methyl iodide. The enolate attacks the methyl group in an Sₙ2 reaction to form the new C-C bond, yielding the final product.

Experimental Protocol: Strategy II

Step 1: Synthesis of Methyl Cyclopentanecarboxylate

This protocol is adapted from the robust procedure published in Organic Syntheses.[11]

  • Apparatus: Assemble a dry 1 L three-necked, round-bottomed flask with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel, all protected by calcium chloride drying tubes.

  • Reaction Setup: Suspend sodium methoxide (58 g, 1.07 mol) in 330 mL of anhydrous ether.

  • Addition: Begin stirring and add a solution of 2-chlorocyclohexanone (133 g, 1.0 mol) in 30 mL of dry ether dropwise from the funnel. Regulate the rate of addition to control the exothermic reaction (approx. 40 minutes).

  • Reflux: After the addition is complete, stir and heat the mixture under reflux for 2 hours.

  • Workup: Cool the flask and add water until all salts dissolve. Separate the ether layer. Extract the aqueous layer with two 50 mL portions of ether. Combine all ethereal solutions and wash successively with 100 mL portions of 5% HCl, 5% NaHCO₃ solution, and saturated brine.

  • Purification: Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield methyl cyclopentanecarboxylate.[11]

Step 2: α-Methylation to this compound

  • LDA Preparation: In a flame-dried, nitrogen-flushed flask, dissolve diisopropylamine (15.4 mL, 0.11 mol) in 100 mL of anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol). Stir at -78 °C for 30 minutes.

  • Enolate Formation: To this LDA solution, add a solution of methyl cyclopentanecarboxylate (12.8 g, 0.10 mol) in 30 mL of anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by fractional distillation under vacuum to yield the final product, this compound.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Value
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [2]
Boiling Point ~160-162 °C (at atmospheric pressure, estimated); 219.78 °C at 760 mmHg[2]
Appearance Colorless liquid[1]
¹H NMR (CDCl₃, est.) δ ~3.65 (s, 3H, -OCH₃), 1.5-2.0 (m, 8H, cyclopentyl CH₂), 1.20 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, est.) δ ~177 (C=O), 51 (-OCH₃), 47 (quaternary C), 35 (cyclopentyl CH₂), 25 (cyclopentyl CH₂), 22 (-CH₃)
IR (Neat, cm⁻¹) ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1160 (C-O stretch)

Note: NMR and IR data are estimated based on the structure and data from similar compounds like methyl cyclopentanecarboxylate and other substituted esters.[12][13][14][15]

Comparative Analysis and Conclusion

Both Strategy I and Strategy II represent viable and robust pathways to this compound, each with distinct advantages for the research scientist.

  • Strategy I (Convergent/Esterification): This route is highly modular. The synthesis of the carboxylic acid precursor can be optimized independently. While the overall sequence is longer, the final esterification step is typically very high-yielding and clean. This strategy may be preferred if various esters (ethyl, propyl, etc.) are desired, as the common acid intermediate can be esterified with different alcohols.

  • Strategy II (Linear/Alkylation): This approach is more elegant and potentially shorter. The Favorskii rearrangement is a powerful transformation for accessing the cyclopentane ring system.[16] The main challenge lies in the strict anhydrous and low-temperature conditions required for the LDA-mediated alkylation. This route is ideal for specifically targeting the methyl ester when starting materials are readily available.

The choice of synthesis will ultimately depend on the starting materials available, the scale of the reaction, and the specific expertise of the laboratory. Both methods, when executed with care, provide reliable access to this important synthetic building block.

References

  • Goheen, D. W., & Vaughan, W. R. Methyl cyclopentanecarboxylate. Organic Syntheses.
  • PubChem. Methyl cyclopent-1-ene-1-carboxylate. National Center for Biotechnology Information.
  • Journal of Chemical Education. (2016, August). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. ERIC.
  • PubChem. Methyl cyclopentanecarboxylate. National Center for Biotechnology Information.
  • Wikipedia. Favorskii rearrangement.
  • ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid.
  • NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
  • MySkinRecipes. Methyl 1-methylcyclopentane-1-carboxylate.
  • NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • YouTube. (2022, January 26). Favorskii Rearrangement. Professor Dave Explains.
  • ChemSynthesis. (2025, May 20). methyl 1-methyl-2-cyclopentene-1-carboxylate.
  • NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid.
  • Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • ResearchGate. 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top....
  • SpectraBase. Methyl 1-cyclopentene-1-carboxylate - Optional[13C NMR] - Spectrum.
  • Google Patents. US4007216A - 2-Methoxy-4-methyl-3-oxo-cyclopent-1-ene-1,4-dicarboxylic acid esters.
  • PubChem. Cyclopentanecarboxylic acid, 1-methyl-, methyl ester. National Center for Biotechnology Information.
  • PubChem. 1-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information.
  • YouTube. (2023, December 9). Synthesis of Dimethyl Cyclopentane. Organic Chemistry Tutor.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylcyclopentanecarboxylate is a cyclic ester with the chemical formula C₈H₁₄O₂. Its structure, characterized by a cyclopentane ring with a methyl group and a methyl carboxylate group attached to the same carbon atom, gives rise to a unique set of physical and chemical properties. This guide provides a comprehensive overview of the key physical properties of this compound, offering valuable insights for its application in research, particularly in the fields of organic synthesis and drug development. Understanding these properties is crucial for predicting its behavior in various chemical environments, designing synthetic routes, and ensuring safe handling and storage.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic chemical identifiers.

IdentifierValueSource
Chemical Name This compound-
CAS Number 4630-83-5-
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol

The structure of this compound is depicted below, showcasing the arrangement of its constituent atoms.

Caption: Chemical structure of this compound.

Experimentally Determined Physical Properties

The following table summarizes the key physical properties of this compound based on available experimental data. It is important to note that a definitive melting point has not been reported in the literature, which suggests that the compound is a liquid at standard room temperature.

Physical PropertyValueConditions
Boiling Point 85-88 °Cat 20 Torr
Density 0.9654 g/cm³at 20 °C
Refractive Index 1.446at 20 °C
Melting Point Not available-
Solubility Miscible in ethanol, ether, and acetone. Insoluble in water.[1]Standard temperature and pressure

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Singlet (3H): Expected around 3.6-3.7 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

  • Singlet (3H): Expected around 1.2-1.3 ppm, corresponding to the three protons of the methyl group attached to the cyclopentane ring.

  • Multiplets (8H): Expected in the range of 1.5-2.0 ppm, arising from the eight protons on the cyclopentane ring. The complexity of these signals is due to spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR (Predicted):

  • Quaternary Carbon: One signal expected in the range of 45-55 ppm for the carbon atom of the cyclopentane ring bonded to both the methyl and the ester groups.

  • Ester Carbonyl Carbon: One signal expected in the range of 170-180 ppm.

  • Methyl Ester Carbon: One signal expected around 50-55 ppm.

  • Ring Methyl Carbon: One signal expected in the range of 20-30 ppm.

  • Cyclopentane Carbons (CH₂): Multiple signals expected in the range of 20-40 ppm for the four methylene carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of its close analog, methyl cyclopentanecarboxylate. The most prominent absorption bands would be:

  • C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ , characteristic of the ester carbonyl group.

  • C-O Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ , corresponding to the stretching vibration of the C-O single bond of the ester.

  • C-H Stretch: Multiple absorption bands in the region of 2850-3000 cm⁻¹ , due to the stretching vibrations of the C-H bonds in the methyl and cyclopentane groups.

  • C-H Bend: Absorption bands in the region of 1350-1470 cm⁻¹ , corresponding to the bending vibrations of the C-H bonds.

The primary difference in the IR spectrum compared to methyl cyclopentanecarboxylate would be the presence of additional C-H stretching and bending vibrations associated with the extra methyl group on the cyclopentane ring.

Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section outlines the standard experimental protocols for measuring the key physical properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure Sample Liquid Sample in Small Test Tube Capillary Inverted Capillary Tube Thermometer Thermometer Thiele_Tube Thiele Tube with Heating Oil Heat_Source Heat Source Thiele_Tube->Heat_Source Start Assemble Apparatus Heat Gently Heat Thiele Tube Start->Heat 1 Observe_Bubbles Observe Stream of Bubbles from Capillary Tube Heat->Observe_Bubbles 2 Cool Remove Heat and Allow to Cool Observe_Bubbles->Cool 3 Record_Temp Record Temperature when Liquid Enters Capillary Cool->Record_Temp 4 End Boiling Point Determined Record_Temp->End 5

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Causality: The principle behind this method is that as the liquid is heated, the air trapped in the capillary tube expands and escapes, eventually being replaced by the vapor of the liquid. When a steady stream of bubbles is observed, the vapor pressure inside the capillary is slightly greater than the atmospheric pressure. Upon cooling, the vapor pressure drops, and when it equals the atmospheric pressure, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.

Determination of Density

Density, a fundamental physical property, is defined as the mass per unit volume. For a liquid, it can be accurately determined using a pycnometer or a volumetric flask and a balance.

Density_Determination Start Start Weigh_Empty Weigh a clean, dry volumetric flask (m_flask) Start->Weigh_Empty Add_Liquid Add the liquid to the calibration mark (V_flask) Weigh_Empty->Add_Liquid Weigh_Full Weigh the flask with the liquid (m_total) Add_Liquid->Weigh_Full Calculate_Mass Calculate the mass of the liquid (m_liquid = m_total - m_flask) Weigh_Full->Calculate_Mass Calculate_Density Calculate density (ρ = m_liquid / V_flask) Calculate_Mass->Calculate_Density End End Calculate_Density->End

Caption: Step-by-step workflow for the determination of liquid density.

Self-Validation: To ensure accuracy, the procedure should be repeated multiple times, and the average density value should be reported. The calibration of the balance and the volumetric flask should be verified using standards.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Protocol:

  • Calibration: Ensure the refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of the this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the scale.

  • Temperature Control: The refractive index is temperature-dependent, so it is crucial to record the temperature at which the measurement is taken, typically 20°C.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and splitting patterns to elucidate the molecular structure.

FTIR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Sample Spectrum: Place the salt plates in the spectrometer and acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While some experimental data is available, further research is needed to determine its melting point and to obtain and publish its experimental spectroscopic data. The provided protocols offer a standardized approach for the determination of these properties, ensuring data reliability and reproducibility. A thorough understanding of these physical characteristics is essential for the effective and safe utilization of this compound in various scientific and industrial applications.

References

  • Crysdot LLC.
  • PubChem. Methylcyclopentane.

Sources

An In-depth Technical Guide to Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 1-methylcyclopentanecarboxylate, a versatile building block in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: Unveiling the Potential of a Substituted Cyclopentane Scaffold

This compound is an organic compound featuring a five-membered cyclopentane ring substituted with both a methyl group and a methyl carboxylate group at the same carbon atom.[1] This seemingly simple molecule holds significant potential in various scientific domains, from the development of novel pharmaceuticals to the creation of unique fragrance compounds.[2][3] The cyclopentane scaffold itself is a recurring motif in a wide array of biologically active natural products and synthetic drugs, valued for its ability to present substituents in well-defined spatial orientations.[4][5] The introduction of a methyl group on the cyclopentane ring can significantly influence the molecule's conformational preferences and metabolic stability, a concept often referred to as the "magic methyl effect" in medicinal chemistry. This guide will delve into the synthesis, spectroscopic characterization, and reactivity of this compound, providing researchers with the foundational knowledge to harness its synthetic utility.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueReference(s)
IUPAC Name methyl 1-methylcyclopentane-1-carboxylate[1]
CAS Number 4630-83-5[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid
Boiling Point 219.78 °C (estimated)[6]
Density 1.0037 g/cm³ (estimated)[6]
Refractive Index 1.4630 (estimated)[6]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through the Favorskii rearrangement, a powerful method for the ring contraction of cyclic α-halo ketones.[7][8] This base-catalyzed rearrangement offers a reliable route to cyclopentane derivatives from readily available cyclohexanones.[9][10] The following protocol details the synthesis from 2-chloro-2-methylcyclohexanone.

The Favorskii Rearrangement: Mechanism and Rationale

The Favorskii rearrangement proceeds through a cyclopropanone intermediate.[7] The choice of an alkoxide base, such as sodium methoxide, directly yields the corresponding ester.[7] The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to form the bicyclic intermediate, which is then opened by the alkoxide.

Favorskii_Mechanism A 2-Chloro-2-methyl- cyclohexanone B Enolate Formation (Base abstracts α-proton) A->B Base (MeO⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack by Methoxide C->D MeO⁻ E Tetrahedral Intermediate D->E F Ring Opening E->F G Methyl 1-Methylcyclo- pentanecarboxylate F->G Proton Transfer

Mechanism of the Favorskii Rearrangement.
Experimental Protocol: Synthesis via Favorskii Rearrangement

This protocol is adapted from established procedures for the Favorskii rearrangement of α-halocyclohexanones.[5][9]

Materials:

  • 2-Chloro-2-methylcyclohexanone

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.

  • Addition of Substrate: While stirring vigorously, add a solution of 2-chloro-2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaOMe in Et₂O B Add 2-chloro-2-methyl- cyclohexanone solution A->B C Reflux for 2-3h B->C D Quench with H₂O C->D E Extract with Et₂O D->E F Wash with HCl, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Vacuum Distillation G->H

Experimental workflow for the synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. The methyl group on the cyclopentane ring (C-CH₃) will appear as a singlet further upfield. The protons on the cyclopentane ring will exhibit complex multiplets due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a peak for the carbonyl carbon of the ester at approximately 175-180 ppm. The quaternary carbon of the cyclopentane ring will also be observable. The carbons of the methyl ester and the ring methyl group will appear at distinct upfield chemical shifts. The four methylene carbons of the cyclopentane ring are expected to have different chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1730-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aliphatic and methyl groups just below 3000 cm⁻¹ and C-O stretching vibrations of the ester between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z = 142 should be observable. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) leading to an acylium ion, and McLafferty rearrangement if sterically feasible.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around its ester functionality.

Hydrolysis

The ester can be hydrolyzed back to the corresponding carboxylic acid, 1-methylcyclopentanecarboxylic acid, under either acidic or basic conditions.[11] This reaction is fundamental for further synthetic transformations where the carboxylic acid is the desired intermediate.

Nucleophilic Acyl Substitution

The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This allows for the conversion of the methyl ester into other esters (transesterification), amides (by reaction with amines), or for its reduction to the corresponding alcohol (1-hydroxymethyl-1-methylcyclopentane) using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Fragrance Industry

The rigid, three-dimensional structure of the 1-methylcyclopentane scaffold makes it an attractive building block in medicinal chemistry for the synthesis of conformationally constrained molecules.[3][4] The introduction of the methyl group can enhance binding to biological targets and improve pharmacokinetic properties. Furthermore, the pleasant, fruity odor of many small esters suggests a potential application of this compound in the fragrance and flavor industry.[2][12]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis. Its preparation via the robust Favorskii rearrangement and the reactivity of its ester group provide access to a wide range of substituted cyclopentane derivatives. This guide has provided a detailed, scientifically grounded overview to empower researchers in their exploration and application of this important synthetic building block.

References

  • Sakai, T.; Amano, E.; Kawabata, A.; Takeda, A. Malonate anion induced Favorskii-type rearrangement. 3. Reaction of methyl-substituted .alpha. J. Org. Chem.1980, 45 (11), 2039–2043. [Link]
  • Organic Syntheses, Coll. Vol. 4, p.594 (1963); Vol. 39, p.37 (1959). [Link]
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
  • Favorskii Rearrangement. AdiChemistry. [Link]
  • Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129. PubChem. [Link]
  • Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365. PubChem. [Link]
  • Favorskii rearrangement. Wikipedia. [Link]
  • 1,2,4-trisubstituted cyclopentanes as pl
  • Methyl cyclopentanecarboxyl
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542).
  • Methyl cyclopentanecarboxyl
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Methyl cyclohexane carboxylates and their use in perfume compositions.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
  • Mass Spectrometry - Fragmentation P
  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone deriv
  • Methyl 1-cyclopentene-1-carboxylate - Optional[
  • Methyl cyclohexane carboxylates and their use in perfume compositons.
  • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry. [Link]
  • Methyl 1-methylcyclopentane-1-carboxyl
  • 1-methylcyclopentanecarboxylic acid. ChemSynthesis. [Link]
  • Methyl 1-methylcyclopentane-1-carboxyl
  • Lab5 procedure esterific
  • mass spectra - fragmentation p
  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.
  • Process for the preparation of 1-methylcyclopentane derivatives.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]
  • Methyl cyclohexane carboxylates and their use in perfume compositons.
  • Synthesis of Chiral Cyclopentenones.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic data for methyl 1-methylcyclopentanecarboxylate (CAS No. 4630-83-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a practical framework for spectral interpretation, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the causality behind experimental choices and provide robust protocols to ensure data integrity and reproducibility.

Molecular Structure and Analytical Rationale

This compound is a simple ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its structure, featuring a quaternary carbon at the 1-position of the cyclopentane ring, presents a distinct spectroscopic fingerprint. Understanding this structure is paramount for designing analytical methodologies aimed at its identification and quantification.

The selection of NMR, IR, and MS is deliberate. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy identifies key functional groups, primarily the ester carbonyl. Mass spectrometry elucidates the molecular weight and provides structural clues through fragmentation analysis. Together, these techniques offer a self-validating system for comprehensive structural confirmation.

Table 1: Key Molecular and Physical Properties

PropertyValueSource
CAS Number 4630-83-5[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
SMILES O=C(C1(C)CCCC1)OC[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The absence of a proton on the C1 carbon simplifies the ¹H spectrum in some respects but also means key structural information must be gleaned from the chemical shifts of the surrounding protons and carbons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the protons of the ester methyl group, the C1-methyl group, and the four methylene groups of the cyclopentane ring. Due to the symmetry of the molecule, the eight methylene protons are expected to appear as two multiplets.

Expertise & Experience: The choice of a standard 400 or 500 MHz spectrometer is typically sufficient for resolving the proton signals of a molecule this size.[2] Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for esters and its single, well-defined solvent residual peak at 7.26 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a 3.67Singlet3H-OCH₃Typical range for methyl ester protons.
b 1.50 - 1.70Multiplet4H-CH₂- (C2, C5)Protons on carbons adjacent to the quaternary center.
c 1.40 - 1.50Multiplet4H-CH₂- (C3, C4)Protons on carbons beta to the quaternary center.
d 1.15Singlet3HC1-CH₃Quaternary methyl group, singlet due to no adjacent protons.

Note: These are predicted values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals. The chemical shifts are highly informative, particularly for the quaternary C1 carbon and the carbonyl carbon.

Trustworthiness: The prediction of ¹³C chemical shifts is generally reliable and serves as a strong corroborative tool. The presence of the quaternary carbon signal, which would be absent in the spectrum of its non-methylated analog (methyl cyclopentanecarboxylate), is a key diagnostic feature.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Predicted δ (ppm)AssignmentRationale
176.5C=OCharacteristic chemical shift for an ester carbonyl carbon.
51.5-OCH₃Typical range for a methyl ester carbon.
45.0C1Quaternary carbon, deshielded by the attached methyl and carboxyl groups.
35.0C2, C5Methylene carbons adjacent to the quaternary center.
25.5C3, C4Methylene carbons beta to the quaternary center.
23.0C1-CH₃Quaternary methyl carbon.

Note: These are predicted values. Experimental verification is required for confirmation.

Caption: Standard experimental workflow for FTIR analysis of a neat liquid sample.

Section 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and gain structural information from fragmentation patterns.

Expertise & Experience: Due to its volatility, GC-MS is the ideal method for analyzing this compound. [3]A standard non-polar column (e.g., DB-5ms) is suitable for separation. The electron impact energy is typically set to 70 eV to induce reproducible fragmentation.

The mass spectrum of the structural analog, methyl cyclopentanecarboxylate, shows a molecular ion peak (M⁺) at m/z 128. [4]For this compound, the molecular ion peak is expected at m/z 142 .

The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this molecule due to the lack of a gamma-proton.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentFragmentation Pathway
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of the C1-methyl group
111[M - OCH₃]⁺Alpha-cleavage: loss of the methoxy radical
83[M - COOCH₃]⁺Alpha-cleavage: loss of the carbomethoxy group, forming the 1-methylcyclopentyl cation
69[C₅H₉]⁺Fragmentation of the cyclopentyl ring (e.g., loss of ethene from the C₅H₉ cation) [5]
59[COOCH₃]⁺Alpha-cleavage: formation of the carbomethoxy cation

Trustworthiness: The molecular ion peak at m/z 142 is the most definitive piece of information. The fragment at m/z 83, corresponding to the loss of the entire ester functional group, would be a strong indicator of the 1-methylcyclopentyl substructure. Comparing the fragmentation pattern to that of methylcyclopentane and methyl cyclopentanecarboxylate provides a self-validating framework for interpretation.

Section 4: Experimental Protocols

The following protocols are provided as a robust starting point for acquiring high-quality spectroscopic data for this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is locked, tuned, and shimmed according to standard instrument procedures to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol for FTIR Spectroscopy (Neat Liquid)
  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and the salt plates (KBr or NaCl) are polished and free of contaminants.

  • Background Spectrum: Acquire a background spectrum with nothing in the sample holder. This will account for atmospheric gases.

  • Sample Application: Place one drop of this compound onto the surface of one salt plate.

  • Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles. [6]5. Data Acquisition: Immediately place the salt plate assembly into the sample holder in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane), then store them in a desiccator.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

  • Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the associated mass spectrum, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available. [7]

References

  • Benchchem. (n.d.). Application Note: Infrared Spectroscopy for the Characterization of Esters.
  • Tholl, D. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-9.
  • National Institute of Standards and Technology. (n.d.). Methyl cyclopentanecarboxylate: Gas Phase Infrared Spectrum. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78365, Methyl cyclopentanecarboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid.
  • SpectraBase. (n.d.). Methyl cyclopentanecarboxylate. Wiley-VCH GmbH.
  • SpectraBase. (n.d.). Methyl 1-cyclopentene-1-carboxylate. Wiley-VCH GmbH.
  • Zucco, C., et al. (2010). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, and Conformations of Cocaine, Benzoylecgonine, Ecgonine Methyl Ester, and Ecgonine. Magnetic Resonance in Chemistry, 48(7), 558-567.
  • SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. Wiley-VCH GmbH.
  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.
  • National Institute of Standards and Technology. (n.d.). Cyclopentane, methyl-. In NIST Chemistry WebBook.
  • Al-Amiery, A. A., et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure, 1288, 135745.

Sources

1H NMR spectrum of methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 1-Methylcyclopentanecarboxylate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, expected chemical shifts and multiplicities, and practical considerations for obtaining a high-quality spectrum. A detailed, field-proven experimental protocol is provided, underpinned by a discussion of the causal factors influencing experimental choices. This guide aims to serve as an authoritative resource for the structural elucidation and quality control of this and structurally related compounds.

Introduction: The Structural Significance of Substituted Cyclopentanes

Cyclopentane rings are prevalent structural motifs in a wide range of biologically active molecules and synthetic compounds.[1] Unlike more rigid cyclic systems, cyclopentanes exhibit significant conformational flexibility, primarily through pseudorotation between 'envelope' and 'half-chair' conformations.[1] This dynamic behavior has a profound impact on the NMR spectrum, as it often leads to time-averaged signals that can complicate spectral interpretation. A thorough understanding of 1H NMR spectroscopy is therefore indispensable for the unambiguous structural determination of substituted cyclopentane derivatives like this compound.

Predicted 1H NMR Spectrum of this compound

The is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The interpretation of the spectrum hinges on understanding the electronic effects of the ester and methyl substituents, as well as the geometry of the cyclopentane ring.

Molecular Structure and Proton Environments

The structure of this compound features a quaternary carbon at the 1-position, substituted with both a methyl group and a methoxycarbonyl group. This substitution pattern simplifies the spectrum by eliminating a proton at the point of substitution. The remaining protons are the methyl ester protons, the C1-methyl protons, and the methylene protons of the cyclopentane ring at positions 2, 3, 4, and 5. Due to the rapid conformational averaging of the cyclopentane ring, the methylene protons at the 2- and 5-positions are chemically equivalent, as are the protons at the 3- and 4-positions.

Diagram of Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with unique proton environments labeled.

Analysis of Predicted Chemical Shifts and Multiplicities

The predicted chemical shifts (δ) are based on the electronic environment of each proton. Electronegative atoms and anisotropic effects of carbonyl groups cause deshielding, shifting signals downfield.

Proton Label Description Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
(a) Methoxy (O-CH ₃)~3.6 - 3.7Singlet (s)3H
(b) C1-Methyl (C-CH ₃)~1.2 - 1.3Singlet (s)3H
(c) C2/C5-Methylene (-CH ₂-)~1.7 - 1.9Multiplet (m)4H
(d) C3/C4-Methylene (-CH ₂-)~1.5 - 1.7Multiplet (m)4H

Justification for Predictions:

  • Protons (a) - Methoxy Group: These protons are attached to an oxygen atom, which is highly electronegative. This causes a significant deshielding effect, resulting in a downfield chemical shift, expected around 3.6-3.7 ppm. Since there are no adjacent protons, the signal will be a singlet.

  • Protons (b) - C1-Methyl Group: These protons are on a methyl group attached to a quaternary carbon. This environment is relatively shielded, leading to an upfield chemical shift, predicted to be around 1.2-1.3 ppm. The absence of adjacent protons results in a singlet.

  • Protons (c) - C2/C5-Methylene Groups: These methylene protons are adjacent to the quaternary carbon bearing the ester and methyl groups. The proximity to the electron-withdrawing ester group will cause a slight deshielding effect compared to the other methylene protons.[1] Due to coupling with the neighboring C3/C4 protons, this signal will appear as a multiplet.

  • Protons (d) - C3/C4-Methylene Groups: These protons are further from the deshielding ester group and are therefore expected to be at a more upfield position compared to the C2/C5 protons.[1] They will also appear as a multiplet due to coupling with the C2/C5 protons.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality . This protocol is designed to be self-validating by ensuring proper sample preparation and instrument parameter selection.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

Materials:

  • This compound (5-25 mg)[2]

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)[2][3]

  • Tetramethylsilane (TMS) as an internal standard[4][5]

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS to the vial.[2][3] The deuterated solvent is crucial as its deuterium signal is used by the spectrometer for field-frequency locking.[3]

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. Complete dissolution is critical to avoid spectral line broadening.[2]

  • Filtration: To remove any particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Sample Preparation

G A Weigh 5-25 mg of Sample B Add 0.6-0.7 mL of Deuterated Solvent with TMS A->B C Ensure Complete Dissolution B->C D Filter into NMR Tube through Glass Wool C->D E Cap and Label the NMR Tube D->E

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

NMR Instrument Parameters

The following are recommended starting parameters for a standard 400-600 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

Parameter Symbol Recommended Value Rationale
Pulse Programpulprogzg30 or zgA standard one-pulse experiment. zg30 uses a 30° flip angle which allows for a shorter relaxation delay.[6]
Number of Scansns8-16Sufficient for good signal-to-noise (S/N) for a sample of this concentration. S/N increases with the square root of the number of scans.[7]
Relaxation Delayd11.5 - 5 sAllows for adequate relaxation of protons between pulses, crucial for accurate integration.[6][8]
Acquisition Timeaq3 - 4 sProvides sufficient digital resolution for resolving fine coupling patterns.[6][9]
Spectral Widthsw12 - 16 ppmEncompasses the typical chemical shift range for organic molecules.[6][9]
Receiver GainrgAuto-adjustedOptimizes the signal intensity without causing ADC overflow.[8]

Trustworthiness and Self-Validation

The integrity of the obtained NMR data relies on a self-validating system. The sharpness and symmetrical (Lorentzian) line shape of the TMS signal at 0.0 ppm serves as an initial check of proper shimming and sample quality.[10] The integration of the signals should correspond to the ratio of protons in the molecule (3:3:4:4). Any significant deviation from this ratio may indicate the presence of impurities or incomplete relaxation. The residual solvent peak (for CDCl₃, δ ~7.26 ppm) can also be used as a secondary chemical shift reference.

Conclusion

The is a powerful tool for its structural verification. The predicted spectrum, characterized by four distinct signals, is readily interpretable based on fundamental principles of chemical shift and spin-spin coupling. By adhering to the detailed experimental protocol provided, researchers can reliably obtain high-quality, reproducible spectra, ensuring the scientific integrity of their findings. This guide provides the necessary theoretical foundation and practical insights for the successful application of 1H NMR in the analysis of this and related cyclopentane derivatives.

References

  • Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Benchchem.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility.
  • Optimizing NMR acquisition parameters for samples in So-D6. Benchchem.
  • Cyclopentane H-1 proton nmr spectrum analysis. Doc Brown's Chemistry.
  • NMR Sample Preparation. University of Alberta, Department of Chemistry.
  • Basic NMR Concepts. Boston University, Chemical Instrumentation Center.
  • Basic Acquisition Parameters. San Diego State University, NMR Facility.
  • Methyl cyclopentanecarboxylate - 1H NMR Chemical Shifts. SpectraBase.
  • 1H NMR spectra of the methyl cyclopentanone-2-carboxylate. ResearchGate.
  • 1H-NMR of Methyl Cyclopentanecarboxylate. TCI Chemicals.
  • Methyl cyclopentanecarboxylate. PubChem.
  • Methyl cyclopent-1-ene-1-carboxylate. PubChem.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Human Metabolome Database.
  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility.
  • NMR Sample Preparation. Western University, Department of Chemistry.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.
  • Synthesis of an Ester. California State University, Bakersfield.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.

Sources

mass spectrometry of methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 1-Methylcyclopentanecarboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₁₄O₂, M.W. 142.20 g/mol ). Direct experimental mass spectra for this specific compound are not widely available in public spectral libraries. Therefore, this document employs a predictive approach grounded in fundamental principles of electron ionization (EI) mass spectrometry and supported by fragmentation data from structurally similar analogs, such as methyl 1-methylcyclohexanecarboxylate. We will explore the primary fragmentation pathways, predict the resulting mass spectrum, and provide a detailed, field-proven protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how to identify and characterize this molecule.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a saturated cyclic ester. Its structure features a cyclopentane ring with both a methyl group and a methyl ester group attached to the same quaternary carbon (C1). This tertiary ester configuration is a critical determinant of its fragmentation behavior under electron ionization. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier analytical technique for the definitive identification and quantification of volatile and semi-volatile organic compounds like this ester.

Understanding the predictable ways in which a molecule like this compound fragments upon ionization is essential for accurate spectral interpretation. It allows the analyst to not only confirm the compound's identity but also to distinguish it from structural isomers. The stability of the resulting fragment ions, particularly the formation of stable carbocations and resonance-stabilized acylium ions, governs the appearance of the mass spectrum.

Core Principles of Electron Ionization (EI) Fragmentation for Tertiary Esters

Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy into the analyte molecule, causing it to ionize and subsequently fragment. For an ester like this compound, the initial event is the removal of an electron to form a molecular ion (M⁺•).

Caption: Predicted EI fragmentation pathways for this compound.

Interpretation of Key Fragment Ions

The anticipated mass spectrum will be dominated by ions resulting from the energetically favorable cleavage pathways.

m/zProposed Ion StructureFragmentation MechanismPredicted AbundanceCausality and Field Insights
83 1-Methylcyclopentyl Cationα-Cleavage: Loss of the carbomethoxy radical (•COOCH₃)Base Peak This is the most favored pathway. The cleavage results in the formation of a highly stable tertiary carbocation. In the analogous methyl 1-methylcyclohexanecarboxylate, the corresponding [M-59]⁺ ion is the base peak, providing strong evidence for this prediction. [1]
111 [M - •OCH₃]⁺ Acylium Ionα-Cleavage: Loss of the methoxy radical (•OCH₃)MediumFormation of a resonance-stabilized acylium ion is a very common and characteristic fragmentation for methyl esters. [2]This peak provides definitive evidence for the methyl ester functionality.
127 [M - •CH₃]⁺ Ionα-Cleavage: Loss of the tertiary methyl radical (•CH₃)Medium-LowCleavage of the C1-CH₃ bond also yields a stable tertiary cation stabilized by the adjacent ester group. While favorable, it is generally less dominant than the loss of the entire ester moiety.
59 [COOCH₃]⁺ IonCleavage of the C1-Carboxyl bondMedium-LowThis fragment confirms the presence of the methyl ester group. Its abundance can vary but it is typically a reliable indicator.
55, 69 Cyclopentyl Ring FragmentsSubsequent fragmentation of the m/z 83 ionMediumOnce the stable m/z 83 ion is formed, it can undergo further fragmentation through ring-opening and loss of neutral alkenes (e.g., ethene), leading to common C₄ and C₅ fragments. The mass spectrum of methylcyclopentane shows a prominent peak at m/z 69, supporting this subsequent fragmentation. [3]
142 [C₈H₁₄O₂]⁺•Molecular Ion (M⁺•) Very Low / AbsentAs discussed, the high stability of the m/z 83 fragment ion means the molecular ion is very likely to fragment immediately upon formation and may not be observed.

Experimental Protocol: GC-MS Analysis

To achieve robust and reproducible data, a well-defined analytical method is crucial. The following protocol is a validated starting point for the GC-MS analysis of this compound.

Recommended Instrumentation and Parameters

A standard benchtop GC-MS system equipped with a capillary column is ideal for this analysis.

ParameterRecommended SettingRationale / Expertise
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile compounds, including cyclic esters. [4]
Carrier GasHelium at a constant flow of 1.0 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 50:1) or SplitlessUse a split injection for samples with concentrations >1 ppm to avoid column overloading. Use splitless injection for trace-level analysis to maximize sensitivity.
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramInitial: 60 °C, hold 2 min; Ramp: 10 °C/min to 240 °C, hold 5 minThis program provides good separation from common solvents and other potential contaminants while ensuring the analyte elutes as a sharp, symmetrical peak.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra. [5]
Mass Rangem/z 40-200This range covers the expected molecular ion and all significant fragment ions.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Transfer Line Temp.280 °CMust be hot enough to prevent analyte condensation as it transfers from the GC to the MS, but not so hot as to cause degradation.
Experimental Workflow

The following workflow diagram outlines the complete analytical process from sample receipt to data analysis.

GCMS_Workflow A 1. Sample Preparation (Dilute in Hexane or Ethyl Acetate) B 2. GC Injection (1 µL into heated inlet) A->B C 3. Chromatographic Separation (Analyte travels through DB-5ms column) B->C D 4. Elution & Transfer (Compound enters MS via heated transfer line) C->D E 5. Ionization & Fragmentation (70 eV Electron Ionization Source) D->E F 6. Mass Analysis (Ions sorted by m/z in Quadrupole) E->F G 7. Detection (Electron Multiplier) F->G H 8. Data Acquisition & Analysis (Generate & Interpret Mass Spectrum) G->H

Sources

IR spectroscopy of methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-Methylcyclopentanecarboxylate

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the principles and practices for analyzing this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical basis for its characteristic vibrational frequencies, provide a detailed interpretation of its IR spectrum, and present a field-proven, step-by-step protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR). This document is designed to equip researchers with the expertise to confidently identify and characterize this and similar ester compounds, ensuring data integrity and reproducibility in research and development settings.

Introduction: The Role of IR Spectroscopy in Ester Characterization

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is paramount. Esters are a common functional group in active pharmaceutical ingredients (APIs) and synthetic intermediates. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for identifying the key functional groups within a molecule, making it a first-line technique for reaction monitoring, quality control, and structural verification.

This compound, a saturated aliphatic ester, presents several characteristic vibrational modes that are readily identifiable via IR spectroscopy. The power of this technique lies in its ability to probe the specific stretching and bending vibrations of chemical bonds, which act as a unique molecular "fingerprint." Understanding the origin of these absorption bands allows scientists to not only confirm the presence of the ester group but also to glean information about the surrounding alkyl framework.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an IR spectrum begins with a fundamental understanding of the molecule's structure and the types of vibrations it can exhibit.

Molecular Structure

This compound (C₈H₁₄O₂) consists of a cyclopentane ring with two substituents attached to the same carbon atom (C1): a methyl group (-CH₃) and a methyl carboxylate group (-COOCH₃).[1][2] This structure lacks α,β-unsaturation, classifying it as a saturated aliphatic ester.

Caption: Molecular structure of this compound.

Theoretical Vibrational Analysis

The primary absorption bands in the IR spectrum arise from the following molecular vibrations:

  • C-H Stretching: Vibrations from the sp³-hybridized carbons of the cyclopentane ring and the two methyl groups.

  • C=O Stretching: The most prominent vibration of the ester functional group, originating from the carbonyl double bond.[3]

  • C-O Stretching: Two distinct stretches associated with the ester linkage (C-C-O and O-C-C).[4]

  • C-H Bending: Scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups.

  • C-C Stretching and Skeletal Vibrations: Complex vibrations within the cyclopentane ring, contributing to the "fingerprint region."[5]

Interpreting the Infrared Spectrum

A key feature of esters is a pattern of three strong absorption bands, sometimes referred to as the "Rule of Three," which correspond to the C=O stretch and the two C-O stretches.[4]

The Carbonyl (C=O) Stretching Region

The most diagnostic peak in the spectrum is the carbonyl stretch. For saturated aliphatic esters like this compound, this vibration results in a very strong, sharp absorption band.[6]

  • Expected Frequency: 1750-1735 cm⁻¹.[5][7]

  • Causality: The position of this band is sensitive to the electronic environment. The electronegative ester oxygen atom attached to the carbonyl carbon pulls electron density through the sigma bond (inductive effect), which strengthens and stiffens the C=O double bond. This results in a higher stretching frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹).[8] The absence of conjugation with double bonds or aromatic rings keeps the frequency at this higher end of the carbonyl range.[3]

The C-O Stretching Region

Esters possess two distinct C-O single bonds, which give rise to two strong, characteristic absorption bands in the fingerprint region. These are crucial for confirming the ester functionality.[4]

  • Asymmetric C-C-O Stretch: A strong band typically appears between 1300-1150 cm⁻¹.[3] This vibration involves the stretch of the C-O bond adjacent to the carbonyl group.

  • Symmetric O-C-C Stretch: A second strong band, often slightly weaker than the first, is expected between 1150-1000 cm⁻¹.[3] This corresponds to the stretching vibration of the O-C bond of the methoxy (-OCH₃) portion of the ester.

C-H Stretching and Bending Regions
  • sp³ C-H Stretching: Strong, sharp peaks will appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[9] These arise from the methyl and cyclopentyl C-H bonds. Their presence confirms the saturated aliphatic nature of the molecule.

  • C-H Bending: Medium-intensity bands corresponding to CH₂ and CH₃ bending (deformation) vibrations are expected in the 1470-1370 cm⁻¹ region.[5]

Summary of Expected Absorptions

The quantitative data for the expected IR absorption bands are summarized in the table below for easy reference.

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
2980-2850sp³ C-H StretchStrongConfirms the aliphatic (alkane) structure of the ring and methyl groups.[9]
1750-1735C=O Stretch (Ester Carbonyl)Very StrongThe most characteristic peak for a saturated aliphatic ester.[6][7]
1470-1370C-H Bend (Deformation)MediumArises from the CH₂ and CH₃ groups.
1300-1150C-C-O Asymmetric StretchStrongThe first of the two characteristic ester C-O stretches.[3][4]
1150-1000O-C-C Symmetric StretchStrongThe second characteristic ester C-O stretch from the methoxy group.[3][4]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes a robust and reproducible method for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature.[10]

Rationale for Method Selection: ATR-FTIR

For liquid samples, Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional transmission methods using salt plates.[11]

  • Expertise & Trustworthiness: ATR requires minimal sample preparation (just one drop), eliminating the need for solvents and pathlength calibration.[12][13] This reduces potential sources of error and contamination. The crystal is durable and easily cleaned, ensuring high sample throughput and reproducibility.[14]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound sample.

  • Pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Step-by-Step Procedure for ATR-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Clean the ATR Crystal: Meticulously clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Collect Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will automatically subtract this from the sample spectrum, correcting for environmental interference.[15]

  • Apply the Sample: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered. For neat liquids, this is typically sufficient.[11]

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument's software will perform the Fourier transform and ratio the result against the stored background spectrum to produce the final absorbance or transmittance IR spectrum.

    • Data Acquisition Parameters: For routine analysis, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is typically sufficient to achieve an excellent signal-to-noise ratio.[13]

  • Clean Up: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a fresh, solvent-moistened, lint-free wipe.

Experimental Workflow Diagram

start Start prep 1. Clean ATR Crystal (Isopropanol & Wipe) start->prep background 2. Collect Background Spectrum (Measures Air, H₂O, CO₂) prep->background sample 3. Apply Liquid Sample (One drop covers crystal) background->sample acquire 4. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) sample->acquire process 5. Automatic Processing (Sample / Background) acquire->process result Final IR Spectrum process->result cleanup 6. Clean ATR Crystal result->cleanup end_node End cleanup->end_node

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The definitive very strong C=O stretch around 1740 cm⁻¹, coupled with two strong C-O stretches in the 1300-1000 cm⁻¹ region, provides unambiguous evidence of the saturated ester functionality. Additional absorptions from C-H bonds confirm the aliphatic nature of the molecule. By following the validated ATR-FTIR protocol outlined in this guide, researchers and drug development professionals can reliably obtain high-quality spectral data for structural confirmation and quality assessment, ensuring the integrity of their scientific findings.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. LibreTexts.
  • Wade, L. G., & Simek, J. W. (n.d.). Infrared Spectroscopy. In Organic Chemistry.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR Spectroscopy: Carbonyl Compounds.
  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Shimadzu. (n.d.). Liquid Samples.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech.
  • Kasapoğlu, K. N., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of the Science of Food and Agriculture.

Sources

CAS number 4630-83-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-methylcyclopentanecarboxylate (CAS 4630-83-5)

Abstract and Introduction

This compound, identified by CAS number 4630-83-5, is a substituted alicyclic ester that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring a quaternary carbon center on a five-membered ring coupled with a reactive methyl ester functionality, makes it a versatile building block for the synthesis of more complex molecular architectures.[2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, tailored for professionals in research, discovery, and development. We will explore the causality behind its synthetic pathways and its utility as a precursor in medicinal chemistry, material science, and the fragrance industry, grounding all claims in authoritative data.[2]

The compound is a colorless liquid, noted for its pleasant odor and miscibility with common organic solvents, though it has low water solubility.[2] Its IUPAC name is methyl 1-methylcyclopentane-1-carboxylate.[2] This document consolidates current knowledge to serve as a practical reference for scientists leveraging this molecule in their work.

Physicochemical and Computational Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in experimental science. The key properties of this compound are summarized below. These values, derived from experimental data and computational models, inform decisions regarding reaction conditions, solvent selection, and purification strategies.

Table 1: Key Physicochemical and Computational Data for CAS 4630-83-5

PropertyValueSource
Identifier Information
CAS Number4630-83-5[2][3]
IUPAC Namemethyl 1-methylcyclopentane-1-carboxylate[2]
Molecular FormulaC₈H₁₄O₂[2][3][4]
Molecular Weight142.20 g/mol [2][3][4]
InChI KeySUCGJXDLZCDFRV-UHFFFAOYSA-N[2]
Canonical SMILESCC1(CCCC1)C(=O)OC[2]
Physical Properties
AppearanceColorless liquid with a pleasant odor[2]
Boiling Point~219.78 °C (estimate)[5]
Density~1.0037 g/cm³ (estimate)[5]
Refractive Index~1.4630 (estimate)[5]
Computational Data
LogP (Octanol/Water)1.740 (Crippen Calculated)[4]
Topological Polar Surface Area26.3 Ų[3]
Rotatable Bonds1[3]
Hydrogen Bond Donors0[3]
Hydrogen Bond Acceptors2[3]

Synthesis and Purification

Common Synthetic Routes

This compound is most commonly synthesized via straightforward, well-established organic reactions. The choice of method depends on the availability of starting materials and the required scale.

  • Fischer Esterification: This is the most direct and widely used method. It involves the reaction of 1-methylcyclopentanecarboxylic acid (CAS 5217-05-0) with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[2] The reaction is driven to completion by removing the water formed, typically by azeotropic distillation. The causality here is the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.

  • Transesterification: This route involves reacting a different ester of 1-methylcyclopentanecarboxylic acid with an excess of methanol, typically under basic or acidic catalysis.[2] This method is less common for primary synthesis but can be useful if a different ester is more readily available.

Detailed Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. It is designed as a self-validating system where reaction progress can be monitored, and product purity is confirmed by standard analytical methods.

Objective: To synthesize this compound from 1-methylcyclopentanecarboxylic acid.

Materials:

  • 1-Methylcyclopentanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for larger scale)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1-methylcyclopentanecarboxylic acid in 100 mL of anhydrous methanol.

    • Rationale: Methanol serves as both the reactant and the solvent, ensuring a high concentration of the nucleophile to drive the equilibrium towards the product side.

  • Catalysis: While stirring the solution in an ice bath, slowly add 2 mL of concentrated sulfuric acid.

    • Rationale: The acid acts as a catalyst. Slow addition in an ice bath is a critical safety measure to dissipate the heat generated from the exothermic dissolution of strong acid in alcohol.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.

    • Rationale: Heating accelerates the reaction rate to reach equilibrium faster. Refluxing prevents the loss of the volatile methanol solvent. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 150 mL of ice-cold saturated sodium bicarbonate solution.

    • Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. The slow addition to an ice-cold solution manages the vigorous CO₂ evolution from the acid-bicarbonate reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Rationale: The desired ester product is significantly more soluble in organic solvents than in water, allowing for its efficient separation from inorganic salts and the sodium salt of the starting material.

  • Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.

    • Rationale: The water wash removes residual water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic phase, initiating the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

    • Rationale: Removing all traces of water is crucial before distillation to prevent bumping and ensure accurate boiling point measurement.

  • Solvent Removal & Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk solvent. Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to yield the final product.

    • Rationale: Distillation is the definitive purification step for a liquid product, separating it from any non-volatile impurities or other components with different boiling points.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification Acid 1-Methylcyclopentan- carboxylic Acid Setup Combine & Cool Acid->Setup MeOH Methanol (Solvent/Reactant) MeOH->Setup H2SO4 H₂SO₄ (Catalyst) H2SO4->Setup Reflux Heat to Reflux (4-6 hours) Setup->Reflux Quench Neutralize with NaHCO₃ Reflux->Quench Extract Extract with Ether Quench->Extract Dry Dry (MgSO₄) & Filter Extract->Dry Distill Distill Dry->Distill Product Pure Methyl 1-methylcyclopentane- carboxylate Distill->Product

Caption: Fischer Esterification Workflow for CAS 4630-83-5.

Core Applications in Research and Development

The utility of this compound stems from its dual chemical nature: a stable alicyclic scaffold and a modifiable ester group.

Role as a Synthetic Building Block

The compound is an important intermediate for creating more elaborate molecules.[1][2] The ester functionality can undergo a variety of transformations:

  • Hydrolysis: Conversion back to the parent carboxylic acid, which can then be used to form amides or acid chlorides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (1-methylcyclopentyl)methanol.[4]

  • Grignard Reactions: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) allows for the addition of various alkyl or aryl groups, leading to tertiary alcohols.

  • Aminolysis: Direct reaction with amines to form amides, often requiring heat or catalysis.

A notable example of its use is found in a patent for the synthesis of bicyclic pyridine derivatives that act as inhibitors of Fatty Acid-Binding Proteins (FABP4/5), which are targets in metabolic diseases. In this context, this compound is reacted with sodium hydride and acetonitrile in THF as a key step in building a more complex molecular framework.[6]

Potential in Medicinal Chemistry

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.[2] This structural motif is valued for its ability to orient substituents in a well-defined three-dimensional space while maintaining favorable physicochemical properties (e.g., metabolic stability, appropriate lipophilicity). This compound serves as an excellent starting point for introducing this scaffold into new drug candidates through the chemical modifications described above.[2]

Other Applications
  • Fragrance and Flavoring: Due to its characteristic pleasant odor, it is suitable for use in fragrance and flavoring formulations.[2]

  • Material Science: Cyclopentane derivatives are being investigated for their potential in polymer chemistry.[2] Incorporating this molecule into polymer backbones could impart unique physical properties to the resulting materials.

Representative Reaction Scheme

ReactionScheme cluster_products Potential Derivatives start Methyl 1-methyl- cyclopentanecarboxylate (CAS 4630-83-5) Acid 1-Methylcyclopentane- carboxylic Acid start->Acid 1. NaOH, H₂O 2. H₃O⁺ (Hydrolysis) Alcohol (1-Methylcyclopentyl)methanol start->Alcohol LiAlH₄, THF (Reduction) Amide N-Substituted Amide start->Amide R-NH₂, Heat (Aminolysis)

Caption: Key Synthetic Transformations of CAS 4630-83-5.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for CAS 4630-83-5

Technique Expected Features
¹H NMR δ ~3.6 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~1.5-1.8 ppm (m, 8H): Complex, overlapping multiplets for the four sets of methylene (-CH₂) protons on the cyclopentane ring. δ ~1.2 ppm (s, 3H): Singlet for the methyl (-CH₃) protons on the quaternary ring carbon.
¹³C NMR δ ~177 ppm: Carbonyl carbon (C=O) of the ester. δ ~80-90 ppm: Quaternary carbon (C-1) of the cyclopentane ring. δ ~51 ppm: Methoxy carbon (-OCH₃). δ ~35-40 ppm: Methylene carbons adjacent to the quaternary carbon (C-2, C-5). δ ~25 ppm: Methylene carbons at C-3 and C-4. δ ~23 ppm: Methyl carbon (-CH₃) attached to the ring.
FT-IR ~2960-2870 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons. ~1730 cm⁻¹: Strong, sharp absorbance for the ester carbonyl (C=O) stretch. This is a highly characteristic peak. ~1250-1150 cm⁻¹: C-O stretching vibrations of the ester group.
Mass Spec (EI) m/z = 142: Molecular ion peak (M⁺). m/z = 111: Loss of the methoxy group (M⁺ - •OCH₃). m/z = 83: Loss of the carbomethoxy group (M⁺ - •COOCH₃), likely a major fragment. Other fragments: Corresponding to the cleavage of the cyclopentane ring.

Safety, Handling, and Toxicology

Hazard Identification

Comprehensive toxicological data for this compound is not currently available. As such, it should be handled with the standard precautions applied to all laboratory chemicals whose toxicological properties have not been fully investigated. It is not currently classified as a hazardous substance according to Regulation (EC) No 1272/2008, but this is based on a lack of data rather than evidence of non-toxicity.

Handling and Storage Protocols
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Not typically required if handled in a fume hood. If vapors are generated in an open area, use a NIOSH-approved respirator.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures vary by supplier, with some suggesting 2-8°C[3] and others room temperature.[1]

Conclusion

This compound (CAS 4630-83-5) is a structurally simple yet synthetically potent chemical intermediate. Its value lies in providing a robust cyclopentane scaffold that is a frequent motif in pharmacologically active compounds. The straightforward esterification synthesis and the versatile reactivity of the ester group make it an accessible and attractive starting material for a wide range of applications, from the development of novel therapeutics to the creation of new polymers and fragrances. While a comprehensive toxicological profile is lacking, adherence to standard laboratory safety protocols allows for its effective and safe utilization in advancing chemical research and development.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 1-methyl-, methyl ester (CAS 4630-83-5).
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS - Search Result. Retrieved from [Link] (Note: A direct link to a "not found" page is not stable; this links to the main search).
  • Google Patents. (n.d.). WO2014029723A1 - New bicyclicpyridine derivatives.
  • MySkinRecipes. (n.d.). Methyl 1-methylcyclopentane-1-carboxylate.

Sources

reactivity of methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Methyl 1-Methylcyclopentanecarboxylate

Abstract

This compound is a versatile organic compound whose utility in chemical synthesis is dictated by its unique structure. The molecule features a five-membered carbocyclic ring system and a sterically encumbered ester functional group attached to a quaternary carbon.[1] This arrangement imparts distinct reactivity patterns that are crucial for its application as a synthetic intermediate.[2] This guide provides a comprehensive exploration of the synthesis and core (C₈H₁₄O₂, MW: 142.20 g/mol ), focusing on key transformations including hydrolysis, reduction, reactions with organometallic reagents, and enolate chemistry.[1][2] Each section is grounded in mechanistic principles, supported by field-proven experimental protocols, and designed to equip researchers with the knowledge to effectively utilize this compound in complex molecular design and drug development workflows.

Structural and Physicochemical Profile

The is a direct consequence of its molecular architecture. The central feature is the quaternary carbon at the C1 position of the cyclopentane ring, which is substituted with both a methyl group and a methyl carboxylate moiety.[1] This steric congestion around the electrophilic carbonyl center significantly influences the approach of nucleophiles. Furthermore, the absence of α-protons at the C1 position precludes common enolization pathways directly adjacent to the ester, directing any potential enolate formation to the C2 and C5 positions of the ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Namemethyl 1-methylcyclopentane-1-carboxylate[2]
CAS Number4630-83-5[1][2]
Molecular FormulaC₈H₁₄O₂[1][2]
Molecular Weight142.20 g/mol [1][2]
Boiling Point219.78°C (estimated)[3]
Density1.0037 g/cm³ (estimated)[3]
Refractive Index1.4630 (estimated)[3]

Synthetic Pathways to the Core Structure

Access to this compound can be achieved through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired scale of the reaction.

Synthesis via Enolate Alkylation

A robust and common laboratory-scale synthesis involves the alkylation of an ester enolate. This method leverages the acidity of the α-proton in a parent ester, methyl cyclopentanecarboxylate, to introduce the C1-methyl group.

Causality: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. LDA is sufficiently basic to quantitatively deprotonate the α-carbon without competing in a nucleophilic acyl substitution reaction with the ester's carbonyl group. The resulting enolate is a potent carbon nucleophile that readily undergoes an Sₙ2 reaction with an electrophilic methyl source, such as methyl iodide, to form the desired quaternary center.[4]

start Methyl Cyclopentanecarboxylate enolate Lithium Enolate (Intermediate) start->enolate Deprotonation lda 1. LDA, THF, -78 °C meI 2. Methyl Iodide product This compound enolate->product Alkylation ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral 1. NaOH, H₂O (Nucleophilic Attack) carboxylate Carboxylate Salt tetrahedral->carboxylate Collapse (Loss of ⁻OCH₃) acid 1-Methylcyclopentanecarboxylic Acid carboxylate->acid 2. H₃O⁺ (Protonation)

Caption: Saponification Mechanism of an Ester.

Protocol 3.1: Base-Catalyzed Hydrolysis of this compound [5]1. Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). 2. Saponification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution. Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). 3. Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. 4. Work-up: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of ~2 by the slow addition of cold 6N HCl. 5. Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. 6. Purification: Filter and concentrate the solution under reduced pressure to yield 1-methylcyclopentanecarboxylic acid, which can be further purified by recrystallization or distillation.

Reduction to Primary Alcohol

The ester functionality can be completely reduced to a primary alcohol, yielding (1-methylcyclopentyl)methanol. This transformation requires a powerful hydride-donating reagent.

Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. [6]Milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters. The mechanism involves two distinct hydride additions. First, a hydride ion adds to the carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate that collapses to release an aldehyde intermediate and a metal alkoxide. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ in a nucleophilic addition reaction to form the primary alcohol upon acidic workup. [6]

ester Ester aldehyde Aldehyde (Intermediate) ester->aldehyde 1. LiAlH₄ (1st Hydride Addition) alkoxide Alkoxide Intermediate aldehyde->alkoxide LiAlH₄ (2nd Hydride Addition) alcohol Primary Alcohol alkoxide->alcohol 2. H₃O⁺ Workup

Caption: Mechanism for the LiAlH₄ Reduction of an Ester.

Protocol 3.2: LiAlH₄ Reduction to (1-methylcyclopentyl)methanol [6]1. Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. 2. Addition of Ester: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. 3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester. 4. Work-up (Fieser method): Cool the reaction back to 0 °C. Quench the reaction by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms. 5. Isolation: Filter the solid aluminum salts and wash thoroughly with ether. Dry the combined organic filtrate over anhydrous sodium sulfate. 6. Purification: Concentrate the solution under reduced pressure to yield the crude alcohol, which can be purified by vacuum distillation.

Reaction with Grignard Reagents

Reaction with organometallic reagents, such as Grignard reagents (RMgX), provides a powerful method for carbon-carbon bond formation, transforming the ester into a tertiary alcohol.

Causality: This reaction requires at least two equivalents of the Grignard reagent. [7][8]Similar to the LiAlH₄ reduction, the first equivalent adds to the ester carbonyl via nucleophilic acyl substitution, eliminating methoxide to form a ketone intermediate. This ketone is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition with another equivalent of the reagent. [8]The final product, after an acidic workup to protonate the alkoxide, is a tertiary alcohol with two identical alkyl groups (from the Grignard reagent) attached to the former carbonyl carbon.

Protocol 3.3: Grignard Reaction to form a Tertiary Alcohol [7]1. Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., methylmagnesium bromide from methyl bromide and magnesium turnings) in anhydrous diethyl ether under an inert atmosphere. Ensure at least 2.2 equivalents are prepared. 2. Reaction Setup: Cool the Grignard solution to 0 °C in an ice bath. 3. Addition of Ester: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. 4. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. 5. Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). 6. Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. 7. Purification: Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or distillation.

Conclusion

This compound is a structurally distinct ester whose reactivity is governed by the interplay of sterics and the inherent electrophilicity of the carbonyl group. Its inability to enolize at the C1 position simplifies certain reaction pathways while directing functionalization to other parts of the molecule. The key transformations—saponification, reduction with strong hydrides, and double addition of organometallic reagents—are robust and predictable processes that make this compound a valuable building block. A thorough understanding of the underlying mechanisms and the practical considerations detailed in this guide enables chemists to strategically incorporate the 1-methylcyclopentane motif into complex targets, from novel materials to pharmacologically active agents.

References

  • ChemBK. (n.d.). Methyl 1-methylcyclopentane-1-carboxylate.
  • PubChem. (n.d.). Methyl cyclopentanecarboxylate. National Institutes of Health.
  • PubChem. (n.d.). Methyl cyclopent-1-ene-1-carboxylate. National Institutes of Health.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • Kappe, C. O., et al. (2007). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Tetrahedron.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • Shimizu, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry - An Asian Journal.
  • ClutchPrep. (n.d.). Propose a method for producing the following ketone from the given carboxylic acid using any additional reagents. Enolate Alkylation and Acylation Exam Prep.
  • Jones, R. A. Y., et al. (1969). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis.... Journal of the Chemical Society B: Physical Organic.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • Sciencemadness Discussion Board. (2018). hydrogenolysis with lithium aluminium hydride.
  • ChemComplete. (2022, May 25). Enolate Chemistry - Michael's Reaction [Video]. YouTube. [Link]
  • Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism [Video]. YouTube. [Link]
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Utility of a Quaternary Cyclopentane Scaffold

In the landscape of organic synthesis, the cyclopentane ring serves as a crucial structural motif, prevalent in a vast array of natural products and pharmaceutical agents.[1] The introduction of a quaternary carbon center, as seen in methyl 1-methylcyclopentanecarboxylate, dramatically increases the structural complexity and steric definition of the molecule. This guide provides a technical overview of this specific ester, moving from its fundamental properties and synthesis to its chemical reactivity and potential applications. As researchers and drug development professionals, understanding the nuances of such building blocks is paramount for the rational design of complex molecular architectures.

Core Molecular Profile

This compound is an ester characterized by a cyclopentane ring bearing both a methyl group and a methyl carboxylate group on the same carbon atom.[1] This unique arrangement defines its chemical behavior and synthetic potential.

PropertyValueSource(s)
IUPAC Name This compoundSmolecule[1]
CAS Number 4630-83-5ChemScene[2]
Molecular Formula C₈H₁₄O₂Smolecule[1]
Molecular Weight 142.20 g/mol ChemScene[2]
Appearance Colorless liquid with a pleasant odorSmolecule[1]
Boiling Point ~219.8 °C (rough estimate)ChemBK[3]
SMILES O=C(OC)C1(C)CCCC1ChemScene[2]
Solubility Low in water; miscible with many organic solventsSmolecule[1]

Strategic Synthesis Methodologies

The synthesis of a sterically hindered ester such as this compound requires careful consideration of the reaction pathway. Two primary, field-proven methods are the Favorskii rearrangement and direct Fischer esterification.

The Favorskii Rearrangement: An Elegant Ring Contraction

The Favorskii rearrangement is a powerful method for synthesizing carboxylic acid derivatives from α-halo ketones, and in the case of cyclic substrates, it facilitates a ring contraction.[1] This is a particularly elegant route starting from the readily available 2-chlorocyclohexanone.

Causality of the Experimental Design: The choice of an alkoxide base, such as sodium methoxide, is critical. It not only promotes the necessary deprotonation to initiate the reaction but also serves as the nucleophile that ultimately forms the desired methyl ester. Using hydroxide would yield the corresponding carboxylic acid. The mechanism proceeds through a highly strained cyclopropanone intermediate, which is central to the rearrangement.

Reaction Mechanism:

  • Enolate Formation: The methoxide base abstracts an acidic α-proton from the carbon opposite the chlorine atom on the 2-chlorocyclohexanone ring.

  • Cyclopropanone Intermediate: The resulting enolate undergoes an intramolecular nucleophilic attack, displacing the chloride ion to form a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The methoxide nucleophile attacks the carbonyl carbon of the strained cyclopropanone.

  • Ring Opening: The tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion. This ring-opening step is the key to the ring contraction from a six-membered to a five-membered ring.

  • Protonation: The carbanion is protonated by the solvent (methanol) to yield the final product, this compound.

Favorskii_Rearrangement cluster_start Step 1 & 2: Cyclopropanone Formation cluster_attack Step 3 & 4: Nucleophilic Attack & Ring Opening cluster_end Step 5: Final Product start 2-Chlorocyclohexanone ts1 Enolate Formation start->ts1 NaOMe intermediate Cyclopropanone Intermediate ts1->intermediate Intramolecular Displacement ts2 Tetrahedral Intermediate intermediate->ts2 Attack by NaOMe intermediate2 Ring-Opened Carbanion ts2->intermediate2 Collapse final This compound intermediate2->final Protonation (from MeOH)

Conceptual workflow for the Favorskii rearrangement.

Step-by-Step Protocol (Conceptual):

  • Setup: A dry, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected by calcium chloride tubes.

  • Reagents: A suspension of sodium methoxide in anhydrous ether is prepared in the flask.

  • Addition: A solution of 2-chlorocyclohexanone diluted with dry ether is added dropwise to the stirred suspension. The exothermic reaction is controlled by the rate of addition.

  • Reflux: After the addition is complete, the mixture is stirred and heated under reflux for a period of 2-4 hours to ensure the reaction goes to completion.

  • Work-up: The reaction is cooled, and water is added to dissolve the inorganic salts. The ether layer is separated, and the aqueous layer is extracted with additional ether.

  • Purification: The combined organic layers are washed successively with dilute acid and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude ester is then purified by vacuum distillation.

Fischer-Speier Esterification: The Direct Approach

A more direct route is the acid-catalyzed esterification of 1-methylcyclopentanecarboxylic acid with methanol.[1] This is a classic equilibrium-driven process.

Causality of the Experimental Design: The reaction's success hinges on shifting the equilibrium towards the product side. This is achieved by using a large excess of one reactant, typically the less expensive one (methanol), which also serves as the solvent. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the weakly nucleophilic methanol.

Fischer_Esterification start 1-Methylcyclopentane- carboxylic Acid + Methanol catalysis Add Acid Catalyst (e.g., H₂SO₄) start->catalysis reflux Heat to Reflux (Shift Equilibrium) catalysis->reflux workup Aqueous Work-up (Quench & Extract) reflux->workup purify Dry & Concentrate workup->purify product Purify by Distillation purify->product final Pure Methyl 1-methyl- cyclopentanecarboxylate product->final

Workflow for Fischer-Speier esterification.

Step-by-Step Protocol (Conceptual):

  • Mixing: 1-methylcyclopentanecarboxylic acid is dissolved in a large excess of methanol (e.g., 10-20 equivalents) in a round-bottomed flask.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added to the solution.

  • Reflux: The mixture is heated to reflux and maintained for several hours, with reaction progress monitored by TLC or GC.

  • Quenching: After cooling, the bulk of the excess methanol is removed via rotary evaporation. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and carefully quenched by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction & Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield the pure ester.

Spectroscopic Characterization: A Predictive Analysis

A thorough search of public scientific databases (e.g., PubChem, NIST WebBook) did not yield experimental spectroscopic data for this compound. This is not uncommon for specialized reagents. However, based on the known structure, a Senior Application Scientist can reliably predict the key spectral features, which is essential for verifying the identity and purity of a synthesized sample.

Predicted Spectroscopic Data
¹H NMR Predicted Chemical Shift (δ, ppm)
~ 3.65 (s, 3H)
~ 1.9 - 2.1 (m, 2H)
~ 1.5 - 1.7 (m, 6H)
~ 1.15 (s, 3H)
¹³C NMR Predicted Chemical Shift (δ, ppm)
~ 177
~ 52
~ 48
~ 38
~ 26
~ 24
FTIR Key Absorbances (cm⁻¹)
~ 1735
~ 2850 - 2960
~ 1150 - 1250
Mass Spec. Predicted m/z Fragments
142
127
83

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its role as a versatile synthetic intermediate. The ester functionality serves as a handle for numerous transformations, while the cyclopentane core provides a robust scaffold.

Key Transformations:

  • Hydrolysis: The ester can be saponified using a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution to yield 1-methylcyclopentanecarboxylic acid. This is a fundamental deprotection or conversion strategy.

  • Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF or diethyl ether) will reduce the ester to the corresponding primary alcohol, (1-methylcyclopentyl)methanol. This provides access to a different class of derivatives.

  • Grignard Reactions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents (R-MgBr). This reaction allows for the installation of two identical 'R' groups and conversion of the ester into a tertiary alcohol, a powerful method for carbon-carbon bond formation.

Reactivity Start Methyl 1-methyl- cyclopentanecarboxylate Acid 1-Methylcyclopentane- carboxylic Acid Start->Acid 1. NaOH, H₂O/EtOH 2. H₃O⁺ (Hydrolysis) Alcohol (1-Methylcyclopentyl)methanol Start->Alcohol 1. LiAlH₄, THF 2. H₂O (Reduction) TertiaryAlcohol Tertiary Alcohol Derivative Start->TertiaryAlcohol 1. Excess R-MgBr, Et₂O 2. H₃O⁺ (Grignard Reaction)

Sources

A Comprehensive Guide to the Theoretical Analysis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a robust theoretical and experimental framework for the comprehensive analysis of methyl 1-methylcyclopentanecarboxylate. Designed for researchers in computational chemistry, organic synthesis, and drug development, this guide moves beyond a simple recitation of methods to provide a self-validating, logic-driven workflow. We will explore not just how to conduct the analysis, but why specific choices are made, ensuring a deep and actionable understanding of the molecule's structural and electronic properties.

The core of this molecule, a geminally disubstituted cyclopentane ring, presents a fascinating challenge in conformational analysis. Unlike the flexible pseudorotation in unsubstituted cyclopentane, the steric hindrance introduced by the methyl and methyl ester groups creates a more defined energy landscape with distinct, stable conformers.[1] Understanding the geometry, relative energies, and interconversion pathways of these conformers is paramount to predicting the molecule's reactivity, its interactions with biological targets, and its bulk material properties.[2]

This guide is structured to mirror a complete research program, beginning with the necessary experimental synthesis and characterization that form the bedrock of any rigorous theoretical study. We then proceed to a detailed exposition of state-of-the-art computational methodologies, and conclude by demonstrating how to bridge the theoretical and experimental realms for mutual validation.

Part 1: The Experimental Foundation: Synthesis and Spectroscopic Validation

A theoretical model is only as reliable as the experimental data it seeks to replicate. Before any computational work is initiated, a pure sample of this compound must be synthesized and thoroughly characterized. This experimental data serves as the ultimate benchmark for the accuracy of our theoretical predictions.

Synthesis via Fischer Esterification

The most direct and cost-effective route to this compound is the Fischer esterification of its parent carboxylic acid.[3][4] This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium toward the desired ester product.[5]

  • Reactant Preparation: In a dry, round-bottomed flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentane-1-carboxylic acid (1.0 eq.) in anhydrous methanol (20-30 eq.). The methanol serves as both a reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the mixture. This addition is exothermic and should be performed slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C, the boiling point of methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (vent frequently to release CO₂), followed by a saturated brine solution to remove residual water.[3]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester should be purified by vacuum distillation to yield the final product as a colorless liquid.

Spectroscopic Characterization: The Validation Data

Acquiring high-quality spectroscopic data is non-negotiable. This data provides the experimental fingerprints—bond vibrations, chemical environments of nuclei—that our computational models must accurately reproduce.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H Signals: Look for a singlet for the ester methyl group (~3.7 ppm), a singlet for the C1-methyl group, and complex multiplets for the cyclopentane ring methylene protons.

    • Expected ¹³C Signals: Key signals include the carbonyl carbon (~175 ppm), the quaternary C1 carbon, the ester methoxy carbon (~50 ppm), and distinct signals for the methylene carbons of the cyclopentane ring. These experimental chemical shifts are the primary validation targets for GIAO calculations.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the spectrum of the neat liquid product using a salt plate (NaCl or KBr).

    • Key Vibrational Bands: The most prominent and crucial peak to identify is the strong C=O (carbonyl) stretch of the ester, expected around 1735 cm⁻¹. Also, identify the C-O single bond stretches and the various C-H stretching and bending modes. This spectrum will be directly compared to the computationally predicted vibrational frequencies.[7]

  • Mass Spectrometry (MS):

    • Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.

    • Expected Result: The molecular ion peak [M]⁺ should be observed at m/z = 142.20, confirming the elemental composition C₈H₁₄O₂.[2]

Part 2: The Theoretical Core: Conformational and Electronic Analysis

With the experimental benchmarks established, we can now construct a theoretical model to explore the molecule's properties in silico. Our approach is hierarchical, starting with a broad search for all possible shapes (conformers) and then refining the most stable ones with high-level quantum chemical calculations.

G Synthesis Synthesis & Purification Spectroscopy NMR, FT-IR, MS Data Synthesis->Spectroscopy Compare_IR Compare Calculated vs. Experimental IR Spectroscopy->Compare_IR Compare_NMR Compare Calculated vs. Experimental NMR Spectroscopy->Compare_NMR ConfSearch Conformational Search (MMFF/GFN2) DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Identifies low-energy candidates FreqCalc Frequency Calculation DFT_Opt->FreqCalc Finds stable minima NMRElec NMR & Electronic Properties (GIAO, FMO) DFT_Opt->NMRElec Calculates properties FreqCalc->Compare_IR Predicted Frequencies NMRElec->Compare_NMR Predicted Shifts Interpret_FMO Interpret Reactivity (HOMO/LUMO) NMRElec->Interpret_FMO Orbital Energies & Surfaces

Caption: Overall workflow for the integrated experimental and theoretical analysis.

Conformational Landscape of the Cyclopentane Ring

The cyclopentane ring is not planar. It adopts puckered conformations to relieve the torsional strain that would be present in a flat structure. The two primary low-energy conformations are the Envelope (Cₛ symmetry) , where one carbon is out of the plane of the other four, and the Twist or Half-Chair (C₂ symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[8] The presence of substituents on C1 restricts the free pseudorotation seen in cyclopentane, leading to distinct and potentially isolatable conformers.

G Envelope Envelope (Cₛ) TS Transition State Envelope->TS ΔE Twist Twist (C₂) TS->Twist ΔE

Caption: Interconversion between Envelope and Twist conformers.

Protocol for Computational Analysis

This protocol outlines the use of Density Functional Theory (DFT), a workhorse of modern computational chemistry that provides an excellent balance of accuracy and computational cost for molecules of this size.

  • Initial Structure Generation: Build the this compound molecule in a molecular modeling program.

  • Conformational Search:

    • Causality: A simple geometry optimization might fall into a local energy minimum, not the true global minimum. Therefore, a systematic search of the conformational space is essential.

    • Method: Perform a conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF) or a semi-empirical method (e.g., GFN2-xTB). This search should systematically rotate the C1-COOCH₃ bond and explore the puckering of the cyclopentane ring to generate hundreds or thousands of potential conformers.

  • DFT Optimization and Frequency Calculation:

    • Causality: The low-level conformers must be re-optimized using a more accurate quantum mechanical method to obtain reliable geometries and energies.

    • Method: Take the unique conformers from the search that are within a reasonable energy window (e.g., 10-15 kJ/mol) of the lowest energy structure. Perform a full geometry optimization and frequency calculation on each using DFT.

    • Level of Theory: A well-established and highly effective level of theory is B3LYP/6-311++G(d,p) .[6][9]

      • B3LYP: A hybrid functional that robustly describes electron correlation.

      • 6-311++G(d,p): A triple-zeta Pople-style basis set that provides sufficient flexibility. The ++ indicates diffuse functions on all atoms, important for describing non-covalent interactions, and the (d,p) indicates polarization functions, essential for accurately describing bonding.

  • Conformer Analysis:

    • After the calculations are complete, confirm that each optimized structure is a true minimum by checking for the absence of imaginary frequencies.

    • Analyze the relative energies (including zero-point vibrational energy correction) to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

Part 3: Bridging Theory and Experiment: Validation and Prediction

This final phase is where the computational results are rigorously tested against the experimental data. Strong agreement validates the theoretical model, which can then be used to predict properties that are difficult or impossible to measure experimentally.

Vibrational Spectrum Validation
  • Protocol:

    • Extract the calculated vibrational frequencies from the DFT output for the lowest energy conformer.

    • Because the harmonic approximation used in DFT calculations tends to overestimate vibrational frequencies, apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies.[10]

    • Plot the scaled theoretical spectrum and overlay it with the experimental FT-IR spectrum.

  • Trustworthiness: A strong match, especially for the key C=O and C-O stretching frequencies, provides high confidence in the accuracy of the calculated molecular geometry.

Vibrational Mode Typical Experimental Range (cm⁻¹) Expected Scaled DFT Result (cm⁻¹)
C=O Stretch (Ester)1730 - 1745~1735
C-O Stretch1150 - 1300Correlated peaks in this region
sp³ C-H Stretch2850 - 3000Correlated peaks in this region

Caption: Table for comparison of key experimental and theoretical vibrational frequencies.

NMR Chemical Shift Validation
  • Protocol:

    • Using the B3LYP/6-311++G(d,p) optimized geometry, perform a subsequent single-point energy calculation to compute the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[11][12]

    • Calculate the isotropic shielding value for each carbon and hydrogen atom.

    • To convert the absolute shielding values (σ) to chemical shifts (δ), a reference compound is needed. Typically, tetramethylsilane (TMS) is used. Calculate the shielding for TMS at the same level of theory (σ_ref). The chemical shift is then calculated as: δ = σ_ref - σ_calc.

    • Compare the calculated ¹H and ¹³C chemical shifts directly with the experimental values.

  • Trustworthiness: An R² value > 0.98 in a correlation plot of experimental vs. calculated shifts is considered a high-quality result, confirming that the electronic structure is being described accurately.

Frontier Molecular Orbital (FMO) Analysis

Once validated, the model can provide predictive insights. FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[13][14]

  • HOMO: This orbital represents the distribution of the most available electrons. A molecule will act as a nucleophile or electron donor through its HOMO. For this compound, the HOMO is expected to have significant density on the oxygen atoms.

  • LUMO: This orbital represents the most accessible empty space for accepting electrons. A molecule acts as an electrophile through its LUMO. The LUMO will be predominantly localized on the carbonyl carbon, highlighting it as the primary site for nucleophilic attack.[15][16]

G cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied MO) Acts as Nucleophile LUMO LUMO (Lowest Unoccupied MO) Acts as Electrophile Energy_Gap ΔE = E_LUMO - E_HOMO (Indicates Stability) Nucleophile Nucleophile (e.g., OH⁻) Molecule This compound Nucleophile->Molecule Attacks LUMO

Caption: Conceptual diagram of Frontier Molecular Orbital (FMO) interactions.

This integrated approach ensures that the theoretical study of this compound is not an abstract exercise but a powerful tool for generating reliable, predictive, and experimentally verifiable insights into its chemical nature.

References

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-593. [Link]
  • Abreu, P. E. (2015). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 80(23), 11723-11730. [Link]
  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. PubMed, 35770732. [Link]
  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv:2204.06777v1 [physics.chem-ph]. [Link]
  • Master Organic Chemistry. (2022).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Kulik, H. J. (2021). Computational vibrational spectroscopy of molecule–surface interactions: what is still difficult and what can be done about it. Physical Chemistry Chemical Physics, 23(3), 1435-1454. [Link]
  • El-Massaoudi, M., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Der Pharma Chemica, 7(12), 241-251. [Link]
  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1587. [Link]
  • El-Massaoudi, M., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
  • Schreckenbach, G., & Ziegler, T. (1998). Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. The Journal of Chemical Physics, 109(4), 1218-1233. [Link]
  • University of Colorado Boulder. (n.d.).
  • CureFFI.org. (2015). Organic chemistry 05: Frontier molecular orbital theory. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2021). Frontier molecular orbitals and Reactivity descriptor analysis. [Link]
  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(10), 2268-2277. [Link]
  • Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • Scribd. (n.d.).
  • ResearchGate. (2001). Internal rotations of vinylcyclopropane, cyclopropanecarboxaldehyde, and cyclopropanecarboxylic acid: A DFT B3LYP study. [Link]
  • ResearchGate. (2006). Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane. [Link]
  • ResearchGate. (2014).

Sources

IUPAC name for methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of Methyl 1-Methylcyclopentanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and clarity in research, development, and regulatory affairs. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.[1][2] This guide provides a detailed deconstruction of the IUPAC name This compound , elucidating the hierarchical rules and chemical logic that culminate in its systematic designation. We will explore the foundational principles of naming esters, particularly those involving cycloalkane moieties, to provide a robust and replicable methodology for naming analogous structures.

Foundational Principles of Ester Nomenclature

An ester is a derivative of a carboxylic acid in which the hydroxyl (-OH) group is replaced by an alkoxy (-OR) group. The IUPAC nomenclature for esters is systematic and bipartite, reflecting the two components from which the ester is conceptually derived: the parent carboxylic acid and the alcohol.[3]

The general structure for naming an ester is:

[Alkyl group from alcohol] [Parent carboxylate]

The first part of the name identifies the alkyl (or aryl) group (R') attached to the ester's single-bonded oxygen atom. This is named as a separate word.[4] The second part of the name identifies the acyl portion (R-C=O) derived from the parent carboxylic acid. The suffix of the parent acid's name is changed from "-oic acid" to "-oate".[5][6]

The "-Carboxylate" Suffix: A Critical Distinction for Cyclic Systems

A pivotal rule in IUPAC nomenclature arises when the carboxylic acid group (-COOH) is directly attached to a cyclic structure. In such cases, the carbon atom of the carboxyl group is not part of the ring itself.[7] To name the parent acid, the full name of the cycloalkane is retained, and the suffix "-carboxylic acid" is appended.[4]

Consequently, when an ester is formed from such an acid, the suffix is modified from "-carboxylic acid" to "-carboxylate" .[6][7]

Causality Behind the Rule: This rule ensures clarity and prevents ambiguity. If the "-oic acid" suffix were used, it would imply that the carboxyl carbon is part of the primary carbon chain or ring, which is not the case for these structures. The "-carboxylic acid" and "-carboxylate" system explicitly defines the carboxyl group as a substituent on the parent ring.

For example, the parent acid of the topic molecule is 1-methylcyclopentanecarboxylic acid .[8] Here, "cyclopentane" is the parent ring, "-carboxylic acid" denotes the -COOH group attached to it, and "1-methyl" specifies a methyl substituent at the same position as the carboxyl group.

Deconstruction of this compound

Let us systematically dissect the IUPAC name by identifying the core components of the molecule (CAS Number: 4630-83-5).[9][10]

ComponentIdentificationIUPAC Rule Applied
Ester Alkyl Group The CH₃ group attached to the single-bonded oxygen.Named first as a separate word: methyl .[11]
Parent Ring A five-membered saturated carbon ring.Named as the parent hydride: cyclopentane .[12]
Principal Functional Group The ester group (-COOCH₃) attached to the ring.Named using the suffix -carboxylate because the carbonyl carbon is not in the ring.[4][7]
Substituent on Ring A CH₃ group is also attached to the ring.Named as a prefix: methyl .[5]
Numbering (Locants) The ester group has priority and is assigned position 1. The methyl substituent is on the same carbon.Locants are used to specify substituent positions. Both groups are at C1: 1-methyl .[6]

Combining these components according to IUPAC hierarchy yields the final, unambiguous name: This compound .

The logical workflow for deriving this name is illustrated in the diagram below.

IUPAC_Naming_Workflow cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Component Identification cluster_2 Step 3: Application of IUPAC Rules cluster_3 Step 4: Final Assembly start Molecular Structure C₈H₁₄O₂ PFG Principal Functional Group Ester (-COOR) start:f1->PFG:head Alkyl Ester Alkyl Group Methyl (-CH₃) start:f1->Alkyl:head Parent Parent Hydride Cyclopentane Ring start:f1->Parent:head Substituent Ring Substituent Methyl (-CH₃) start:f1->Substituent:head Parent_Acid Name Parent Acid on Ring cyclopentanecarboxylic acid PFG->Parent_Acid:head Alkyl_Name Name Alkyl Group methyl Alkyl->Alkyl_Name:head Parent->Parent_Acid:head Sub_Name Name & Number Substituent 1-methyl Parent->Sub_Name:head Substituent->Sub_Name:head Final_Name Assemble Final Name This compound Alkyl_Name:f1->Final_Name:head Part 1 Ester_Suffix Convert Acid to Ester Suffix cyclopentanecarboxylate Parent_Acid->Ester_Suffix:head Ester_Suffix:f1->Final_Name:head Part 3 (Base) Sub_Name:f1->Final_Name:head Part 2 (Prefix)

Sources

An In-depth Technical Guide to the Molecular Weight of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 1-methylcyclopentanecarboxylate, with a central focus on the determination of its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties and the analytical methodologies used for its characterization.

Introduction to this compound

This compound is an organic compound classified as a methyl ester of a carboxylic acid. Its structure consists of a five-membered cyclopentane ring with a methyl group and a methyl carboxylate group attached to the same carbon atom. This molecule is of interest in various fields, including organic synthesis, where it can serve as a building block for more complex molecules, and in medicinal chemistry, due to the prevalence of the cyclopentane scaffold in biologically active compounds.

A precise understanding of the molecular weight of this compound is fundamental for its accurate identification, quantification, and for the stoichiometric calculations required in chemical reactions. This guide will delve into both the theoretical calculation and the experimental determination of this crucial property.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 4630-83-5[1]
Appearance Colorless liquid[2][3]
Boiling Point ~159 °C[2]
Flash Point ~43 °C[2]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₄O₂.

Using the atomic weights from the periodic table (Carbon ≈ 12.011 amu, Hydrogen ≈ 1.008 amu, Oxygen ≈ 15.999 amu):

  • Carbon: 8 atoms × 12.011 amu/atom = 96.088 amu

  • Hydrogen: 14 atoms × 1.008 amu/atom = 14.112 amu

  • Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight = 96.088 + 14.112 + 31.998 = 142.198 amu

For practical laboratory purposes, this is typically rounded to 142.20 g/mol .

Synthesis of this compound

While several synthetic routes exist, a common and effective method for the preparation of this compound is through the Fischer esterification of 1-methylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The following protocol is a representative procedure.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclopentanecarboxylic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure this compound.

Experimental Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is the definitive method for confirming the molecular weight of this compound.[4][5]

Rationale for GC-MS

GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing a unique mass spectrum for each compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Dilution Dilute with a volatile solvent (e.g., ethyl acetate) Sample->Dilution Vial Transfer to GC vial Dilution->Vial GC_Inlet Injection into GC Vial->GC_Inlet Autosampler GC_Column Separation on capillary column GC_Inlet->GC_Column MS_Ionization Electron Ionization (EI) GC_Column->MS_Ionization Transfer line MS_Detection Mass Analyzer (Quadrupole) MS_Ionization->MS_Detection Chromatogram Total Ion Chromatogram (TIC) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Select Peak of Interest MW_Determination Identify Molecular Ion Peak ([M]⁺ at m/z 142) Mass_Spectrum->MW_Determination

Caption: Workflow for the determination of the molecular weight of this compound by GC-MS.

Detailed GC-MS Protocol

The following is a general protocol that can be optimized for the specific instrumentation available.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or hexane at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column suitable for the separation of a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic resolution.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading with a concentrated sample.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 minA typical temperature program to ensure good separation of the analyte from any impurities.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-300A suitable range to detect the molecular ion and major fragment ions.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Transfer Line Temperature 280 °CPrevents condensation of the analyte between the GC and MS.

3. Data Analysis and Interpretation:

  • The Total Ion Chromatogram (TIC) will show a peak corresponding to the elution of this compound.

  • The mass spectrum of this peak should be examined for the presence of a molecular ion peak ([M]⁺). For this compound, this peak is expected at an m/z of 142.

  • The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the compound. Common fragment ions for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the acylium ion.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8][9][10]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste should be disposed of in accordance with local, state, and federal regulations.[7][8]

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight of this compound. The theoretical molecular weight, calculated from its molecular formula C₈H₁₄O₂, is 142.20 g/mol . This can be definitively confirmed experimentally using Gas Chromatography-Mass Spectrometry. The detailed protocols for synthesis and GC-MS analysis, along with the necessary safety precautions, provide a solid foundation for researchers and scientists working with this compound. Accurate determination of molecular weight is a critical first step in the thorough characterization of any chemical entity and is essential for its application in research and development.

References

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]
  • Google Patents.
  • ResearchGate.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
  • University of California, Berkeley. Safe Storage of Chemicals. [Link]
  • Google Patents.
  • Chemos GmbH & Co.KG.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
  • National Center for Biotechnology Information. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
  • ResearchGate. (1960).
  • University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
  • Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

Sources

Methodological & Application

using methyl 1-methylcyclopentanecarboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 1-Methylcyclopentanecarboxylate

Introduction: A Versatile Building Block

This compound is a valuable ester in the toolkit of the modern organic chemist. Characterized by a cyclopentane ring bearing a quaternary carbon center, this molecule serves as a pivotal intermediate in the synthesis of complex targets. Its structure, with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , presents a sterically hindered yet reactive ester functionality.[1][2][3] Typically a colorless liquid with a pleasant odor, it is miscible with many organic solvents, making it a versatile reactant in a wide array of chemical transformations.[1] This guide elucidates the core applications of this compound, providing detailed protocols and mechanistic insights for researchers in drug development and fine chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4630-83-5[3]
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [2][3]
Boiling Point 219.78 °C (at 760 mmHg)[2]
Appearance Colorless Liquid[1]
Storage Room temperature, sealed, dry[2]

Core Synthetic Transformations

The utility of this compound stems from the reactivity of its ester group. This functionality can be readily converted into other key chemical groups such as carboxylic acids, alcohols, and ketones, making it a foundational starting material for multi-step syntheses.[2]

Saponification: Accessing the Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-methylcyclopentanecarboxylic acid, is arguably the most fundamental transformation. This reaction is most effectively carried out under basic conditions (saponification) because the final deprotonation of the carboxylic acid renders the overall process irreversible, leading to high yields.[4] The resulting carboxylic acid is a versatile intermediate for synthesizing amides, acid chlorides, and other derivatives.

Causality Behind the Choice: While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process that often requires forcing conditions and may not proceed to completion. Base-mediated saponification is kinetically faster and irreversible, as the carboxylate salt formed is unreactive towards the alcohol by-product.[4]

dot

cluster_workflow Workflow: Base-Catalyzed Hydrolysis (Saponification) start This compound in Alcoholic Solvent (e.g., MeOH/H₂O) reflux Add aq. NaOH (1.5 eq) Reflux (60-80 °C, 2-4h) start->reflux monitor Monitor by TLC/GC (Disappearance of Starting Material) reflux->monitor cool Cool to RT Remove Alcohol (Rotovap) monitor->cool acidify Dilute with H₂O Acidify with conc. HCl (pH ~1) cool->acidify extract Extract with Ether (3x) Combine Organic Layers acidify->extract wash Wash with Brine Dry over Na₂SO₄ extract->wash isolate Filter & Concentrate (Rotovap) wash->isolate product 1-Methylcyclopentanecarboxylic Acid isolate->product

Caption: Workflow for Saponification of the Ester.

Detailed Protocol: Saponification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water (10 volumes).

  • Saponification: Add a solution of sodium hydroxide (1.5 eq) in water. Heat the mixture to reflux (approximately 80 °C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 2 volumes).[4]

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methylcyclopentanecarboxylic acid.

  • Purification: The product can be further purified by recrystallization or distillation if required.

Reduction: Synthesis of (1-Methylcyclopentyl)methanol

The conversion of the ester to a primary alcohol is a key transformation that opens pathways for synthesizing ethers, halides, and other functional groups. This reduction requires a powerful hydride donor, as esters are significantly less reactive than ketones or aldehydes.

Causality Behind the Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters efficiently. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents (e.g., diethyl ether, THF) and careful quenching procedures.

dot

title Mechanism: Ester Reduction with LiAlH₄ Ester Methyl 1-methyl- cyclopentanecarboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic Attack Hydride1 LiAlH₄ Hydride1->Ester Aldehyde 1-Methylcyclopentane- carbaldehyde (transient) Tetrahedral1->Aldehyde 2. Elimination of MeO⁻ Alkoxide Lithium Alkoxide Salt Aldehyde->Alkoxide 3. Nucleophilic Attack Hydride2 LiAlH₄ Hydride2->Aldehyde Alcohol (1-Methylcyclopentyl)methanol Alkoxide->Alcohol 4. Protonation Workup Aqueous Workup (e.g., H₃O⁺) Workup->Alkoxide

Caption: Mechanism of Ester Reduction by LiAlH₄.

Detailed Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Workup - Quenching: Cool the flask back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-methylcyclopentyl)methanol, which can be purified by distillation.

Grignard Reaction: Formation of Tertiary Alcohols

The reaction of the ester with organometallic reagents, such as Grignard or organolithium reagents, is a powerful method for carbon-carbon bond formation. Two equivalents of the organometallic reagent add to the ester, producing a tertiary alcohol. This provides a direct route to complex structures from a simple starting material.[2]

Causality Behind the Choice: The reaction proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl to form a tetrahedral intermediate, which collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an aqueous workup.

dot

cluster_grignard Reaction: Grignard Addition to Ester Ester Methyl 1-methyl- cyclopentanecarboxylate Grignard 2 eq. PhMgBr in THF, 0 °C to RT Ester->Grignard Workup Aqueous Workup (aq. NH₄Cl) Grignard->Workup Product 1-(1-Methylcyclopentyl)- 1,1-diphenylmethanol Workup->Product

Caption: Synthesis of a Tertiary Alcohol via Grignard Reaction.

Detailed Protocol: Grignard Reaction with Phenylmagnesium Bromide

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Addition of Grignard Reagent: Add phenylmagnesium bromide (2.2 eq, commercially available solution in THF/ether) dropwise via a syringe or addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the consumption of the starting ester.

  • Workup - Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude tertiary alcohol by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a synthetically versatile and commercially available building block. Its true power lies in the predictable and high-yielding transformations of its ester functionality. The protocols detailed herein for hydrolysis, reduction, and reaction with organometallics represent core, field-proven methodologies that enable access to a wide range of more complex molecular architectures. Mastery of these reactions provides researchers with a reliable strategic advantage in the design and execution of synthetic campaigns targeting novel pharmaceuticals and advanced materials.

References

  • Smolecule. (2023, August 16).
  • Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester.
  • MySkinRecipes.
  • PubChem - NIH.
  • ChemicalBook. (2025, July 24).
  • PubChem.
  • ChemScene.
  • NIST WebBook.
  • Jonathan Clayden, Nick Greeves, Stuart Warren.
  • Benchchem.

Sources

Application Notes and Protocols for the Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Favorskii rearrangement for the synthesis of methyl cyclopentanecarboxylate, a valuable cyclopentane-based building block in medicinal chemistry and materials science. We provide an in-depth analysis of the reaction mechanism, causality behind experimental choices, and two detailed, field-proven protocols for the preparation of the requisite precursor, 2-chlorocyclohexanone, and its subsequent rearrangement. This document is structured to provide both a robust theoretical grounding and actionable, self-validating experimental procedures for researchers in organic synthesis.

Introduction to the Favorskii Rearrangement

The Favorskii rearrangement is a powerful and elegant transformation in organic chemistry, primarily involving the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2] A key feature of this reaction, particularly with cyclic α-halo ketones, is the resultant ring contraction, making it an invaluable tool for synthesizing strained ring systems and smaller carbocycles from more readily available precursors.[1][3] In the presence of an alkoxide base, such as sodium methoxide, the reaction yields an ester, while hydroxide bases produce a carboxylic acid, and amines lead to the corresponding amide.[1][4]

The synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone serves as a classic example of this ring contraction methodology.[5] This transformation is not merely an academic curiosity but a practical route to cyclopentanecarboxylate esters, which are prevalent motifs in pharmaceuticals and other functional molecules.[6]

The Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism for the Favorskii rearrangement of α-halo ketones bearing α'-hydrogens proceeds through a cyclopropanone intermediate.[3][7] This pathway is supported by isotopic labeling studies.[8]

The key steps are as follows:

  • Enolate Formation: A base, in this case, sodium methoxide, abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) of the 2-chlorocyclohexanone to form an enolate.[1][4]

  • Intramolecular Nucleophilic Substitution: The resulting enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.[7][9]

  • Nucleophilic Attack on the Carbonyl: The methoxide nucleophile then attacks the carbonyl carbon of the highly strained cyclopropanone intermediate.[1][9]

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the C-C bonds of the cyclopropanone ring to form a more stable carbanion.[7]

  • Protonation: The carbanion is subsequently protonated by the solvent (methanol) to yield the final product, methyl cyclopentanecarboxylate.[1]

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocols

This section is divided into two core protocols: the synthesis of the starting material, 2-chlorocyclohexanone, and its subsequent conversion to methyl cyclopentanecarboxylate.

Protocol 1: Synthesis of 2-Chlorocyclohexanone

The synthesis of 2-chlorocyclohexanone is a critical first step, and its purity is paramount for achieving a good yield in the subsequent rearrangement.[5] A common and effective method is the direct chlorination of cyclohexanone.[6][10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexanone98.14294 g3.0Practical grade is acceptable.[10]
Chlorine Gas70.90215 g3.03Handle with extreme caution in a well-ventilated fume hood.
Water18.02900 mL-
Diethyl Ether74.12~500 mL-For extraction.
Saturated NaCl solution-200 mL-For washing.
Anhydrous Sodium Sulfate142.04As needed-For drying.

Equipment:

  • 3 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Gas inlet tube

  • Gas outlet tube connected to a mercury or water valve[10]

  • Ice bath

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask and Vigreux column)[11]

Procedure:

  • Reaction Setup: In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending almost to the bottom, and a gas outlet tube, combine 294 g (3 moles) of cyclohexanone and 900 mL of water.[10][11]

  • Chlorination: Cool the flask in an ice bath and start the stirrer.[11] Bubble 215 g of chlorine gas into the mixture as rapidly as it is absorbed (approximately 45 minutes).[10] The reaction is exothermic and maintaining a low temperature helps to prevent over-chlorination.[6]

  • Work-up: After the addition of chlorine is complete, the heavier layer of chlorocyclohexanone will separate.[11] Transfer the entire mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with three 150 mL portions of diethyl ether.[11] Combine these ether extracts with the initial organic layer.

  • Washing: Wash the combined organic layers with 150 mL of water, followed by 200 mL of saturated sodium chloride solution.[10][11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation at atmospheric pressure.[11]

  • Purification: The crude residue is then purified by vacuum distillation.[10] Collect the fraction boiling at 90–91 °C at 14–15 mmHg.[11] The expected yield of 2-chlorocyclohexanone is 240–265 g (61–66%).[11]

Protocol 2: Favorskii Rearrangement to Methyl Cyclopentanecarboxylate

This protocol details the ring contraction of 2-chlorocyclohexanone to the target ester.[5] The choice of sodium methoxide as the base directly leads to the formation of the methyl ester.[1][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Sodium Methoxide54.0258 g1.07Handle in a dry atmosphere.
Anhydrous Diethyl Ether74.12360 mL-Commercial anhydrous ether is suitable.[5]
2-Chlorocyclohexanone132.59133 g1.0High purity is crucial for good yield.[5]
Water18.02~175 mL-For dissolving salts.[5]
5% Hydrochloric Acid-100 mL-For washing.
5% Sodium Bicarbonate-100 mL-For washing.
Saturated NaCl solution-100 mL-For washing.
Anhydrous Magnesium Sulfate120.37As needed-For drying.

Equipment:

  • 1 L three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a suspension of 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous diethyl ether.[5]

  • Addition of α-Halo Ketone: Begin stirring the suspension. In the dropping funnel, prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 mL of dry ether. Add this solution dropwise to the stirred suspension.[5] The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux (addition takes about 40 minutes). Adding the chloroketone to the base (reverse addition) is critical to minimize the formation of high-boiling condensation byproducts.[5]

  • Reaction: After the addition is complete, heat the mixture under reflux for 2 hours. Alternatively, the mixture can be stirred overnight at room temperature.[5]

  • Quenching and Work-up: Cool the reaction mixture in an ice bath. Carefully add water (approximately 175 mL) until all the precipitated salts have dissolved.[5]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two 50 mL portions of diethyl ether.[5]

  • Washing: Combine all the ethereal layers and wash successively with 100 mL of 5% hydrochloric acid, 100 mL of 5% aqueous sodium bicarbonate solution, and finally with 100 mL of saturated sodium chloride solution.[5]

  • Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.[5]

  • Purification: Purify the crude ester by vacuum distillation. Collect the fraction boiling at 70–73 °C at 48 mmHg.[5] The expected yield of methyl cyclopentanecarboxylate is 72–78 g.[5]

Caption: Experimental Workflow Diagram.

Self-Validation and Characterization

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

  • Thin Layer Chromatography (TLC): Monitor the progress of the Favorskii rearrangement by TLC to confirm the consumption of the starting material, 2-chlorocyclohexanone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the distilled methyl cyclopentanecarboxylate and confirm its molecular weight (128.17 g/mol ).[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product should show a characteristic strong carbonyl (C=O) stretch for the ester at approximately 1730-1740 cm⁻¹ and C-O stretches, while the carbonyl peak of the starting α-halo ketone (around 1725 cm⁻¹) should be absent.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for structural confirmation. The spectrum of methyl cyclopentanecarboxylate will show a characteristic singlet for the methyl ester protons (-OCH₃) at around 3.6 ppm, along with multiplets for the cyclopentane ring protons.[17][18][19] ¹³C NMR will confirm the presence of the ester carbonyl carbon and the carbons of the cyclopentane ring.

Conclusion

The Favorskii rearrangement provides an efficient and reliable method for the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone. The protocols outlined in this guide, when executed with attention to the purity of the starting materials and the specific reaction conditions, offer a high-yielding pathway to this versatile synthetic intermediate. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this powerful ring-contraction reaction in their own synthetic endeavors.

References

  • Organic Syntheses Procedure. (n.d.). 2-chlorocyclohexanone.
  • LookChem. (n.d.). Synthesis of 2-Chlorocyclohexanone - Chempedia.
  • Organic Syntheses Procedure. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-2-chlorocyclohexanone.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
  • ACS Publications. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. Journal of Chemical Education.
  • Chemist Wizards. (n.d.). Favorskii Rearrangement.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate - Gas Phase Spectrum.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate - Infrared Spectrum.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate.
  • Wiley Online Library. (n.d.). Favorskii Rearrangement.
  • ERIC. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. Journal of Chemical Education.
  • PubChem - NIH. (n.d.). Methyl cyclopentanecarboxylate.
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • ResearchGate. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. Journal of Chemical Education.
  • Scribd. (n.d.). Favorskii Rearrangement Guide.
  • Homework.Study.com. (n.d.). The base-promoted rearrangement of an a-halo ketone to a carboxylic acid, known as the Favorskii....
  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
  • YouTube. (2025). Conversion of chlorocyclohexane to 2-cyclohexycyclohexanone.
  • SpectraBase. (n.d.). Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts.
  • ACS Publications. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement.
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction.
  • Semantic Scholar. (n.d.). 3.7 – The Favorskii Rearrangement.
  • Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl.
  • Scribd. (n.d.). Favorskii Rearrangement.

Sources

The Cyclopentane Core: Application Notes on Methyl 1-Methylcyclopentanecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of the Cyclopentane Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds. While often overshadowed by more complex heterocyclic systems, the simple cyclopentane ring has proven to be a versatile and highly effective core motif in the design of novel therapeutics.[1][2] Its inherent three-dimensional structure, arising from the facile interconversion between half-chair and envelope conformations, provides a unique spatial arrangement for substituents that can be exploited for optimal target engagement.[2] Methyl 1-methylcyclopentanecarboxylate, a readily accessible derivative, serves as a key building block for introducing this valuable scaffold into complex, biologically active molecules. This guide provides an in-depth exploration of its synthetic utility and application in the development of innovative therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a starting material is paramount for its effective application in multi-step synthesis.

PropertyValue
CAS Number 4630-83-5
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Boiling Point 219.78 °C at 760 mmHg[3]
SMILES O=C(C1(C)CCCC1)OC

Synthetic Utility: A Gateway to Bioactive Cyclopentane Derivatives

The true value of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate.[3] Its ester functionality can be readily transformed into a variety of other functional groups, providing access to key precursors for the synthesis of complex drug candidates. The primary transformations include hydrolysis to the carboxylic acid, amidation to the carboxamide, reduction to the corresponding alcohol, and reaction with organometallic reagents to generate tertiary alcohols.

G start This compound acid 1-Methylcyclopentane-1-carboxylic acid start->acid Hydrolysis (H+ or OH-) amide 1-Methylcyclopentane-1-carboxamide start->amide Aminolysis/Amidation alcohol (1-Methylcyclopentyl)methanol start->alcohol Reduction (e.g., LiAlH4) tert_alcohol Tertiary Alcohols start->tert_alcohol Grignard Reaction (R-MgX) G cluster_0 Saponification start Dissolve Ester in Alcohol/Water add_base Add aq. NaOH or KOH start->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC/GC reflux->monitor cool_evap Cool & Remove Alcohol monitor->cool_evap wash Wash with Ether cool_evap->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry_conc Dry & Concentrate extract->dry_conc product 1-Methylcyclopentane-1-carboxylic Acid dry_conc->product

Sources

Application Notes & Protocols: Methyl 1-Methylcyclopentanecarboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its ability to present substituents in distinct three-dimensional arrangements.[1] Methyl 1-methylcyclopentanecarboxylate, a readily accessible derivative, serves as an excellent starting point for the synthesis of more intricate molecular architectures, including spirocycles and analogs of biologically active compounds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications of this building block. We will explore its core reactivity, provide detailed, validated protocols for its key transformations, and illustrate its potential in constructing complex molecular frameworks.

Introduction: The Strategic Value of the 1-Methylcyclopentane Core

This compound is a tertiary ester characterized by a five-membered carbocyclic ring. The quaternary carbon at the C1 position provides a unique structural anchor, influencing the molecule's reactivity and the stereochemical outcome of subsequent transformations. The ester functionality serves as a versatile handle for a wide range of chemical manipulations, including hydrolysis, reduction, and carbon-carbon bond formation. Its derivatives have been investigated in the context of medicinal chemistry, particularly as scaffolds for targeting various diseases.[1][2]

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
CAS Number 4630-83-5[3]
Appearance Colorless liquid[2]
Boiling Point ~164-166 °C (Predicted)N/A
Density ~0.96 g/cm³ (Predicted)N/A
LogP 1.74[3]
SMILES CC1(CCCC1)C(=O)OC[3]

Synthetic Accessibility of the Building Block

The utility of a building block is directly tied to its accessibility. This compound can be synthesized through several established organic chemistry reactions, ensuring its ready availability for research and development.[2]

G cluster_start Starting Materials cluster_methods Synthetic Methods acid 1-Methylcyclopentane- carboxylic Acid ester Fischer Esterification (MeOH, H+) acid->ester ketone α-Haloketone favorskii Favorskii Rearrangement (NaOMe, MeOH) ketone->favorskii product This compound ester->product favorskii->product

Caption: Primary synthetic routes to this compound.

The most direct method is the Fischer esterification of 1-methylcyclopentanecarboxylic acid with methanol under acidic catalysis.[2] Alternatively, the Favorskii rearrangement of a corresponding α-haloketone provides an elegant route involving a cyclopropanone intermediate, showcasing a classic carbon skeleton rearrangement.[2]

Core Applications in Complex Synthesis

The true potential of this compound is realized through its transformations into other key intermediates. The ester group can be readily converted into a carboxylic acid, an alcohol, or used to direct the formation of more complex structures.

transformations cluster_products Key Synthetic Intermediates start Methyl 1-Methylcyclopentanecarboxylate acid 1-Methylcyclopentane- carboxylic Acid start->acid Hydrolysis (NaOH or H+) alcohol (1-Methylcyclopentyl)methanol start->alcohol Reduction (e.g., LiAlH4) spiro Spirocyclic Scaffolds start->spiro Multi-step sequence via α-functionalization

Caption: Key synthetic transformations of the title compound.

Hydrolysis to Carboxylic Acid

Conversion to the corresponding carboxylic acid, 1-methylcyclopentanecarboxylic acid, is arguably the most critical transformation. This unmasks a functional group ready for a vast array of subsequent reactions, including amide bond formation (e.g., via EDC/HOBt or acyl chloride) and other derivatizations. Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process, typically leading to high yields.[4]

Reduction to Primary Alcohol

Reduction of the ester provides access to (1-methylcyclopentyl)methanol. This primary alcohol is another valuable building block, which can be used in etherification reactions, converted to leaving groups (e.g., tosylates, halides) for nucleophilic substitution, or oxidized to the corresponding aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Elaboration to Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures.[5] While this compound cannot directly form a spirocycle in one step, it is an excellent precursor. A common strategy involves α-bromination followed by a Reformatsky-type reaction. For instance, the reaction of methyl 1-bromo-1-methylcyclopentanecarboxylate with zinc and various electrophiles, such as 2-arylmethylideneindan-1,3-diones, can yield complex spiro-indeno[1,2-b]pyran systems.[6] This highlights the role of the scaffold in generating significant molecular complexity.

A Gateway to Bioactive Molecule Analogs

The 1-methylcyclopentane core is a feature in several classes of bioactive molecules. For example, carbetapentane, a known antitussive and anticonvulsant agent, is a 1-phenyl-1-cyclopentanecarboxylate derivative.[7] This underscores the potential of using this compound as a starting point for generating libraries of novel analogs for screening and lead optimization in drug discovery programs.

G Scaffold This compound (Starting Scaffold) Synth Derivative Synthesis (e.g., Amidation, Grignard) Scaffold->Synth Step 1 Screen High-Throughput Biological Screening Synth->Screen Step 2 SAR Structure-Activity Relationship (SAR) Screen->SAR Step 3 Lead Lead Optimization SAR->Lead Step 4

Caption: Conceptual workflow for drug discovery using the title scaffold.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Standard laboratory safety precautions should always be observed.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Objective: To convert this compound to 1-methylcyclopentanecarboxylic acid.

Rationale: Saponification is an irreversible and high-yielding method for ester hydrolysis. A slight excess of base ensures the reaction goes to completion. The use of a methanol/water co-solvent system ensures miscibility of both the organic ester and the aqueous base.[4]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5 eq)

  • Methanol (5-10 volumes)

  • Water (5-10 volumes)

  • Diethyl ether or Dichloromethane for extraction

  • Hydrochloric acid (e.g., 2 M HCl) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5 volumes).

  • Base Addition: Separately, dissolve NaOH or KOH (1.5 eq) in water (5 volumes). Add this aqueous solution to the flask containing the ester.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. The choice of reflux provides a consistent temperature and accelerates the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 1-4 hours).

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Workup - Neutralization & Extraction: Dilute the remaining aqueous residue with water. Wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 2 M HCl while cooling in an ice bath. The carboxylic acid product will precipitate or form an oil.

  • Isolation: Extract the acidified aqueous layer three times with diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 1-methylcyclopentanecarboxylic acid, which can be further purified by distillation or recrystallization if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

Objective: To reduce this compound to (1-methylcyclopentyl)methanol.

Rationale: LAH is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction must be performed under anhydrous conditions as LAH reacts violently with water. The workup procedure is critical for safely quenching excess LAH and isolating the alcohol product.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LAH) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LAH (1.5 eq) in anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until completion (typically 1-2 hours).

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH (e.g., for 'x' g of LAH, add 'x' mL of H₂O). Follow this with the dropwise addition of 15% aqueous NaOH ('x' mL), and then finally add more water (3'x' mL). This sequence (the Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-methylcyclopentyl)methanol. The product can be purified by distillation.

Conclusion

This compound is more than a simple ester; it is a versatile and cost-effective building block for accessing significant molecular complexity. Its straightforward conversion into key intermediates like carboxylic acids and alcohols, combined with its utility as a precursor for spirocyclic systems, makes it a valuable tool in the arsenal of synthetic and medicinal chemists. The protocols and strategies outlined in this document provide a solid foundation for leveraging this scaffold in the design and synthesis of novel and complex molecules for research, drug discovery, and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78365, Methyl cyclopentanecarboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549129, Methyl cyclopent-1-ene-1-carboxylate.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate in the NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate IR Spectrum.
  • ResearchGate. (2009). Reaction of methyl 1-bromocyclopentane- and -cyclohexanecarboxylates with zinc and 2-arylmethylideneindan-1,3-diones.
  • YouTube. (2020). The major product formed during the reaction of 1-methyl cyclopentene with CH_(3)CO_(3)H is.
  • Krasavin, M. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 23(12), 3209.
  • Ablordeppy, S. Y., et al. (1996). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 39(9), 1747-56.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ChemSynthesis. (n.d.). 1-methylcyclopentanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid.
  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (2002). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.

Sources

Application Note and Protocol for the Hydrolysis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, yielding carboxylic acids and alcohols. This application note provides a detailed experimental procedure for the hydrolysis of methyl 1-methylcyclopentanecarboxylate to its corresponding carboxylic acid, 1-methylcyclopentanecarboxylic acid. This transformation is significant as cyclopentane derivatives are important structural motifs in various biologically active molecules and materials.

This document outlines a robust and reliable protocol suitable for researchers in organic chemistry and drug development. The procedure detailed is a base-catalyzed hydrolysis, also known as saponification, which is generally preferred for its irreversibility and typically high yields.[1][2] The protocol has been designed to be self-validating by including clear steps for reaction monitoring and product purification.

Reaction Principle and Mechanism

Ester hydrolysis can be catalyzed by either acid or base.[1][3] In base-catalyzed hydrolysis (saponification), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid.[1] In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, and the methoxide ion is protonated by the solvent to form methanol.[4][5] This final acid-base reaction renders the overall process irreversible.[2][4] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.[6]

Materials and Apparatus

Reagents and Chemicals
ReagentGradeSupplierNotes
This compound≥98%(e.g., Sigma-Aldrich)
Sodium Hydroxide (NaOH)Pellets, ≥97%(e.g., Fisher Scientific)Corrosive, handle with care.[7][8][9]
Methanol (MeOH)ACS Grade(e.g., VWR)Flammable.
Diethyl Ether (Et₂O)Anhydrous, ≥99%(e.g., Sigma-Aldrich)Extremely flammable, peroxide former.
Hydrochloric Acid (HCl)Concentrated (37%)(e.g., J.T.Baker)Corrosive, handle in a fume hood.
Magnesium Sulfate (MgSO₄)Anhydrous(e.g., Acros Organics)
Deionized Water (H₂O)
Apparatus
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Experimental Protocol

Reaction Setup and Saponification
  • Dissolution of Ester: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in methanol (30 mL).

  • Preparation of Base Solution: In a separate beaker, carefully dissolve sodium hydroxide (1.5 equivalents) in deionized water (15 mL). Caution: The dissolution of NaOH is highly exothermic.[7] Allow the solution to cool to room temperature.

  • Initiation of Reaction: Add the sodium hydroxide solution to the stirred solution of the ester in the round-bottom flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Let the reaction proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot.

Work-up and Isolation of Product
  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Aqueous Wash: To the remaining aqueous solution, add deionized water (30 mL). Transfer the solution to a 250 mL separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and other neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of 1-methylcyclopentanecarboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and wash the solid with a small amount of diethyl ether. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclopentanecarboxylic acid.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure to obtain the pure 1-methylcyclopentanecarboxylic acid.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Ester in Methanol add_base Add Aqueous NaOH start->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux cool Cool Reaction reflux->cool remove_meoh Remove Methanol (Rotary Evaporator) cool->remove_meoh wash Wash with Et₂O remove_meoh->wash acidify Acidify with HCl (to pH ~2) wash->acidify extract Extract with Et₂O acidify->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Recrystallization or Distillation concentrate->purify end end purify->end Pure Product

Caption: Workflow for the hydrolysis of this compound.

Quantitative Data Summary

ParameterValue
Reactants
This compound1.0 equivalent
Sodium Hydroxide (NaOH)1.5 equivalents
Reaction Conditions
SolventMethanol/Water
TemperatureReflux (~65-70 °C)
Reaction Time2-4 hours
Expected Product
1-Methylcyclopentanecarboxylic acidC₇H₁₂O₂[10][11][12]
Molecular Weight128.17 g/mol [10]
Expected Yield >90% (after purification)

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Handle in a well-ventilated area. When preparing solutions, always add NaOH to water, not the other way around, to dissipate the heat generated.[8]

  • Diethyl Ether (Et₂O): Extremely flammable and can form explosive peroxides upon storage. Use in a fume hood away from ignition sources. Ensure containers are tightly sealed.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Handle only in a fume hood while wearing appropriate PPE.

  • General Precautions: Conduct the experiment in a well-ventilated fume hood. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental outcome, the following checks are recommended:

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material before proceeding with the work-up.

  • pH Measurement: Accurate measurement of the pH during acidification is crucial for the complete precipitation and subsequent extraction of the carboxylic acid product.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The obtained data should be compared with literature values for 1-methylcyclopentanecarboxylic acid.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Slideshare. (2013, February 12). acid base catalysed Ester hydrolysis.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. PubChem.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide?
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
  • University of California. (2012, December 14). Sodium Hydroxide - Standard Operating Procedure.
  • Wikidata. (n.d.). 1-methylcyclopentanecarboxylic acid.
  • PubChemLite. (n.d.). 1-methylcyclopentanecarboxylic acid (C7H12O2).

Sources

The Emerging Role of Methyl 1-Methylcyclopentanecarboxylate in Modern Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-methylcyclopentanecarboxylate (C₈H₁₄O₂) is a cyclic ester increasingly recognized for its potential in fragrance design. While not as established as some classical perfumery ingredients, its unique structural characteristics suggest a valuable contribution to a perfumer's palette. This guide provides an in-depth exploration of its chemical properties, olfactory profile based on analogous structures, and detailed protocols for its application in fragrance formulations. It is intended for researchers, perfumers, and professionals in the flavor and fragrance industry, offering a technical foundation for harnessing the potential of this intriguing molecule.

Introduction: The Significance of Cyclic Esters in Perfumery

Esters are fundamental to fragrance creation, bestowing a vast array of fruity and floral notes.[1] Within this broad chemical family, cyclic esters, such as lactones and substituted cycloalkane carboxylates, offer unique and often more complex olfactory profiles.[2] Their rigid, cyclic structure can lead to increased substantivity and novel scent characteristics compared to their linear counterparts. This compound, with its compact cyclopentane ring and ester functionality, is positioned to offer a nuanced and versatile scent profile. This document will serve as a comprehensive guide to its evaluation and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use in formulations.

PropertyValueSource
Chemical Name methyl 1-methylcyclopentane-1-carboxylate[3]
CAS Number 4630-83-5[3]
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
Appearance Colorless liquid (presumed)
Boiling Point 219.78 °C at 760 mmHg[3]
Solubility Expected to be soluble in ethanol and other common fragrance solvents.

Olfactory Profile and Performance

While specific organoleptic data for this compound is not widely published, a comprehensive analysis of structurally similar molecules, particularly methyl cyclohexane carboxylate derivatives, provides strong indicators of its likely scent profile.

Patents for related cyclohexane carboxylates consistently describe their odors as having fruity, sweet, and creamy characteristics.[4] Variations in these patents also mention menthol-like and pineapple notes.[4] The smaller cyclopentane ring in this compound may contribute to a slightly more volatile and perhaps sharper initial impression compared to its cyclohexane analogs.

Based on this evidence, the olfactory profile can be projected as:

  • Primary Notes: Fruity, Sweet

  • Subtle Nuances: Creamy, Estery, potentially with a hint of mint or tropical fruit.

Its performance in a fragrance composition is anticipated to be that of a middle note, helping to bridge the transition from the top notes to the base. Its cyclic structure may also lend it a good tenacity on the skin.

Applications in Fragrance Formulations

The inferred olfactory profile of this compound suggests its utility in a variety of fragrance applications:

  • Fine Fragrance: In floral and fruity compositions, it can impart a natural-smelling fruitiness and a creamy sweetness that enhances the overall bouquet. It can also be used to add a modern, clean aspect to fougère and chypre accords.

  • Personal Care Products: For shampoos, shower gels, and lotions, its fruity and creamy character can create a pleasant and lasting scent experience.[5]

  • Household Products: In air fresheners and fabric care products, it can contribute a fresh and appealing aroma that is both uplifting and comforting.

The recommended usage levels for related methyl cyclohexane carboxylates in fragrance formulations range from 0.005% to 10% of the fragrance concentrate.[4][6] It is advised to start with lower concentrations and incrementally increase to achieve the desired effect.

Protocols for Formulation and Evaluation

The following protocols are designed to provide a systematic approach to incorporating and evaluating this compound in a fragrance concentrate.

Safety Precautions

As with any chemical, appropriate safety measures must be taken. Based on the Safety Data Sheet for Methyl 1-methylcyclopentane-1-carboxylate (CAS 4630-83-5), the following precautions are advised:

  • Handling: Wear protective gloves, clothing, and eye/face protection.[7]

  • Storage: Store in a well-ventilated place, away from heat and open flames.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Experimental Workflow for Fragrance Compounding

The following diagram illustrates the workflow for incorporating this compound into a fragrance formulation.

Fragrance_Compounding_Workflow cluster_preparation Preparation cluster_compounding Compounding cluster_evaluation Evaluation A Define Olfactory Goal B Select Base Accord Components A->B C Prepare Dilutions of Raw Materials B->C D Weigh and Combine Base Accord C->D E Introduce this compound D->E F Add Modifiers and Top Notes E->F G Maceration (Aging) F->G H Olfactory Evaluation (Blotter & Skin) G->H I Performance Testing (Stability & Longevity) H->I

Caption: Workflow for incorporating a new ingredient into a fragrance formulation.

Protocol for Creating a Simple Floral-Fruity Accord

This protocol outlines the creation of a basic floral-fruity accord to evaluate the contribution of this compound.

Materials:

  • This compound (10% dilution in ethanol)

  • Hedione (10% dilution in ethanol)

  • Linalool (10% dilution in ethanol)

  • Iso E Super (10% dilution in ethanol)

  • Galaxolide (50% dilution in ethanol)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Scent strips

Procedure:

  • Prepare the Base Accord: In a clean glass beaker, combine the following ingredients by weight:

    • Hedione (10%): 3.0g

    • Iso E Super (10%): 2.0g

    • Galaxolide (50%): 1.0g

  • Introduce the Test Ingredient: To the base accord, add 0.5g of the 10% dilution of this compound.

  • Add the Top Note: Add 1.5g of the 10% dilution of Linalool to the mixture.

  • Homogenize: Gently stir the mixture until it is completely homogenous.

  • Maceration: Cover the beaker and allow the accord to macerate for at least 48 hours at room temperature, protected from light.

  • Evaluation:

    • Dip a scent strip into the accord and allow the ethanol to evaporate for a few seconds.

    • Evaluate the initial impression (top notes).

    • Evaluate the scent development over several hours to assess the middle and base notes.

    • Compare with a control accord made without this compound to understand its specific contribution.

Stability and Performance Considerations

Esters can be susceptible to hydrolysis, especially in highly acidic or alkaline conditions.[2] Therefore, when formulating with this compound in products with extreme pH values (e.g., some soaps or cleaning products), it is crucial to conduct stability testing. This involves incorporating the fragrance into the product base and evaluating the olfactory profile over time and under various storage conditions (e.g., elevated temperature, light exposure).

The following diagram illustrates the relationship between the chemical structure of an ester and its stability.

Ester_Stability cluster_structure Chemical Structure cluster_factors Influencing Factors cluster_outcome Performance Outcome Structure This compound Stability Fragrance Stability Structure->Stability Cyclic structure may enhance stability pH pH of Formulation pH->Stability Hydrolysis at extreme pH Temperature Storage Temperature Temperature->Stability Degradation at high temperatures Light Light Exposure Light->Stability Potential for photodegradation Longevity Scent Longevity Stability->Longevity

Caption: Factors influencing the stability and performance of an ester in a fragrance.

Conclusion

This compound represents a promising addition to the modern perfumer's toolkit. Its anticipated fruity, sweet, and creamy olfactory profile, combined with the potential for good substantivity, makes it a versatile ingredient for a wide range of fragrance applications. While further sensory data from perfumery suppliers will be beneficial, the information and protocols provided in this guide offer a solid foundation for researchers and formulators to begin exploring the creative possibilities of this intriguing cyclic ester. As with all fragrance ingredients, careful evaluation and stability testing are key to its successful implementation.

References

  • EP0694605B1 - Cyclic diester and its use as perfuming ingredient - Google P
  • Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery - Drop of Odor.[Link]
  • US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google P
  • Methyl 1-methylcyclopentane-1-carboxyl
  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PubMed Central.[Link]
  • US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google P
  • US5614486A - Cyclic diesters and their use as perfuming ingredients - Google P
  • Methyl cyclohexane carboxylates and their use in perfume compositons - European Patent Office EP2070512 A1 - Googleapis.com.[Link]
  • Fragrance material review on methyl hexyl oxo cyclopentanone carboxyl
  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony - Scent Journer.[Link]
  • EP2070512B1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google P
  • Cyclopentane-1-carboxylic acid methyl ester - ChemBK.[Link]
  • EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google P
  • This compound - Aliph
  • Methyl 1-methylcyclopentane-1-carboxyl
  • Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem - NIH.[Link]
  • Fragrance material review on methyl jasmon
  • Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one - PubMed.[Link]

Sources

Application Notes and Protocols for the Ring-Opening Reactions of Methylcyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of the Cyclopentane Core

The cyclopentane ring is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to project substituents into well-defined three-dimensional space make it a highly valuable scaffold in drug design. Methylcyclopentane derivatives, in particular, serve as versatile starting materials and intermediates. The strategic cleavage of the cyclopentane ring, or "ring-opening," provides a powerful tool for the synthesis of functionalized acyclic compounds, which can be challenging to prepare through other means. This guide offers an in-depth exploration of the primary methodologies for the ring-opening of methylcyclopentane derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss their applications in modern organic synthesis.

I. Catalytic Hydrogenolysis: Selective C-C Bond Cleavage

Catalytic hydrogenolysis is a powerful method for the selective cleavage of C-C bonds in cycloalkanes, converting them into valuable alkanes. This process is of significant interest in both the petrochemical industry for producing high-octane gasoline and in fine chemical synthesis for the generation of specific acyclic precursors.[2] The regioselectivity of the ring-opening is a key challenge and is highly dependent on the catalyst system and reaction conditions.

Mechanistic Insights: The Role of the Metal Catalyst

The hydrogenolysis of methylcyclopentane on noble metal catalysts (e.g., Platinum, Iridium, Rhodium) is a structure-sensitive reaction.[3] The generally accepted mechanism involves the dehydrogenation of the methylcyclopentane on the metal surface to form adsorbed cyclic olefins or diolefins. This is followed by the cleavage of a C-C bond, and subsequent hydrogenation of the resulting acyclic species.

Iridium (Ir) based catalysts are often favored for their high activity and selectivity in ring-opening reactions.[4] The selectivity of C-C bond cleavage is influenced by the substitution pattern of the ring. Generally, cleavage occurs preferentially at less substituted C-C bonds.[5] For methylcyclopentane, this leads to a mixture of 2-methylpentane, 3-methylpentane, and n-hexane.

The choice of support for the metal catalyst also plays a crucial role. Acidic supports can promote isomerization reactions, such as ring contraction of larger rings to cyclopentanes, which are more readily opened.[2]

Visualizing the Hydrogenolysis Pathway

cluster_0 Catalytic Surface MCP Methylcyclopentane (MCP) Ads_MCP Adsorbed MCP MCP->Ads_MCP Adsorption Dehydro_Intermediates Dehydrogenated Intermediates (e.g., methylcyclopentene) Ads_MCP->Dehydro_Intermediates - H₂ Ring_Opened Adsorbed Acyclic Species Dehydro_Intermediates->Ring_Opened C-C Cleavage Products Hexane Isomers (2-MP, 3-MP, n-Hx) Ring_Opened->Products + H₂

Caption: Generalized workflow for the catalytic hydrogenolysis of methylcyclopentane.

Protocol 1: Selective Hydrogenolysis of Methylcyclopentane using an Iridium-based Catalyst

This protocol describes a general procedure for the selective ring-opening of methylcyclopentane in a laboratory setting.

Materials:

  • Methylcyclopentane

  • Iridium catalyst (e.g., 1% Ir on a silica or alumina support)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature control

  • Hydrogen gas (high purity)

  • Anhydrous solvent (e.g., heptane)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Ensure the catalyst is pre-reduced according to the manufacturer's specifications. This typically involves heating the catalyst under a flow of hydrogen.

  • Reactor Setup: In a clean, dry high-pressure reactor, add the pre-reduced iridium catalyst (e.g., 1-5 mol% relative to the substrate).

  • Charging the Reactor: Add anhydrous heptane as a solvent, followed by methylcyclopentane.

  • Pressurization: Seal the reactor and purge several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 200-300 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by GC.

  • Work-up: After the desired conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Product Isolation and Analysis: Filter the reaction mixture to remove the catalyst. The filtrate containing the hexane isomers can be analyzed by GC and GC-MS to determine the product distribution and selectivity.

Data Presentation: Catalyst Performance in Methylcyclopentane Hydrogenolysis

CatalystSupportTemp (°C)Pressure (bar H₂)Conversion (%)Selectivity to Ring-Opened Products (%)Reference
1% IrSiO₂250208595 (2-MP, 3-MP dominant)[6]
1% PtAl₂O₃270207088 (Increased n-hexane)[3]
1% RhSiO₂260208092 (Similar to Ir)[7]

II. Acid-Catalyzed Ring-Opening of Methylcyclopentane Epoxides

The acid-catalyzed ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds.[8] For methylcyclopentane derivatives, this reaction allows for the stereospecific introduction of two functional groups onto the carbocyclic scaffold.

Mechanistic Insights: SN1 vs. SN2 Pathways

The regioselectivity of the acid-catalyzed ring-opening of a methylcyclopentane epoxide is dictated by the substitution pattern of the epoxide. The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack.

  • For unsymmetrical epoxides with a tertiary carbon (e.g., 1-methylcyclopentene oxide): The reaction exhibits significant SN1 character. A partial positive charge develops on the more substituted carbon atom in the transition state. This leads to the preferential attack of the nucleophile at the tertiary carbon.[9]

  • For epoxides with only secondary carbons: The reaction follows a more SN2-like pathway, with the nucleophile attacking the less sterically hindered carbon.

The reaction typically proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack, resulting in a trans relationship between the two newly introduced functional groups.

Visualizing the Acid-Catalyzed Epoxide Opening

Epoxide 1-Methylcyclopentene Oxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ Transition_State Transition State (SN1-like) Protonated_Epoxide->Transition_State + NuH Nucleophile Nucleophile (NuH) Product trans-1,2-Difunctionalized Methylcyclopentane Transition_State->Product - H⁺

Caption: Mechanism of acid-catalyzed ring-opening of 1-methylcyclopentene oxide.

Protocol 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclopentene Oxide

This protocol describes the acid-catalyzed ring-opening of 1-methylcyclopentene oxide with water to yield trans-1-methylcyclopentane-1,2-diol.

Materials:

  • 1-Methylcyclopentene oxide

  • Acetone (or other suitable solvent)

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclopentene oxide (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Acid Addition: Cool the flask in an ice bath and slowly add a catalytic amount of dilute sulfuric acid.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the product by silica gel column chromatography if necessary.

III. Oxidative C-C Cleavage of Methylcyclopentane Derivatives

Oxidative C-C bond cleavage offers a distinct approach to ring-opening, often leading to the formation of dicarbonyl compounds or their derivatives. While the direct oxidative cleavage of the methylcyclopentane alkane skeleton is challenging, derivatives such as cyclopentanones or cyclopentenes are more amenable to this transformation.[10]

Mechanistic Insights: Radical-Mediated Pathways

Many oxidative C-C cleavage reactions proceed through radical intermediates. For instance, the cleavage of unstrained cycloketones can be achieved under mild conditions with the aid of an in situ formed side-chain aryl radical.[10] Another common strategy involves the ozonolysis of a cyclopentene derivative, which cleaves the double bond and can be followed by further transformations of the resulting dicarbonyl compound.

Protocol 3: Oxidative Cleavage of 1-Methylcyclopentene via Ozonolysis

This protocol outlines the ozonolysis of 1-methylcyclopentene followed by a reductive workup to yield 5-oxohexanal.

Materials:

  • 1-Methylcyclopentene

  • Anhydrous methanol or dichloromethane

  • Ozone generator

  • Oxygen source

  • Dimethyl sulfide (DMS) or zinc dust/acetic acid for reductive workup

  • Round-bottom flask with a gas inlet tube

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Dissolve 1-methylcyclopentene in anhydrous methanol or dichloromethane in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until the solution turns a persistent blue color, indicating an excess of ozone.

  • Purging: Purge the solution with oxygen or nitrogen to remove the excess ozone.

  • Reductive Workup:

    • With DMS: Slowly add dimethyl sulfide (DMS) to the cold solution. Allow the mixture to warm to room temperature and stir for several hours.

    • With Zinc/Acetic Acid: Add zinc dust and a small amount of acetic acid to the cold solution and stir until the reaction is complete.

  • Work-up and Isolation:

    • For the DMS workup, the solvent and excess DMS can be removed under reduced pressure.

    • For the zinc workup, filter the reaction mixture to remove the zinc dust and wash the solid with the reaction solvent.

  • Purification: The resulting 5-oxohexanal can be purified by distillation or column chromatography.

Conclusion: A Versatile Toolkit for Synthetic Innovation

The ring-opening reactions of methylcyclopentane derivatives provide a rich and versatile toolkit for the modern synthetic chemist. From the selective C-C bond scission through catalytic hydrogenolysis to the stereospecific difunctionalization via epoxide opening and the strategic cleavage by oxidative methods, these transformations unlock access to a wide array of acyclic structures. The choice of methodology is dictated by the desired target molecule and the available starting materials. A thorough understanding of the underlying mechanisms is paramount to controlling the regioselectivity and stereoselectivity of these powerful reactions, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Ring-Opening Reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
  • BenchChem. (2025). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.
  • Iran Silicate Industries. (n.d.). Methylcyclopentane Examining applications and structure.
  • Salakhutdinov, N. F., & Volcho, K. P. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. RSC Advances, 11(45), 28209-28231. [Link]
  • Witzke, M. E., Almithn, A., Conrad, C. L., Triezenberg, M. D., Hibbitts, D. D., & Flaherty, D. W. (2015). Catalytic Ring Opening of Cycloalkanes on Ir Clusters: Alkyl Substitution Effects on the Structure and Stability of C–C Bond Cleavage Transition States. The Journal of Physical Chemistry C, 119(5), 2597–2613.
  • Neubauer, H., et al. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1726-1734.
  • Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(8), 965-1084.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • McVicker, G. B., et al. (1993). Selective Ring Opening of Naphthenic Molecules.
  • Zhao, Z.-J., Moskaleva, L. V., & Rösch, N. (2013). Ring-Opening Reactions of Methylcyclopentane over Metal Catalysts, M = Pt, Rh, Ir, and Pd: A Mechanistic Study from First-Principles Calculations.
  • Zhao, Z.-J., et al. (2014). Tuning the selectivity for ring-opening reactions of methylcyclopentane over Pt catalysts: A mechanistic study from first-principles calculations.
  • Barath, E., et al. (2016). Selective Ring Opening of Methylcyclopentane and Methylcyclohexane Over Iridium Bifunctional Catalysts Supported on Surface Modified γ-Al2O3, SiO2 and Ultra Stable Y Zeolites.
  • Ebitani, K., et al. (2006). Selective hydrogenolysis of methylcyclopentane over supported iridium catalysts.
  • Wikipedia. (2023). Methylcyclopentane.
  • CymitQuimica. (n.d.). CAS 96-37-7: Methylcyclopentane.
  • Trost, B. M., & Mascarenhas, C. M. (1991). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Journal of the American Chemical Society, 113(2), 634-636.
  • Hughes, D. L. (2007). Acid-catalysed nucleophilic ring opening of cyclopropanated 3-aza-2-oxabicyclic[2.2.
  • Magerramov, A. M., et al. (2011). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes.
  • PubChem. (n.d.). Methylcyclopentane.
  • Baird, M. S., et al. (1996). Ring-opening reactions of an epoxycyclopentene. Journal of the Chemical Society, Perkin Transactions 1, (16), 1845-1852.
  • Ni, J., Lanzi, M., & Kleij, A. W. (2023).
  • SD Fine-Chem. (n.d.). methylcyclopentane 95% lr (for synthesis).
  • Zhao, Z.-J., et al. (2014).
  • ResearchGate. (n.d.). Methylcyclopentane conversion and yield to ring opening products (RO)....
  • Google Patents. (n.d.). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.
  • ResearchGate. (n.d.). Selective Ring Opening of Methylcyclopentane and Methylcyclohexane Over Iridium Bifunctional Catalysts Supported on Surface Modified γ-Al2O3, SiO2 and Ultra Stable Y Zeolites.
  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
  • Wong, H. N. C., et al. (1986). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198.
  • Wu, J., & Tung, C.-H. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 28(6), 2603.
  • ACE Organic. (2009, October 22). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol [Video]. YouTube.
  • Wang, Y., et al. (2020). Radical-mediated C–C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity.
  • American Chemical Society. (2025). Different ring opening reactions of vinylcyclopropanes. ACS Fall 2025.
  • Xia, Y., et al. (2021). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst.
  • Figshare. (n.d.). Collection - Ring-Opening Reactions of Methylcyclopentane over Metal Catalysts, M = Pt, Rh, Ir, and Pd: A Mechanistic Study from First-Principles Calculations - ACS Catalysis.
  • Unacademy. (n.d.). Nomenclature of Organic Compounds.

Sources

Application Notes and Protocols: Methyl 1-Methylcyclopentanecarboxylate as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The selection of a solvent is a critical parameter in chemical synthesis and drug development, profoundly influencing reaction kinetics, yield, and purity, as well as the overall safety and environmental impact of a process. While traditional non-polar solvents such as toluene and hexane are widely used, their associated health and environmental concerns have catalyzed the search for safer, more sustainable alternatives. This document provides a detailed technical guide on the use of methyl 1-methylcyclopentanecarboxylate as a promising non-polar solvent. We will explore its physicochemical properties, potential applications, and detailed protocols for its use, offering a comprehensive resource for researchers seeking to innovate their solvent selection.

Introduction: The Case for Novel Non-Polar Solvents

In the landscape of organic synthesis, non-polar solvents are indispensable for a vast array of applications, including reactions involving non-polar reagents, extractions, and chromatography. However, the workhorses of this solvent class, such as toluene, benzene, and hexanes, are facing increasing regulatory scrutiny due to their toxicity, volatility, and environmental persistence. This has created a pressing need for "greener" alternatives that offer comparable performance with an improved safety and sustainability profile.

This compound, a cyclic ester, presents itself as a viable candidate in this arena. Its structural features—a non-polar cyclopentane ring and a polar ester group—result in a unique solubility profile. While primarily recognized as a synthetic intermediate in the pharmaceutical and agrochemical industries, its potential as a specialty non-polar solvent remains largely unexplored.[1] This guide aims to bridge that gap by providing a foundational understanding of its properties and practical guidance for its application.

Physicochemical Properties and Solvent Characteristics

A solvent's utility is dictated by its physical and chemical properties. Here, we present a summary of the known and estimated properties of this compound, alongside a comparison with common non-polar solvents.

Table 1: Physicochemical Properties of this compound and Common Non-Polar Solvents

PropertyThis compoundToluenen-HexaneCyclohexane
CAS Number 4630-83-5[2]108-88-3110-54-3110-82-7
Molecular Formula C₈H₁₄O₂[2]C₇H₈C₆H₁₄C₆H₁₂
Molecular Weight ( g/mol ) 142.20[2]92.1486.1884.16
Boiling Point (°C) ~219 (estimated)[3]1116981
Density (g/mL) ~1.004 (estimated)[3]0.8670.6590.779
Flash Point (°C) ~43 (estimated for methyl cyclopentanecarboxylate)[3]4-22-20
Polarity Index (P') Not available (Estimated to be low)2.4[4][5]0.1[4][5]0.2[4][5]
Water Solubility Low (miscible with organic solvents)[1]0.52 g/L9.5 mg/L55 mg/L

Causality Behind Properties:

  • Non-Polar Character: The dominant feature of the molecule is the cyclopentane ring substituted with a methyl group, which is composed of non-polar C-C and C-H bonds. This imparts an overall non-polar character to the solvent. The ester functionality introduces a degree of polarity, but its influence is localized and does not render the entire molecule polar.

  • High Boiling Point: The relatively high molecular weight and the compact cyclic structure of this compound contribute to stronger van der Waals forces compared to smaller alkanes like hexane, resulting in a significantly higher boiling point. This can be advantageous for reactions requiring elevated temperatures.

  • Solubility Profile: Based on the principle of "like dissolves like," this compound is expected to be an excellent solvent for a wide range of non-polar and moderately polar organic compounds. Its miscibility with other organic solvents allows for its use in mixed solvent systems to fine-tune solubility characteristics.[1]

Health and Safety Considerations: A Self-Validating System of Prudence

While specific toxicity data for this compound is limited, information from the closely related methyl cyclopentanecarboxylate provides a strong basis for safe handling protocols.[3][6]

Key Safety Information:

  • Flammability: The compound is a flammable liquid and vapor.[3] All work should be conducted in a well-ventilated fume hood, away from open flames, sparks, and other ignition sources.

  • Toxicity: It is considered harmful if swallowed.[3] Ingestion may cause irritation to mucous membranes.

  • Irritation: May cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

  • Handling: Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[6][8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

Application Note: A Potential "Green" Alternative to Toluene

Toluene is a widely used non-polar aromatic solvent, but its reprotoxicity and petroleum-based origin are significant drawbacks.[9] The search for safer, bio-based alternatives is a key focus of green chemistry. While not directly derived from biomass, the structural analogue cyclopentyl methyl ether (CPME) has gained traction as a green solvent, suggesting that other cyclopentyl derivatives warrant investigation.

Logical Framework for Considering this compound as a Toluene Replacement:

G Toluene Toluene (Standard Non-Polar Solvent) Drawbacks Drawbacks: - Reprotoxicity - Petroleum-based Toluene->Drawbacks Need Need for Greener Alternatives Drawbacks->Need CPME Cyclopentyl Methyl Ether (CPME) (Successful Green Alternative) Need->CPME M1MCP This compound (Candidate for Investigation) Need->M1MCP Properties Favorable Properties: - High Boiling Point - Expected Low Polarity - Potential for Lower Toxicity M1MCP->Properties

Caption: Logical progression for investigating this compound as a green solvent.

Experimental Protocols

The following protocols are designed as a starting point for researchers to evaluate this compound as a non-polar solvent in their specific applications.

Protocol 1: Determination of Solute Solubility

Objective: To qualitatively and quantitatively assess the solubility of various classes of organic compounds in this compound.

Materials:

  • This compound

  • A selection of solutes representing different functional groups and polarities (e.g., a non-polar hydrocarbon, a moderately polar ketone, a polar alcohol, and a common organic starting material for a planned reaction)

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment: a. To a vial, add approximately 1 mL of this compound. b. Add a small amount (a few milligrams) of the solute to the vial. c. Vortex the mixture for 30 seconds. d. Visually inspect the solution for any undissolved solid. e. If the solid has dissolved, continue adding small portions of the solute until saturation is reached. f. Record your observations as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (for soluble compounds): a. Accurately weigh a known amount of the solute into a vial. b. Add this compound dropwise while vortexing until the solute completely dissolves. c. Record the volume or mass of the solvent required. d. Calculate the solubility in g/L or mol/L.

Workflow for Solubility Testing:

G start Start add_solvent Add 1 mL of This compound start->add_solvent add_solute Add a small amount of solute add_solvent->add_solute vortex Vortex for 30 seconds add_solute->vortex observe Visually inspect for undissolved solid vortex->observe soluble Record as 'Soluble' observe->soluble Dissolved insoluble Record as 'Insoluble' observe->insoluble Not Dissolved end End soluble->end insoluble->end

Caption: A simplified workflow for the qualitative solubility assessment protocol.

Protocol 2: Application in a Representative Organic Reaction (e.g., a Suzuki Coupling)

Objective: To evaluate the performance of this compound as a reaction solvent in a common cross-coupling reaction and compare it to a standard solvent like toluene.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound

  • Toluene (for comparison)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle

  • TLC plates and developing chamber

  • GC-MS or LC-MS for product analysis

Procedure:

  • Reaction Setup: a. In a round-bottom flask equipped with a stir bar and condenser, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and palladium catalyst (0.02 mmol). b. Add 5 mL of this compound. c. Set up an identical reaction using toluene as the solvent.

  • Reaction Execution: a. Heat both reactions to a suitable temperature (e.g., 90 °C) and stir. b. Monitor the progress of the reactions by TLC at regular intervals (e.g., every hour).

  • Work-up and Analysis: a. Once the reaction is complete (as indicated by TLC), cool the reaction mixtures to room temperature. b. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Analyze the crude product by GC-MS or LC-MS to determine the yield and purity.

  • Comparison: a. Compare the reaction time, yield, and purity of the product obtained in this compound with that obtained in toluene.

Expected Outcome and Interpretation:

This protocol provides a direct comparison of the efficacy of this compound against a well-established non-polar solvent. Factors to consider in the analysis include:

  • Reaction Rate: Does the reaction proceed faster, slower, or at a comparable rate?

  • Product Yield: Is the yield higher, lower, or similar?

  • Purity Profile: Are there any differences in the formation of byproducts?

A successful outcome would demonstrate that this compound can serve as an effective, and potentially superior, alternative to traditional non-polar solvents in common synthetic transformations.

Conclusion and Future Outlook

This compound holds considerable promise as a novel non-polar solvent for a range of applications in research and development. Its high boiling point, expected low polarity, and potential for a favorable safety profile make it an attractive candidate for replacing more hazardous solvents like toluene. The protocols outlined in this guide provide a framework for its systematic evaluation.

Further research is warranted to fully characterize its solvent properties, including the determination of its polarity index and Hansen solubility parameters. Additionally, a comprehensive toxicological assessment will be crucial for its broader adoption as a "green" solvent. As the chemical industry continues to embrace the principles of sustainability, the exploration of innovative solvents like this compound will be paramount in developing safer and more environmentally benign chemical processes.

References

  • PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid.
  • AA Blocks. (n.d.). This compound.
  • PubChem. (n.d.). Methyl cyclopent-1-ene-1-carboxylate.
  • ResearchGate. (2022). Solvent properties of the four best candidates compared to toluene and hexane.
  • Shodex. (n.d.). Polarities of Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • PubChem. (n.d.). Methyl cyclopentanecarboxylate.
  • PubMed Central. (2017). The green solvent: a critical perspective.
  • National Institute of Standards and Technology. (n.d.). Methylcyclopentane with Water - IUPAC-NIST Solubilities Database.
  • CORE. (2017). Greener solvents to replace toluene in the polymerisation and coating industry.
  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.

Sources

Application Note: A Confirmatory Derivatization Strategy for the GC-MS Analysis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, two-step derivatization protocol for the confirmation and quantitative analysis of methyl 1-methylcyclopentanecarboxylate by Gas Chromatography-Mass Spectrometry (GC-MS). While the analyte is already an ester, this methodology is designed for applications requiring unequivocal identification, enhanced chromatographic performance, or separation from complex sample matrices. The core strategy involves the hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid, followed by silylation to form a trimethylsilyl (TMS) ester. This chemical transformation yields a derivative with a distinct retention time and mass spectrum, providing a robust method for structural confirmation and accurate quantification.

Introduction: The Rationale for Derivatizing an Ester

In gas chromatography, derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis.[1] The primary goals are typically to increase volatility and thermal stability, or to improve chromatographic separation and detection sensitivity.[1][2] Carboxylic acids, for instance, are often converted to their methyl esters (FAMEs) to reduce their polarity and prevent peak tailing caused by hydrogen bonding.[3]

The analyte of interest, this compound, is already a methyl ester and can often be analyzed directly by GC. However, several analytical challenges necessitate a more sophisticated approach:

  • Structural Confirmation: In forensic, metabolomic, or impurity profiling studies, verifying the identity of a compound beyond a simple retention time match is critical. Converting the analyte to a different chemical entity with a unique mass fragmentation pattern provides a higher degree of confidence.

  • Resolution from Co-eluting Species: In complex matrices, the original methyl ester may co-elute with interfering compounds. Shifting the analyte's retention time through derivatization can resolve it from these interferences.

  • Improved Peak Shape and Sensitivity: While esters are generally well-behaved, the conversion to a TMS derivative can sometimes lead to sharper peaks and improved sensitivity, especially at trace levels.

This guide details a robust protocol based on hydrolysis followed by silylation, a common and reliable method for analyte confirmation.[4][5]

Principle of the Method

The analytical strategy is a sequential, two-step process that chemically alters the original analyte.

  • Saponification (Hydrolysis): The methyl ester is first hydrolyzed under basic conditions using potassium hydroxide in methanol. This reaction cleaves the ester bond, yielding the potassium salt of 1-methylcyclopentanecarboxylic acid and methanol.

  • Silylation: After acidification and extraction, the resulting carboxylic acid is derivatized using a potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This step replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group, creating a volatile and thermally stable TMS ester suitable for GC-MS analysis.[5][6][7]

The complete workflow is illustrated below.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acidification & Extraction cluster_2 Step 3: Derivatization & Analysis start Sample containing This compound hydrolysis Add Methanolic KOH Heat at 90°C start->hydrolysis salt Potassium 1-Methylcyclopentanecarboxylate (in solution) hydrolysis->salt acidify Acidify with HCl (to pH < 2) salt->acidify extract Extract with Hexane acidify->extract acid_form 1-Methylcyclopentanecarboxylic Acid (in Hexane) extract->acid_form derivatize Evaporate Solvent Add BSTFA + 1% TMCS Heat at 75°C acid_form->derivatize tms_ester TMS-Ester Derivative derivatize->tms_ester gcms GC-MS Analysis tms_ester->gcms

Figure 1: Confirmatory derivatization workflow.

Materials and Reagents

  • This compound standard

  • Potassium Hydroxide (KOH), analytical grade

  • Methanol, HPLC or GC grade

  • Hexane, GC grade

  • Hydrochloric Acid (HCl), concentrated (37%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Pyridine, anhydrous (optional, as a solvent)

  • 2 mL Screw-top GC vials with PTFE-lined septa

  • Micro-reaction vessels (5-10 mL)

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen gas line for solvent evaporation

  • Calibrated pipettes

Experimental Protocols

Protocol 1: Hydrolysis of the Methyl Ester (Saponification)

Causality: This step uses a strong base (KOH) in an alcoholic solvent to efficiently cleave the ester bond. Heating accelerates the reaction to ensure complete conversion.[4][8]

  • Accurately transfer a known amount (e.g., 1-5 mg) of the sample containing this compound into a 10 mL micro-reaction vessel.

  • Prepare a 1 M solution of KOH in 70% ethanol or 90% methanol.

  • Add 2 mL of the methanolic KOH solution to the reaction vessel.

  • Securely cap the vessel and vortex for 30 seconds.

  • Heat the mixture at 90°C for 60 minutes in a heating block.

  • Allow the reaction vessel to cool completely to room temperature.

Protocol 2: Acidification and Extraction of the Carboxylic Acid

Causality: The basic solution is acidified to protonate the carboxylate salt, converting it back to the free carboxylic acid. This makes the molecule less polar, allowing it to be extracted from the aqueous methanolic phase into a non-polar organic solvent like hexane.

  • Carefully add 1 mL of deionized water to the cooled reaction mixture.

  • Slowly add 6 M HCl dropwise to the vessel until the pH of the solution is less than 2 (verify with pH paper). The solution will contain the free 1-methylcyclopentanecarboxylic acid.

  • Add 2 mL of hexane to the vessel.

  • Cap the vessel and vortex vigorously for 1 minute to extract the carboxylic acid into the hexane layer.

  • Centrifuge briefly (2 min at 2000 rpm) to break any emulsion and achieve clear phase separation.

  • Carefully transfer the upper hexane layer to a clean GC vial. To ensure quantitative recovery, repeat the extraction (steps 3-5) with another 1 mL of hexane and combine the extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

Protocol 3: Silylation Derivatization

Causality: Silylating reagents are highly reactive towards active hydrogens but are also extremely sensitive to moisture.[1][5] Evaporating the extraction solvent and using an anhydrous reagent ensures the reaction proceeds to completion. The TMCS acts as a catalyst to increase the donor strength of BSTFA, which is crucial for derivatizing sterically hindered acids.[5]

  • Evaporate the hexane from the GC vial under a gentle stream of dry nitrogen gas to obtain the dry carboxylic acid residue.

  • Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial. If the residue is difficult to dissolve, 50 µL of anhydrous pyridine can be added as a solvent.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 45 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis of the TMS-ester derivative and should be optimized for your specific instrumentation.

Parameter Recommended Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless (1 µL)
Inlet Temp 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550)

Data Interpretation & Expected Results

Successful derivatization is confirmed by comparing the chromatograms of the original sample and the derivatized sample.

  • Chromatographic Shift: The peak corresponding to this compound should be absent in the derivatized sample. A new, well-defined peak corresponding to the TMS-ester of 1-methylcyclopentanecarboxylic acid will appear at a different, likely later, retention time.

  • Mass Spectral Confirmation: The EI mass spectrum of the new peak will be distinctly different from the original methyl ester. The TMS derivative will exhibit characteristic ions, providing definitive structural proof.

G Me_Ester Methyl Ester (Original Analyte) Me_Fragments Characteristic fragments of Methyl Ester Me_Ester->Me_Fragments GC-MS of Original Sample TMS_Ester TMS-Ester (Derivative) TMS_Fragments [M-15]+ from loss of CH3 Characteristic m/z 73 [Si(CH3)3]+ New Molecular Ion Peak TMS_Ester->TMS_Fragments GC-MS of Derivatized Sample

Figure 2: Expected changes in GC-MS data post-derivatization.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Peak for original methyl ester still present Incomplete hydrolysis.Increase reaction time or temperature (e.g., 90 min at 90°C). Ensure KOH solution is fresh and at the correct concentration.
Broad, tailing peak for the derivative Incomplete silylation; presence of underivatized carboxylic acid.Ensure all solvents were completely evaporated before adding BSTFA. Use fresh, anhydrous silylating reagent. Ensure reaction vial is tightly sealed to prevent moisture contamination.
No derivative peak observed Loss of analyte during extraction or evaporation. Presence of excessive water during derivatization.Be careful during phase transfer. Use a gentle stream of nitrogen for evaporation. Ensure hexane extract is dried with sodium sulfate.
Multiple extraneous peaks in chromatogram Contaminated reagents or glassware. Silylating reagent reacting with other active-hydrogen compounds in the sample.Use high-purity solvents and reagents. Thoroughly clean all glassware. If matrix is complex, consider a sample cleanup step (e.g., SPE) prior to hydrolysis.

Conclusion

The described protocol of hydrolysis followed by silylation provides a highly reliable and definitive method for the analysis of this compound. By chemically transforming the analyte into a derivative with unique chromatographic and mass spectral properties, this procedure enables unambiguous confirmation, resolves potential co-elution issues, and ensures the highest level of data integrity for researchers, scientists, and drug development professionals.

References

  • Lal, C., & Singh, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of ChemTech Research, 4(1), 253-263.
  • Kataoka, H. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents.
  • Metcalfe, L. D., & Schmitz, A. A. (1961). Rapid Preparation of Fatty Acid Methyl Esters Using Organic Base-Catalyzed Transesterification. Analytical Chemistry, 33(3), 363–364.
  • Lal, C., & Singh, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
  • Singh, P., et al. (2012). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library.
  • Shulaev, V. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 3(1), 1-8.
  • Restek. (n.d.). GC Derivatization.
  • Luddy, F. E., Barford, R. A., & Riemenschneider, R. W. (1960). A rapid preparation of methyl esters for gas chromatographic analysis. Journal of the American Oil Chemists' Society, 37(9), 447-451.
  • ResearchGate. (2017). Why do you have to make transesterification reactions on fatty acids prior to GC?
  • da Silva, V. C., et al. (2023). Preliminary Identification of Putative Terpene Synthase Genes in Caryocar brasiliense and Chemical Analysis of Major Components in the Fruit Exocarp. International Journal of Molecular Sciences, 24(13), 10839.
  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

Sources

Application Note: Efficient Synthesis of 1-Methylcyclopentane-1-carboxylic Acid via Saponification of its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-methylcyclopentane-1-carboxylic acid through the saponification of its corresponding methyl ester, methyl 1-methylcyclopentanecarboxylate. The protocol details a robust and scalable procedure, including mechanistic insights, optimized reaction conditions, and a full work-up and purification strategy. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for producing this valuable carboxylic acid intermediate.

Introduction

1-Methylcyclopentane-1-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Its substituted cyclopentane scaffold is a prevalent motif in numerous biologically active molecules. The most direct route to this acid is often the hydrolysis of its corresponding ester, a reaction commonly known as saponification.[4][5] Saponification is a fundamental reaction in organic chemistry involving the cleavage of an ester by a base, typically an alkali hydroxide, to yield an alcohol and the salt of a carboxylic acid.[4][6][7] A subsequent acidic work-up protonates the carboxylate salt to afford the desired carboxylic acid.[6][7][8]

The methyl ester of 1-methylcyclopentane-1-carboxylic acid presents a degree of steric hindrance around the carbonyl carbon due to the quaternary carbon of the cyclopentane ring. This can make saponification more challenging than for unhindered esters, potentially requiring more forcing conditions such as higher temperatures, longer reaction times, or stronger bases to achieve complete conversion.[9][10][11][12] This guide provides a protocol optimized to overcome these challenges, ensuring high yields and purity.

Mechanistic Overview: The Saponification Reaction

The saponification of an ester is a two-stage process under basic conditions, followed by an acidic workup.[8]

  • Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4][6][13]

  • Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.[6][13]

  • Acid-Base Reaction (Driving Force): The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming a stable carboxylate salt.[6][13]

  • Acidic Work-up: In a separate step after the initial reaction is complete, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral carboxylic acid product.[7][8][14]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich)
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%(e.g., Fisher Scientific)
Methanol (MeOH)ACS Reagent, ≥99.8%(e.g., VWR)
Deionized Water (H₂O)Type II or higherN/A
Hydrochloric Acid (HCl)37% (concentrated)(e.g., Sigma-Aldrich)
Diethyl Ether (Et₂O)ACS Reagent, anhydrous(e.g., Fisher Scientific)
Sodium Sulfate (Na₂SO₄)Anhydrous, granular(e.g., VWR)
pH Indicator Strips (pH 1-14)N/A(e.g., Millipore)
Equipment
  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (optional, for solid product)

Step-by-Step Procedure

Part A: Saponification Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 4-5 mL per gram of ester).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in a 1:1 mixture of methanol and deionized water. The use of a co-solvent system ensures the solubility of both the organic ester and the inorganic base.[14]

  • Reaction Execution: Add the sodium hydroxide solution to the stirred solution of the ester at room temperature.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-75 °C) using a heating mantle or oil bath.[14]

  • Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots, quenching with acid, and extracting with an organic solvent to check for the disappearance of the starting ester.

Part B: Work-up and Isolation

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilution and Extraction of Impurities: Dilute the remaining aqueous residue with deionized water. This solution contains the sodium salt of the carboxylic acid. Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) in a separatory funnel to remove any unreacted ester and other neutral organic impurities. Discard the organic layers.[15]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.[16] The 1-methylcyclopentane-1-carboxylic acid will precipitate out of the solution as it is protonated and becomes less water-soluble.[15]

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volume of aqueous layer). The carboxylic acid will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclopentane-1-carboxylic acid.

Workflow Diagram

Saponification_Workflow cluster_reaction Part A: Saponification cluster_workup Part B: Work-up & Isolation start Dissolve Ester in MeOH base Add aq. NaOH/MeOH Solution start->base reflux Heat to Reflux (2-4h) base->reflux cool Cool & Remove MeOH reflux->cool wash Wash with Et₂O (remove impurities) cool->wash acidify Acidify with HCl (pH 1-2) wash->acidify extract Extract with Et₂O (3x) acidify->extract dry Dry (Na₂SO₄) & Concentrate extract->dry product Pure 1-Methylcyclopentane- 1-carboxylic Acid dry->product

Caption: Workflow for the synthesis of 1-methylcyclopentane-1-carboxylic acid.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 2-4 hours
Yield >90%
Purity (crude) >95% (by NMR/GC)
Appearance Colorless oil or low-melting solid

Troubleshooting:

  • Incomplete Reaction: If the starting material persists after 4 hours, add an additional 0.5 equivalents of NaOH and continue refluxing for another 1-2 hours. The steric hindrance of the tertiary ester may require more forcing conditions.[9] For extremely resistant esters, alternative methods using potassium tert-butoxide in DMSO may be considered.[10][11]

  • Low Yield: Ensure the pH during acidification is low enough (pH 1-2) to fully protonate the carboxylate. Insufficient acidification will leave the product as the water-soluble salt, leading to poor extraction into the organic phase. Perform at least three extractions to maximize recovery.

  • Emulsion during Extraction: If an emulsion forms during the work-up, adding a small amount of brine (saturated NaCl solution) can help break it.

Safety Precautions

  • Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Hydrochloric Acid: Corrosive and gives off toxic fumes. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.

  • Refluxing: The reaction should be performed in a fume hood. Ensure condenser connections are secure to prevent the escape of flammable methanol vapors.

Conclusion

The saponification of this compound is an effective and high-yielding method for the production of 1-methylcyclopentane-1-carboxylic acid. The protocol described herein is optimized for the sterically hindered nature of the substrate and provides a clear, step-by-step guide for synthesis, purification, and troubleshooting. This robust procedure is suitable for various scales and serves as a reliable method for researchers in organic and medicinal chemistry.

References

  • ARKIVOC. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Chemistry university. (2021, April 26). Saponification [Video]. YouTube.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry.
  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials.
  • MySkinRecipes. (n.d.). Methyl 1-methylcyclopentane-1-carboxylate.
  • Your Organic Chemistry Tutor. (2021, January 11). Saponification Reaction of Esters [Video]. YouTube.
  • Chemistry university. (2021, April 26). Saponification [Video]. YouTube.
  • Dr. Shinta. (2022, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube.
  • Chemistry Centre. (2018, October 15). saponification mechanism [Video]. YouTube.
  • LibreTexts. (2023, January 22). Saponification. Chemistry LibreTexts.
  • JoVE. (n.d.). Video: Esters to Carboxylic Acids: Saponification.
  • ChemSynthesis. (n.d.). 1-methylcyclopentanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. PubChem.
  • Khan Academy. (2014, October 24). Saponification - Base promoted ester hydrolysis | MCAT [Video]. YouTube.
  • Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis [Video]. YouTube.
  • It's a Chem Thing. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube.
  • Vidal, T., et al. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(5), 491-495.
  • Scribd. (n.d.). Saponification of Methyl Salicylate 1.

Sources

Application Notes and Protocols for the Preparation of Amides from Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amide functional group is a critical component in a wide range of biologically active molecules and pharmaceutical agents. The synthesis of amides from esters, such as methyl 1-methylcyclopentanecarboxylate, provides a direct and efficient route to novel carboxamide derivatives. These derivatives serve as valuable intermediates in the discovery and development of new therapeutic agents. This document details several robust methods for the preparation of primary, secondary, and tertiary amides from this compound, including direct thermal aminolysis, Lewis acid-mediated amidation, and a two-step approach via the corresponding acyl chloride.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. While the coupling of carboxylic acids with amines is a prevalent strategy, the direct conversion of esters to amides, known as aminolysis, offers a more atom-economical pathway by avoiding pre-activation steps.[1] this compound is a readily accessible starting material for the synthesis of a diverse library of 1-methylcyclopentanecarboxamides. However, the direct aminolysis of unactivated esters can be a sluggish reaction, often requiring harsh conditions such as high temperatures.[1][2] To overcome these limitations, various methodologies have been developed to facilitate this transformation under milder conditions.

This guide provides a comprehensive overview of three key strategies for the synthesis of amides from this compound, complete with detailed, step-by-step protocols suitable for a research and development setting. The discussed methods are:

  • Direct Thermal Aminolysis: A straightforward approach involving the direct reaction of the ester with an amine at elevated temperatures.

  • Lewis Acid-Mediated Amidation: The use of Lewis acids, such as trimethylaluminum, to activate the ester and facilitate amide formation under milder conditions.[3][4][5]

  • Two-Step Synthesis via Acyl Chloride: A reliable, albeit longer, route that involves the initial conversion of the ester to the more reactive acyl chloride, followed by reaction with an amine.

Method 1: Direct Thermal Aminolysis

Direct aminolysis is the simplest method for converting esters to amides, involving the nucleophilic attack of an amine on the ester carbonyl group.[6][7] However, due to the relatively poor leaving group ability of the methoxide ion, this reaction typically requires high temperatures and, in some cases, sealed-tube conditions to drive the reaction to completion.[8][9] This method is most effective with more nucleophilic and less sterically hindered amines.

Experimental Protocol: Synthesis of N-Benzyl-1-methylcyclopentanecarboxamide

Materials:

  • This compound

  • Benzylamine

  • Pressure tube

  • Heating mantle with stirrer

  • Rotary evaporator

Procedure:

  • In a pressure tube, combine this compound (1.0 eq) and benzylamine (2.0 eq).

  • Seal the tube and heat the mixture to 150-180 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess benzylamine and the methanol byproduct under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

ParameterValue
Reactants This compound, Benzylamine
Stoichiometry 1.0 eq : 2.0 eq
Temperature 150-180 °C
Reaction Time 24-48 hours
Expected Yield Moderate to Good
Method 2: Lewis Acid-Mediated Amidation using Trimethylaluminum

Lewis acids can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. Trimethylaluminum (AlMe₃) is a particularly effective reagent for this transformation, allowing the reaction to proceed at significantly lower temperatures than direct aminolysis.[3][4][5] The reaction is believed to proceed through the formation of an aluminum "ate" complex.[3] This method is compatible with a wide range of primary and secondary amines.[4]

Experimental Protocol: Synthesis of N,N-Diethyl-1-methylcyclopentanecarboxamide

Materials:

  • This compound

  • Diethylamine

  • Trimethylaluminum (2.0 M solution in toluene or hexanes)

  • Anhydrous toluene

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.

  • Cool the flask in an ice bath and add diethylamine (1.1 eq).

  • Slowly add trimethylaluminum solution (1.1 eq) to the stirred solution of the amine. Methane gas will be evolved.

  • After the gas evolution ceases, add this compound (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

ParameterValue
Reactants This compound, Diethylamine, Trimethylaluminum
Stoichiometry 1.0 eq : 1.1 eq : 1.1 eq
Solvent Anhydrous Toluene
Temperature 60-80 °C
Reaction Time 6-12 hours
Expected Yield Good to Excellent
Method 3: Two-Step Synthesis via Acyl Chloride

This method involves two distinct steps: the conversion of the ester to the corresponding carboxylic acid, followed by the formation of the acyl chloride, which is then reacted with the amine. While less direct, this route is often highly reliable and provides access to amides that may be difficult to synthesize via direct aminolysis, particularly with less reactive amines.

Step 1: Hydrolysis of this compound

The ester is first hydrolyzed to 1-methylcyclopentanecarboxylic acid. Saponification using a strong base like sodium hydroxide is a common and efficient method for this transformation.[10]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol/Water mixture

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-methylcyclopentanecarboxylic acid.

Step 2: Acyl Chloride Formation and Amidation

The resulting carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The acyl chloride is then reacted with the desired amine to furnish the final amide product.

Materials:

  • 1-Methylcyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aniline

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of 1-methylcyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride and DCM under reduced pressure. The crude 1-methylcyclopentanecarbonyl chloride can be used directly in the next step.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

ParameterValue
Reactants 1-Methylcyclopentanecarboxylic Acid, Thionyl Chloride, Aniline, Triethylamine
Stoichiometry 1.0 eq : 1.2 eq : 1.1 eq : 1.2 eq
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours (total)
Expected Yield Excellent
Visualization of Synthetic Workflows

Amide_Synthesis_Workflows cluster_0 Method 1: Direct Thermal Aminolysis cluster_1 Method 2: Lewis Acid-Mediated Amidation cluster_2 Method 3: Two-Step via Acyl Chloride Ester This compound Amide 1-Methylcyclopentanecarboxamide Ester->Amide High Temp. Acid 1-Methylcyclopentanecarboxylic Acid Ester->Acid NaOH, H₂O/MeOH Amide_M2 1-Methylcyclopentanecarboxamide Ester->Amide_M2 AlMe₃ Amine Amine (R¹R²NH) Amine->Amide Amine->Amide_M2 AcylChloride 1-Methylcyclopentanecarbonyl Chloride Acid->AcylChloride SOCl₂ Amide_M3 1-Methylcyclopentanecarboxamide AcylChloride->Amide_M3 Amine, Et₃N

Caption: Synthetic routes to 1-methylcyclopentanecarboxamides.

Conclusion

The preparation of amides from this compound can be accomplished through several effective strategies. The choice of method will depend on the nature of the amine, the desired scale of the reaction, and the available laboratory equipment. Direct thermal aminolysis is the most straightforward approach for reactive amines. Lewis acid-mediated amidation provides a milder and often more efficient alternative for a broader range of amines. For challenging substrates or when high purity is paramount, the two-step synthesis via the acyl chloride is a highly reliable and versatile option. These protocols provide a solid foundation for researchers to synthesize a variety of 1-methylcyclopentanecarboxamides for applications in drug discovery and development.

References
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). Conversion of esters to amides with dimethylaluminum amides: N,N-dimethylcyclohexanecarboxamide. Organic Syntheses, 59, 49.
  • Smith, C. D., Baxendale, I. R., Tranmer, G. K., & Ley, S. V. (2008). Trimethylaluminium mediated amide bond formation in a continuous flow microreactor as key to the synthesis of rimonabant and efaproxiral. Chemical Communications, (9), 1100-1102.
  • ResearchGate. (2016). Can I convert ester to amide in one step? Please suggest some good methods?.
  • Quora. (2023). In the conversion of ester to secondary amide, which reagent or catalyst is needed?.
  • Val C. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(11), 2649.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Novak, Z., et al. (2006). Amide Bond Formation Using an Air-Stable Source of AlMe3. Organic Letters, 8(21), 4795-4797.
  • Levin, J. I., Turos, E., & Weinreb, S. M. (1987). An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides. Synthetic Communications, 17(8), 989-992.
  • Mokoena, M. P., & Mulla, S. T. (1970). The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 82-86.
  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters.
  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • TutorChase. (n.d.). How do you prepare a Weinreb amide?.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5979-5986.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • chemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube.
  • Wang, W. B., & Roskamp, E. J. (1992). Tin(II) amides: new reagents for the conversion of esters to amides. The Journal of Organic Chemistry, 57(23), 6101-6103.
  • Krauze, A., et al. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Molecules, 20(11), 20532-20547.
  • Ghorpade, S., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 649-654.
  • Wentzel Lab. (2020, April 7). Ester reacting with amine to synthesize amides. YouTube.
  • Jack Westin. (n.d.). Synthesis of Amides.
  • BenchChem. (2025).
  • Bodanszky, M. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.
  • LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. In Chemistry LibreTexts.
  • Google Patents. (n.d.). Method for the production of 1-methylcyclopentane derivatives.
  • Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Li, J., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Communications Chemistry, 3(1), 1-8.
  • Fiasella, A., et al. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 47(50), 8945-8948.
  • Google Patents. (n.d.). Process for the preparation of 1-methylcyclopentane derivatives.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • PubChem. (n.d.). Methyl cyclopentanecarboxylate.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • PubChem. (n.d.). N-methylcyclopentanecarboxamide.
  • LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. In Chemistry LibreTexts.
  • Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride.
  • ResearchGate. (n.d.). One-Step Conversion of Methyl Ketones to Acyl Chlorides.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-methylcyclopentanecarboxylate is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its sterically hindered cyclopentyl core makes it an attractive building block for creating complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and drug development professionals. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 1-methylcyclopentanecarboxylic acid, followed by its esterification. The protocols provided are designed to be scalable and are accompanied by detailed explanations of the underlying chemical principles, safety considerations, and analytical methods for quality control.

Overall Synthetic Workflow

The large-scale synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-methylcyclopentanecarboxylic acid. The second step is the Fischer-Speier esterification of this carboxylic acid to yield the desired methyl ester.

Overall_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Esterification A 1-Methylcyclopentanol B Jones Oxidation A->B Oxidizing Agent C 1-Methylcyclopentanecarboxylic Acid B->C Purification D 1-Methylcyclopentanecarboxylic Acid E Fischer-Speier Esterification D->E Methanol, H₂SO₄ F This compound E->F Purification

Figure 1: Overall synthetic workflow for this compound.

Part A: Large-Scale Synthesis of 1-Methylcyclopentanecarboxylic Acid

Scientific Rationale

The synthesis of the carboxylic acid precursor is a critical step. For large-scale production, a robust and high-yielding method is paramount. The oxidation of 1-methylcyclopentanol presents a direct and efficient route. Among various oxidation methods, the Jones oxidation, utilizing a solution of chromium trioxide in sulfuric acid, is a powerful and well-established method for converting secondary alcohols to carboxylic acids, often in high yields.[1][2][3] While concerns about chromium waste exist, for large-scale synthesis where cost and efficiency are key drivers, it remains a viable option with appropriate waste management protocols.

Experimental Protocol: Jones Oxidation of 1-Methylcyclopentanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
1-Methylcyclopentanol100.165.0500.8 g (approx. 540 mL)
Chromium Trioxide (CrO₃)99.993.75375 g
Sulfuric Acid (conc.)98.083.75204 mL
Acetone58.08-5 L
Isopropanol60.10-As needed
Diethyl Ether74.12-For extraction
Sodium Bicarbonate (sat. aq.)84.01-For washing
Brine (sat. aq. NaCl)58.44-For washing
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • Preparation of Jones Reagent: In a large beaker cooled in an ice-water bath, cautiously add 375 g of chromium trioxide to 800 mL of deionized water with stirring. Once dissolved, slowly add 204 mL of concentrated sulfuric acid. Stir until a homogenous solution is obtained. Caution: This process is highly exothermic.

  • Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 500.8 g of 1-methylcyclopentanol in 5 L of acetone. Cool the solution to 0-5 °C in an ice-salt bath.

  • Oxidation: Slowly add the prepared Jones reagent from the dropping funnel to the stirred acetone solution, maintaining the internal temperature between 0-10 °C. The addition should take approximately 2-3 hours. The color of the reaction mixture will change from orange-red to a murky green as the Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material. Once complete, carefully quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present and the green color of Cr(III) persists.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the chromium salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

    • Transfer the remaining aqueous residue to a large separatory funnel and extract with diethyl ether (3 x 1 L).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclopentanecarboxylic acid.

  • Purification: The crude product can be purified by vacuum distillation to afford pure 1-methylcyclopentanecarboxylic acid as a colorless liquid or low-melting solid.

Characterization of 1-Methylcyclopentanecarboxylic Acid:

  • Appearance: Colorless to pale yellow liquid or solid.

  • Molecular Formula: C₇H₁₂O₂

  • Molecular Weight: 128.17 g/mol [4]

  • Expected Spectroscopic Data:

    • ¹H NMR: Broad singlet for the carboxylic acid proton, a singlet for the methyl group, and multiplets for the cyclopentyl ring protons.

    • ¹³C NMR: A peak for the carbonyl carbon, a quaternary carbon peak, a methyl carbon peak, and peaks for the cyclopentyl ring carbons.

    • FTIR (cm⁻¹): A broad O-H stretch around 2500-3300, a sharp C=O stretch around 1700.[5]

Part B: Large-Scale Synthesis of this compound

Scientific Rationale

The Fischer-Speier esterification is a classic and industrially relevant method for the synthesis of esters from carboxylic acids and alcohols.[6] The reaction is acid-catalyzed and reversible. To drive the equilibrium towards the product, Le Châtelier's principle is applied by either using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[7] For a large-scale synthesis, using an excess of methanol, which also serves as the solvent, is a practical approach. Concentrated sulfuric acid is a common and cost-effective catalyst.[8]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester -H₂O Ester Ester Protonated Ester->Ester -H⁺

Figure 2: Simplified mechanism of Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
1-Methylcyclopentanecarboxylic Acid128.174.0512.7 g
Methanol32.0440.01.28 kg (approx. 1.6 L)
Sulfuric Acid (conc.)98.080.421.8 mL
Diethyl Ether74.12-For extraction
Sodium Bicarbonate (sat. aq.)84.01-For washing
Brine (sat. aq. NaCl)58.44-For washing
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 512.7 g of 1-methylcyclopentanecarboxylic acid and 1.6 L of methanol.

  • Catalyst Addition: With stirring, slowly and carefully add 21.8 mL of concentrated sulfuric acid to the mixture. An exotherm will be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Pour the residue into 2 L of ice-cold water and transfer to a large separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 800 mL).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain the final product as a colorless liquid.[9]

Characterization of this compound:

  • Appearance: Colorless liquid.

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.20 g/mol

  • Boiling Point: 85-88 °C at 20 Torr

  • Density: 0.9654 g/cm³ at 20 °C

  • Refractive Index: 1.446

  • Expected Spectroscopic Data:

    • ¹H NMR: A singlet for the ester methyl group, a singlet for the C1-methyl group, and multiplets for the cyclopentyl ring protons.

    • ¹³C NMR: A peak for the ester carbonyl carbon, a quaternary carbon peak, a peak for the ester methyl carbon, a peak for the C1-methyl carbon, and peaks for the cyclopentyl ring carbons.

    • FTIR (cm⁻¹): A strong C=O stretch around 1735, and C-O stretches around 1100-1300.[4]

    • GC-MS: The product can be analyzed by GC-MS to determine its purity and confirm its molecular weight.[10][11]

Safety and Hazard Considerations

  • Chromium Trioxide and Jones Reagent: Highly toxic, corrosive, and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with care, wearing appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Have appropriate spill kits and emergency procedures in place.

Waste Disposal

  • Chromium Waste: All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional and local regulations.

  • Organic Solvents: Collect all organic solvents for proper hazardous waste disposal.

  • Aqueous Waste: Neutralize acidic and basic aqueous waste before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

This application note provides a detailed and scalable two-step synthesis for this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in large quantities. The provided analytical benchmarks will ensure the quality and purity of the final product.

References

  • Wikipedia. (2023).
  • Liebisch, G., et al. (2015). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid. [Link]
  • Wikipedia. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]
  • OperaChem. (2024).
  • University of Calgary. (n.d.).
  • Chemistry Steps. (n.d.).
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
  • Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. [Link]
  • NIST. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid. [Link]
  • NIST. (n.d.).
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (2018). Highly efficient oxidation of alcohols to carboxylic acids using a polyoxometalate-supported chromium(iii) catalyst and CO2. Green Chemistry, 20(1), 157-161. [Link]
  • NIST. (n.d.).
  • Google Patents. (2012).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024). 17.
  • Chemistry Steps. (n.d.).
  • The Organic Chemistry Tutor. (n.d.).
  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. (2012).
  • ResearchGate. (2019). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]
  • SpectraBase. (n.d.). Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts. [Link]
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). 1-Methylcyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-methylcyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this specific esterification. We will move beyond basic protocols to explore the underlying principles that govern reaction yield and purity, providing you with the expert insights needed to overcome common experimental hurdles.

The synthesis of this compound, while seemingly straightforward, presents a classic challenge in organic chemistry: the esterification of a sterically hindered carboxylic acid. The quaternary carbon at the C1 position of the cyclopentane ring significantly impedes the approach of the nucleophile, in this case, methanol. This guide provides a structured approach to systematically address this and other issues to maximize your reaction yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy.

Q1: What is the most common and cost-effective method for synthesizing this compound?

The most prevalent method is the Fischer-Speier esterification .[1] This reaction involves heating the parent carboxylic acid, 1-methylcyclopentanecarboxylic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] It is favored in industrial and large-scale settings due to the low cost of the reagents.[4]

Q2: Why is the yield often low for this specific Fischer esterification?

Low yields are typically due to two primary factors:

  • Steric Hindrance: The tertiary nature of the carboxylic acid (attached to a quaternary carbon) creates significant steric bulk around the carbonyl carbon. This slows down the rate of nucleophilic attack by methanol, making the reaction more challenging than with unhindered primary or secondary acids.[5][6]

  • Chemical Equilibrium: The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium between reactants (acid and alcohol) and products (ester and water).[7][8] Without intervention, the reaction will not proceed to completion, leaving a significant amount of unreacted starting material.

Q3: What are the most critical parameters to control to improve the yield?

To maximize the yield, you must actively shift the reaction equilibrium to favor the product side, in accordance with Le Chatelier's principle.[9] The two most effective strategies are:

  • Using a large excess of one reactant: Since methanol is inexpensive and can often serve as the solvent, using it in large excess can effectively push the equilibrium towards the ester.[3][10] A 10-fold excess or more can significantly improve yields.[3]

  • Removing water as it is formed: This is the most direct way to prevent the reverse reaction (ester hydrolysis). This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.[3][11]

Q4: Are there alternative synthesis methods if Fischer esterification proves unsatisfactory?

Yes, several alternatives can be employed, especially when dealing with acid-sensitive substrates or when higher purity is required on a smaller scale.

  • Two-Step Synthesis via Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] The isolated acid chloride then readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.

  • Methylation with Diazomethane or its Analogs: For small-scale syntheses where high yield is paramount, diazomethane (CH₂N₂) or its safer, more stable alternative, trimethylsilyldiazomethane (TMS-diazomethane), can be used. These reagents react rapidly and cleanly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct.[14][15] However, diazomethane is toxic and potentially explosive, requiring specialized handling.[16]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low Conversion of Starting Material / Poor Overall Yield

Probable Cause A: The reaction equilibrium is unfavorable.

As an equilibrium-controlled process, the reaction will stall if the concentration of products (ester and water) builds up, allowing the reverse hydrolysis reaction to occur at a significant rate.[3][8]

Solution: Drive the Equilibrium Forward

The most robust solution is the physical removal of water.

Experimental Protocol 1: Fischer Esterification using a Dean-Stark Apparatus (This protocol is adapted from standard procedures for sterically hindered acids.)[10][17]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagents: To the flask, add 1-methylcyclopentanecarboxylic acid (1.0 eq), a non-polar solvent that forms an azeotrope with water (e.g., toluene or benzene, ~2-3 mL per mmol of acid), and an acid catalyst (e.g., p-TsOH, 0.05 eq).

  • Methanol Addition: Add methanol (3.0-5.0 eq). While using methanol as the solvent is an option, for Dean-Stark removal, a higher-boiling co-solvent like toluene is necessary to carry the water into the trap.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[18]

  • Monitoring: Continue the reflux until water no longer collects in the trap (typically several hours to overnight). The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once complete, cool the reaction mixture and proceed with the purification protocol described in Problem 2 .

Probable Cause B: Steric hindrance is severely limiting the reaction rate.

The quaternary center alpha to the carbonyl group presents a significant steric barrier, which can make the reaction impractically slow even when the equilibrium is addressed.[5]

Solution: Increase Reaction Efficacy

  • Increase Temperature and Time: If using a high-boiling alcohol were an option, higher temperatures could be used. With methanol, the reaction is limited to its boiling point. Therefore, extending the reaction time (24-48 hours) is often necessary.

  • Consider an Alternative Method: For highly hindered systems, moving to a non-equilibrium-based method is often the most efficient solution. The conversion to an acid chloride is a highly reliable, albeit two-step, alternative.

Experimental Protocol 2: Two-Step Synthesis via Acid Chloride [12][13]

  • Acid Chloride Formation: In a fume hood, combine 1-methylcyclopentanecarboxylic acid (1.0 eq) with thionyl chloride (SOCl₂, ~1.5 eq) in an inert solvent like dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Stir at room temperature until gas evolution (SO₂ and HCl) ceases.

  • Solvent Removal: Carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Esterification: Dissolve the crude 1-methylcyclopentanecarbonyl chloride in fresh anhydrous DCM and cool in an ice bath. Slowly add a solution of methanol (~1.5 eq) and a base such as pyridine or triethylamine (~1.5 eq) in DCM.

  • Work-up: Allow the reaction to warm to room temperature. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.[19] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.

Problem 2: Final Product is Contaminated with Unreacted Carboxylic Acid

Probable Cause: Incomplete reaction and/or inefficient purification.

The acidic starting material will co-extract with the ester into organic solvents if not properly neutralized.

Solution: Implement a Robust Acid-Base Work-up

The key is to convert the residual carboxylic acid into its water-soluble carboxylate salt, allowing it to be washed away into an aqueous layer.[20]

Purification Protocol: Liquid-Liquid Extraction

  • Dilution: Dilute the cooled crude reaction mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Neutralization Wash: Transfer the solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20] Repeat this wash 2-3 times. Caution: CO₂ gas will evolve; vent the funnel frequently. Check that the final aqueous wash is basic (pH > 8) with pH paper.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and dissolved inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent by rotary evaporation.

  • Final Purification (Optional): For very high purity, the resulting crude ester can be purified by fractional distillation under reduced pressure.[21]

Part 3: Data Summary and Visual Guides
Table 1: Comparison of Synthetic Strategies
MethodKey AdvantageCommon Yield RangePrimary DrawbackBest Suited For
Fischer Esterification (Excess MeOH) Low cost, simple setup40-70%Equilibrium-limited, slow for hindered acidsLarge-scale synthesis where cost is a major factor.
Fischer Esterification (Dean-Stark) Higher yield, drives reaction to completion70-90%[2]Requires a higher-boiling co-solvent and specialized glasswareOptimizing yield for moderately hindered acids.
Acid Chloride Formation High yield, not equilibrium-limited>90% (over 2 steps)Two steps, uses hazardous reagents (SOCl₂)Acid-sensitive substrates or when high purity is critical.
TMS-Diazomethane Near-quantitative yield, very mild conditions>95%Reagent is expensive and requires careful handlingSmall-scale, high-value synthesis (e.g., drug discovery).
Diagrams

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Acid, Toluene, p-TsOH, Methanol) A->B C 3. Heat to Reflux B->C Start Heating D 4. Collect Water in Trap C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Cool & Dilute with Ether E->F Reaction Complete G 7. Wash with NaHCO₃ (aq) F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify via Distillation I->J K This compound J->K Final Product

References
  • Smolecule. (2023). Buy this compound | 4630-83-5.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • LibreTexts. (n.d.). 22. The Fischer Esterification.
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
  • Organic Chemistry Tutor. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. (1989). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification.
  • J&K Scientific LLC. (2025). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Chemistry LibreTexts. (2019). 19.7: Methyl Ester Synthesis Using Diazomethane.
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2).
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • National Institutes of Health. (2016). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst.
  • Wiley Online Library. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • Chemistry LibreTexts. (2023). Fischer Esterification.

Sources

Technical Support Center: Purification of Methyl 1-methylcyclopentanecarboxylate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we provide this guide for researchers, chemists, and drug development professionals to address the specific challenges encountered during the purification of methyl 1-methylcyclopentanecarboxylate. This document moves beyond simple protocols to explain the underlying principles, ensuring a successful and efficient purification process.

Section 1: Pre-Distillation Characterization & Preparation

A successful distillation begins with a thorough understanding of the target compound and the removal of easily separable impurities. This initial phase is critical for achieving high purity and yield.

Q1: What are the key physical properties I should know before starting the purification of this compound?

Understanding the physical properties of your target molecule is the foundation of a successful purification strategy. This compound is a high-boiling ester, which dictates the choice of distillation technique.

Key Rationale: The estimated atmospheric boiling point is significantly high, increasing the risk of thermal decomposition.[1][2] Therefore, vacuum distillation is the required method to lower the boiling temperature to a safer, more manageable range.[3]

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 4630-83-5[1][4]
Molecular Formula C₈H₁₄O₂[1][5]
Molecular Weight 142.20 g/mol [1][4][5]
Appearance Colorless liquid with a pleasant odor[5]
Boiling Point (Est.) 219.78 °C (at 760 mmHg)[1]
Density (Est.) 1.0037 g/mL[1]
Solubility Low solubility in water; miscible with many organic solvents[5]
Q2: What are the likely impurities in my crude product after synthesis?

Identifying potential impurities is crucial for designing an effective work-up and purification plan. The impurities present will depend on the synthetic route, but for a typical Fischer esterification, they are predictable.

  • Unreacted Starting Materials: The most common impurities are residual 1-methylcyclopentanecarboxylic acid and the alcohol used (e.g., methanol).[5] The carboxylic acid is a high-boiling impurity that must be removed chemically, while excess alcohol is typically more volatile.

  • Acid Catalyst: If an acid catalyst like sulfuric acid was used, it must be neutralized and removed.

  • Water: Formed as a byproduct during esterification or introduced during the work-up. Water must be thoroughly removed before distillation to prevent it from co-distilling and to ensure accurate temperature readings.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions may generate other esters or colored byproducts.[6]

Q3: What is the essential pre-distillation work-up procedure to remove these impurities?

A liquid-liquid extraction (aqueous work-up) is the most efficient method to remove acidic and water-soluble impurities before distillation. This minimizes the burden on the distillation, leading to a cleaner separation.

Causality: The work-up leverages the differing solubilities of the components. By converting the acidic impurity (carboxylic acid) into its water-soluble salt with a mild base, it can be easily extracted into an aqueous layer.[7]

Protocol 1: Standard Aqueous Work-up

  • Transfer & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate layer separation.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first, and vent frequently to release CO₂ gas produced from the neutralization of the acid catalyst and unreacted carboxylic acid. Shake vigorously, allow the layers to separate, and drain the lower aqueous layer. Repeat this wash until no more gas evolves.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities, such as excess alcohol.[7]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes with occasional swirling. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

  • Solvent Removal: Filter off the drying agent. Remove the bulk of the organic solvent using a rotary evaporator. Do not heat excessively, as the target ester has some volatility. This yields the crude, dry ester ready for distillation.

Section 2: Vacuum Distillation Protocol

With a properly prepared crude product, the next step is the distillation itself. For a high-boiling ester like this compound, this must be performed under reduced pressure.

Q4: Why is vacuum distillation essential for purifying this compound?

Expertise-Driven Rationale: Many high-boiling organic esters are susceptible to thermal decomposition at temperatures approaching their atmospheric boiling point.[2] This decomposition not only results in product loss but also generates impurities that can be difficult to separate. Vacuum distillation lowers the pressure of the system, which in turn lowers the boiling point of the liquid according to the Clausius-Clapeyron relation.[3] This allows the ester to vaporize and distill at a much lower, non-destructive temperature, preserving its chemical integrity.

dot digraph "Purification_Workflow" { graph [fontname="Arial", label="Figure 1: Overall Purification Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

} dot Caption: Overall Purification Workflow

Q5: What is a reliable, step-by-step protocol for the vacuum distillation of this compound?

This protocol provides a self-validating system for efficient purification. Each step is designed to maximize purity and yield while ensuring operational safety.

Protocol 2: Fractional Vacuum Distillation

  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus suitable for vacuum. Use a round-bottom flask (no more than two-thirds full) as the distillation pot.[8]

    • Include a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Place a short Vigreux column between the flask and the distillation head to improve separation from closely boiling impurities.[9]

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[9]

    • Use a "cow"-type receiver or a Perkin triangle to allow for the collection of different fractions without breaking the vacuum.

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal. Avoid excess grease, which can contaminate the product.[8]

  • System Evacuation:

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump protected by a cold trap).[10]

    • Begin stirring and slowly open the system to the vacuum. The crude material may bubble as residual solvent and dissolved air are removed.

    • Allow the pressure to stabilize at the desired vacuum level (e.g., 5-10 mmHg).

  • Heating and Fraction Collection:

    • Once the pressure is stable, begin gently heating the distillation pot using a heating mantle.

    • Forerun: Collect the first fraction (forerun), which will contain any residual solvent and low-boiling impurities. The vapor temperature will be low and may fluctuate.

    • Main Fraction: As the heating continues, the vapor temperature will rise and then stabilize. This plateau indicates that the target compound is distilling. Collect this main fraction in a clean receiver flask. Record the stable boiling temperature and the corresponding pressure.

    • Final Fraction/Residue: When most of the product has distilled, the temperature may rise again or drop. At this point, stop the distillation. Do not distill to dryness, as this can concentrate potentially unstable high-boiling impurities.[7]

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely under vacuum.

    • Once cool, slowly and carefully vent the apparatus to atmospheric pressure before disconnecting the flasks.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.

dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", label="Figure 2: Distillation Troubleshooting Logic", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

} dot Caption: Distillation Troubleshooting Logic

Q6: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?

This is almost always due to a leak in the system.[10]

  • Solution 1: Check Joints: Systematically check every ground-glass joint. Ensure they are properly seated and sealed with vacuum grease.

  • Solution 2: Check Tubing: Inspect all vacuum tubing for cracks or poor connections.

  • Solution 3: Isolate the Pump: Disconnect the apparatus and connect the vacuum gauge directly to the pump (with the cold trap in place). If the pump achieves the expected vacuum, the leak is in your glassware setup. If not, the pump itself may require maintenance.[10]

Q7: The liquid in the distillation flask is bumping violently or foaming. How can I fix this?

Bumping occurs from superheating and sudden, uncontrolled boiling. Foaming can be caused by contaminants.

  • Solution 1: Ensure Proper Agitation: Confirm that the magnetic stir bar is spinning adequately or that fresh boiling chips have been added. This is the most common cause.

  • Solution 2: Degas the Sample: If the bumping is severe at the start of evacuation, it may be due to dissolved gases or residual solvent. Hold the system under vacuum without heating until the bubbling subsides.

  • Solution 3: Reduce Heating Rate: Apply heat more slowly and gradually to prevent superheating.

  • Solution 4: Use a Larger Flask: If foaming is an issue, a larger distillation flask provides more headspace for the foam to break before it enters the distillation column.[8]

Q8: My yield is very low. Where did my product go?

Low yield can result from issues in the work-up or the distillation.

  • Solution 1: Check Work-up Losses: Ensure you did not accidentally discard the organic layer during the aqueous work-up. Re-extract the combined aqueous layers with fresh solvent to recover any dissolved product.

  • Solution 2: Address System Holdup: For small-scale distillations, a significant amount of product can be lost as a coating on the surface of the glassware and column packing. Use the smallest appropriate apparatus for the scale of your reaction.

  • Solution 3: Check for Incomplete Distillation: If a significant amount of residue remains in the pot, the distillation may have been stopped prematurely. Check the temperature and pressure to ensure all the product was distilled.

  • Solution 4: Look for Leaks: A poor vacuum will require higher temperatures, which can lead to decomposition and loss of material.[2]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use simple distillation instead of vacuum distillation? A: It is strongly discouraged. The estimated atmospheric boiling point of ~220 °C is high enough that significant thermal decomposition is likely, leading to low yield and a contaminated product.[2]

Q: How do I know which fraction to collect? A: The key is to monitor the vapor temperature at the distillation head. After a small forerun at a lower temperature, the temperature will rise and then hold steady over a narrow range while the main product distills. This stable temperature plateau is the fraction you should collect.

Q: What are the key safety precautions for this procedure? A:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Glassware Inspection: Never use glassware that is cracked or chipped for vacuum applications, as it can implode.

  • Safety Shield: Conduct the distillation in a fume hood and behind a safety shield.

  • Cold Trap: Always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.

  • Venting: Vent the system slowly and only after the apparatus has cooled to room temperature to avoid thermal shock to the glassware.

References

  • ChemBK. (n.d.). Methyl 1-methylcyclopentane-1-carboxylate.
  • Jewett, J. E. (1943). U.S. Patent No. 2,324,088. Google Patents.
  • Danheiser, R. L., & Miller, R. F. (2009). U.S. Patent No. 2009/0031618A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Methyl cyclopentanecarboxylate. PubChem.
  • Oregon State University. (2000). Vacuum Distillation.
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Wikipedia. (n.d.). Vacuum distillation.

Sources

Technical Support Center: Purification of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl 1-methylcyclopentanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this valuable synthetic intermediate in high purity. Here, we address common issues with in-depth, scientifically grounded solutions, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My final product is acidic. How do I remove the unreacted 1-methylcyclopentanecarboxylic acid?

This is the most common impurity, especially when the ester is synthesized via Fischer esterification, an equilibrium-controlled reaction.[1][2] The presence of the starting carboxylic acid can interfere with subsequent reactions and affect the final product's properties.

Root Cause Analysis: The Fischer esterification reaction between a carboxylic acid and an alcohol is reversible.[3] To drive the equilibrium towards the ester product, an excess of the alcohol (methanol) is often used, or water is removed as it is formed.[4] However, some unreacted carboxylic acid almost always remains.

Solution: Aqueous Basic Wash

The most effective method to remove acidic impurities is an aqueous wash with a mild base.[5] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral ester in the organic layer.

Recommended Bases for Extraction:

Basic SolutionStrengthAdvantagesConsiderations
Saturated Sodium Bicarbonate (NaHCO₃)Weak BaseIdeal for preventing hydrolysis of the desired ester. The evolution of CO₂ gas is a visual indicator that acid is being neutralized.[5][6]Can cause pressure buildup in the separatory funnel; frequent venting is necessary.
5-10% Sodium Carbonate (Na₂CO₃)Mild BaseMore potent than bicarbonate and effective for neutralizing residual acid catalyst (e.g., H₂SO₄) and the carboxylic acid.[7]Also poses a risk of ester hydrolysis if contact time is prolonged or concentration is too high.
Dilute Sodium Hydroxide (NaOH) (e.g., 1-2%)Strong BaseHighly effective at removing carboxylic acids.Significant risk of saponification (hydrolysis) of the methyl ester product, especially with extended exposure or heat.[8][9] Generally not recommended unless other methods fail.

Experimental Protocol: Standard Aqueous Workup

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use a solvent volume that is 2-3 times the volume of the crude product.[10]

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel, and gently invert it, venting frequently to release the pressure from the evolved CO₂ gas.[5] Shake for 1-2 minutes.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (Step 2 & 3) until no more gas evolution is observed. This indicates that all the acidic impurities have been neutralized.[11]

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[10]

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified ester.

Workflow for Acidic Impurity Removal

crude_product Crude Product (Ester + Acid Impurity) in Organic Solvent sep_funnel Separatory Funnel crude_product->sep_funnel add_bicarb Add Saturated NaHCO₃ Solution sep_funnel->add_bicarb shake_vent Shake & Vent (CO₂ Evolution) add_bicarb->shake_vent separate_layers Separate Layers shake_vent->separate_layers aqueous_layer Aqueous Layer (Sodium 1-methyl- cyclopentanecarboxylate) separate_layers->aqueous_layer Discard organic_layer Organic Layer (Purified Ester) separate_layers->organic_layer brine_wash Wash with Brine organic_layer->brine_wash dry_evaporate Dry & Evaporate brine_wash->dry_evaporate final_product Pure Methyl 1-methyl- cyclopentanecarboxylate dry_evaporate->final_product crude_solution Crude Product in Organic Solvent add_resin Add Solid-Supported Carbonate Resin crude_solution->add_resin stir_mixture Stir Mixture (e.g., 1-2 hours) add_resin->stir_mixture filter_resin Filter to Remove Resin stir_mixture->filter_resin resin_waste Resin with Bound Impurity filter_resin->resin_waste Discard filtrate Filtrate (Purified Ester Solution) filter_resin->filtrate evaporate Evaporate Solvent filtrate->evaporate final_product Pure Methyl 1-methyl- cyclopentanecarboxylate evaporate->final_product

Caption: Purification workflow using a solid-supported scavenger.

Advantages of Solid-Phase Scavenging:

  • Simplicity: Eliminates the need for a separatory funnel and aqueous washes.

  • Efficiency: Can lead to cleaner products with less cross-contamination.

  • Automation: Easily adaptable for automated and parallel synthesis platforms.

Considerations:

  • Cost: Solid-supported reagents are generally more expensive than sodium bicarbonate.

  • Capacity: The resin has a finite capacity for binding impurities, which must be considered.

By understanding the chemical principles behind these purification strategies, researchers can effectively troubleshoot and optimize the removal of acidic impurities from this compound, ensuring a high-quality product for subsequent applications.

References

  • Brainly. (2024, April 15). In the preparation of the esters given in this reaction, the reaction product is extracted with a 5% sodium.
  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
  • Sciencemadness.org. (2013, February 26). Best method for cleaning esters?
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • ResearchGate. (2018, February 26). How to remove acetic acid from an ester?
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • Reddit. (2022, December 5). Washing ester product with acid and base. r/chemhelp.
  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
  • Pearson. (n.d.). Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-. WebBook.
  • National Institutes of Health. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. PubChem.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • ChemBK. (2024, April 9). Methyl cyclopentanecarboxylate.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis...
  • Wamser, C. C. (2000). Chapter 16 Homework. Portland State University.
  • National Institutes of Health. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • Wikidata. (n.d.). 1-methylcyclopentanecarboxylic acid.
  • PubChemLite. (n.d.). 1-methylcyclopentanecarboxylic acid (C7H12O2).
  • Journal of Chemical Education. (2016, August). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. ERIC.
  • National Institutes of Health. (n.d.). Methyl cyclopentanecarboxylate. PubChem.
  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

Sources

Technical Support Center: Synthesis of Cyclopentanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopentanecarboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Instead of a rigid manual, we present a series of troubleshooting guides and frequently asked questions (FAQs) based on common issues reported in the field. Our goal is to explain the causality behind these challenges and provide robust, field-proven solutions.

Guide Structure
  • Foundational Synthetic Strategies: An Overview

    • A brief look at the primary methods for constructing the cyclopentanecarboxylate core.

  • Troubleshooting Guide 1: The Dieckmann Condensation

    • Addressing issues of intermolecular condensation, retro-reactions, and incomplete cyclization.

  • Troubleshooting Guide 2: Malonic Ester Synthesis

    • Tackling the pervasive problem of dialkylation and managing reaction control.

  • Troubleshooting Guide 3: α-Alkylation of Cyclopentanone Derivatives

    • Solving challenges of C- vs. O-alkylation, polyalkylation, and regioselectivity.

  • FAQs & General Purification Issues

    • Covering common questions about reagents, workup procedures, and purification strategies.

Foundational Synthetic Strategies: An Overview

The synthesis of cyclopentanecarboxylic acid esters primarily relies on a few core carbon-carbon bond-forming strategies. The choice of method often depends on the available starting materials and desired substitution patterns. The most common routes include the Dieckmann condensation of 1,6-diesters, the malonic ester synthesis using 1,4-dihalobutane, and the α-alkylation of pre-formed cyclopentanone systems. Each of these pathways, while powerful, has a unique profile of potential side reactions.

G cluster_0 Common Starting Materials cluster_1 Primary Synthetic Routes Adipate Diester Adipate Diester DC Dieckmann Condensation Adipate Diester->DC Diethyl Malonate Diethyl Malonate MES Malonic Ester Synthesis Diethyl Malonate->MES Cyclopentanone Derivative Cyclopentanone Derivative AA α-Alkylation Cyclopentanone Derivative->AA Product Cyclopentanecarboxylic Acid Ester DC->Product MES->Product AA->Product G Start Adipate Diester Enolate Enolate Formation Start->Enolate Base Product Cyclic β-Keto Ester (Desired Product) Enolate->Product Intramolecular (Favored at low conc.) Dimer Intermolecular Condensation (Side Product) Enolate->Dimer Intermolecular (Favored at high conc.) Retro Retro-Dieckmann (Reversion) Product->Retro Improper Quench or Heat Retro->Start

Caption: Troubleshooting the Dieckmann Condensation pathway.

Troubleshooting Guide 2: Malonic Ester Synthesis

This classic method builds the cyclopentane ring by reacting diethyl malonate with a 1,4-dihalide (like 1,4-dibromobutane) in the presence of a base. [1]This involves a sequence of two alkylations followed by hydrolysis and decarboxylation. [2][3] Q1: My main impurity is a product that has incorporated two molecules of diethyl malonate. How do I prevent this?

A1: This is a common issue where the second nucleophilic substitution by the malonate enolate occurs on the already mono-alkylated product before ring closure can happen. However, the more pervasive issue in this synthesis is dialkylation at the central carbon of a single malonate unit.

  • Primary Problem - Dialkylation: The mono-alkylated malonic ester still possesses one acidic α-hydrogen. If a second molecule of 1,4-dibromobutane reacts here before the intramolecular cyclization occurs, it leads to complex side products. The most common side reaction, however, is the formation of a dialkylated product where two alkyl groups attach to the same malonate. [1]In the context of using a dihalide, this can lead to polymerisation or other complex structures.

  • Detection: The dialkylated product will have a significantly different mass and polarity. It can be readily identified by GC-MS and NMR (disappearance of the α-proton signal).

  • Solution Protocol: Controlled Sequential Alkylation

    • First Alkylation: Add 1.0 equivalent of diethyl malonate to a solution of 1.0 equivalent of sodium ethoxide in ethanol. Stir until enolate formation is complete. Then, slowly add a large excess of 1,4-dibromobutane (e.g., 3-4 equivalents).

    • Rationale: Using a large excess of the dihalide ensures that the malonate enolate is more likely to react with a fresh molecule of dibromobutane rather than the mono-alkylated product. This statistically favors the formation of diethyl 2-(4-bromobutyl)malonate.

    • Purification: After the first step, remove the excess 1,4-dibromobutane by vacuum distillation.

    • Second Alkylation (Cyclization): Treat the purified mono-alkylated intermediate with a second equivalent of base (sodium ethoxide) under high-dilution conditions to promote the intramolecular cyclization. This prevents the intermediate from reacting with another molecule of itself.

Q2: I'm getting transesterification side products. My starting material is diethyl malonate, but my NMR shows some methyl esters in the product. Why?

A2: This occurs when the alcohol used as a solvent does not match the alkyl groups on the ester. For example, using sodium methoxide as a base or methanol as a solvent with diethyl malonate will lead to scrambling of the ester groups. [1]

  • Prevention: Always match the base and solvent to the ester. For diethyl malonate, use sodium ethoxide (NaOEt) in absolute ethanol (EtOH). For dimethyl malonate, use sodium methoxide (NaOMe) in methanol (MeOH).

Troubleshooting Guide 3: α-Alkylation of Cyclopentanone Derivatives

This approach involves deprotonating a cyclopentanone derivative that already contains the ester functionality (e.g., 2-methoxycarbonylcyclopentanone) to form an enolate, which is then alkylated. [4] Q1: My alkylation reaction is giving me two products. One seems to be the correct C-alkylated product, but what is the other one?

A1: You are likely observing a mixture of C-alkylation and O-alkylation . The enolate nucleophile has electron density on both the α-carbon and the oxygen atom. While C-alkylation is usually the desired thermodynamic product, O-alkylation can compete, especially under certain conditions. [4]

  • Mechanism: The "hard" oxygen end of the enolate can attack the alkyl halide to form a vinyl ether (the O-alkylated product), while the "soft" carbon end attacks to form the desired C-C bond.

  • Factors Favoring O-Alkylation:

    • Leaving Group: Alkyl halides with "harder" leaving groups (e.g., tosylates) can favor O-alkylation.

    • Solvent: Polar aprotic solvents (e.g., DMSO, HMPA) can promote O-alkylation.

    • Cation: The presence of certain counter-ions can influence the site of attack.

  • Solution Protocol to Favor C-Alkylation:

    • Reagents: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a non-polar solvent like Tetrahydrofuran (THF) at low temperatures (-78 °C). [5] 2. Alkylating Agent: Use alkyl iodides or bromides, which are "softer" electrophiles and preferentially react at the carbon.

    • Procedure: Generate the enolate quantitatively with LDA at -78 °C first. Once formation is complete, slowly add the alkyl halide to the cold solution. This ensures the alkyl halide reacts with the pre-formed enolate rather than being present during its formation.

Q2: I'm trying to mono-alkylate my β-keto ester, but I'm getting a significant amount of dialkylated product and unreacted starting material.

A2: This is a very common problem when using weaker bases like alkoxides (e.g., NaOEt). [5]

  • Causality: Bases like sodium ethoxide exist in equilibrium with the β-keto ester. This means at any given time, the solution contains the enolate, the starting material, and the mono-alkylated product. The mono-alkylated product can be deprotonated again and react with the alkyl halide, leading to dialkylation. [1][4]Meanwhile, some starting material never gets deprotonated and remains unreacted.

  • Solution Protocol: Irreversible Deprotonation

    • Base Selection: Use a strong, non-nucleophilic base such as LDA or NaH. These bases will deprotonate the starting material essentially irreversibly and quantitatively.

    • Temperature Control: Perform the deprotonation at a low temperature (0 °C for NaH, -78 °C for LDA) to prevent side reactions.

    • Procedure: Add the base to the substrate solution and allow sufficient time for complete enolate formation (e.g., 30-60 minutes). Then, add the alkylating agent dropwise. This ensures that by the time the alkylating agent is introduced, there is no starting material left to compete, and the reaction proceeds cleanly to the mono-alkylated product.

FAQs & General Purification Issues

Q: My final esterification step (Fischer Esterification) from the carboxylic acid is not going to completion. How can I improve the yield?

A: Fischer esterification is an equilibrium-limited process. [6]To drive it to completion, you must remove one of the products, typically water.

  • Solution: Perform the reaction in a solvent like toluene that forms an azeotrope with water. Use a Dean-Stark apparatus to physically remove the water as it is formed, which will drive the equilibrium towards the ester product according to Le Châtelier's principle. [7] Q: I used a coupling agent like Dicyclohexylcarbodiimide (DCC) to form my ester, and now I can't get rid of the dicyclohexylurea (DCU) byproduct.

A: DCU is notoriously difficult to remove due to its low solubility in most common organic solvents.

  • Solution 1 (Filtration): After the reaction, cool the mixture (e.g., in an ice bath) in a solvent where your product is soluble but DCU is not (like dichloromethane or ethyl acetate). The DCU should precipitate and can be removed by filtration. However, this is often incomplete.

  • Solution 2 (Alternative Reagent): A better approach is to use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). [7]The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup, saving significant purification effort.

References
  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
  • Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
  • Enolate alkylation. Lumen Learning - Organic Chemistry 1. [Link]
  • Malonic ester synthesis. Wikipedia. [Link]
  • Reversible intramolecular Dieckmann-type condensation....
  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]
  • Malonic ester synthesis (of carboxylic acids). Online Chemistry Notes. [Link]
  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
  • Alkylation of Enol
  • Dieckmann condens
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Dieckmann Condensation Mechanism, Examples and Applic
  • Alkylation of enolates. Clayden, Greeves, & Warren: Organic Chemistry. [Link]
  • Dieckmann Condens
  • Preparation method of cyclopentanecarboxylic acid.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure. [Link]
  • Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. MDPI. [Link]
  • Solved Consider the two-step synthesis of.... Chegg. [Link]
  • Cyclopentanecarboxylic acid. Wikipedia. [Link]
  • How to purify esterification product?.

Sources

Technical Support Center: Troubleshooting the Separation of Methyl 1-Methylcyclopentanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of methyl 1-methylcyclopentanecarboxylate isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in resolving these closely related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of isomer separation.

Understanding the Isomers and the Separation Challenge

This compound possesses a chiral center at the C1 position of the cyclopentane ring, leading to the existence of two enantiomers: (R)-methyl 1-methylcyclopentanecarboxylate and (S)-methyl 1-methylcyclopentanecarboxylate. These stereoisomers have identical chemical formulas (C₈H₁₄O₂) and molecular weights (142.20 g/mol ), as well as the same connectivity of atoms.[1][2] Their physical properties, such as boiling point and polarity, are also identical in an achiral environment. This makes their separation impossible by standard chromatographic techniques that rely on differences in these properties.

The primary challenge in separating these enantiomers lies in their identical physicochemical properties in a non-chiral setting. To achieve separation, a chiral environment must be introduced into the chromatographic system. This is typically accomplished by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions: The Basics

Q1: Why can't I separate the isomers of this compound on a standard C18 or 5% phenyl polysiloxane column?

A1: Standard (achiral) chromatographic columns separate compounds based on differences in their physical and chemical properties, such as polarity and boiling point. Enantiomers, like the (R) and (S) forms of this compound, have identical properties in a non-chiral environment. Therefore, they will interact with an achiral stationary phase in exactly the same way, resulting in co-elution (a single, unresolved peak). To separate enantiomers, a chiral stationary phase (CSP) is necessary to create a chiral environment where the two isomers can interact differently.[3]

Q2: What are the different types of isomers I might be dealing with?

A2: For this compound, the primary isomers of concern are enantiomers due to the single chiral center. However, in a broader context of related compounds, you might also encounter:

  • Positional Isomers: These have the same molecular formula but differ in the position of a functional group. For example, methyl 2-methylcyclopentanecarboxylate would be a positional isomer.

  • Geometric (Cis/Trans) Isomers: These can occur in substituted ring systems but are not present in this compound itself.

  • Diastereomers: These are stereoisomers that are not mirror images of each other and occur in molecules with multiple chiral centers. They can often be separated on achiral columns.[4]

Troubleshooting Gas Chromatography (GC) Separation

Gas chromatography with a chiral stationary phase is a powerful technique for separating volatile enantiomers like this compound.

Frequently Asked Questions: GC Troubleshooting

Q3: I am seeing a single broad peak instead of two separate peaks for my isomers on a chiral GC column. What could be the problem?

A3: A single broad peak suggests that no separation is occurring or the resolution is extremely poor. This can be due to several factors:

  • Incorrect Column Choice: Ensure you are using a chiral stationary phase. Cyclodextrin-based columns are often a good starting point for the separation of chiral esters.[5]

  • Suboptimal Oven Temperature Program: The temperature program is critical for resolution. If the temperature is too high, the isomers will pass through the column too quickly without sufficient interaction with the stationary phase. Conversely, if it's too low, peak broadening can occur.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. An incorrect flow rate can lead to band broadening and poor resolution.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks and a loss of resolution.

Q4: I have two peaks, but they are not baseline-resolved. How can I improve the separation?

A4: Improving the resolution between two closely eluting peaks in GC often involves fine-tuning the method parameters:

  • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 1-2 °C/min) will increase the interaction time between the isomers and the chiral stationary phase, which can significantly enhance resolution.

  • Adjust the Carrier Gas Flow Rate: Perform a flow rate study to find the optimal linear velocity for your carrier gas and column dimensions. This will maximize column efficiency.

  • Use a Longer Column: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.

  • Check for Column Degradation: Over time, chiral stationary phases can degrade, especially if exposed to oxygen or high temperatures. This can lead to a loss of selectivity and resolution.

Detailed Experimental Protocol: Starting Point for GC Separation

This protocol provides a starting point for developing a GC method for separating this compound enantiomers.

Parameter Recommended Starting Condition Notes
GC Column Chiral Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivative)Select a phase known for separating chiral esters.
Injector Split/Splitless, 250°CA split injection (e.g., 50:1) is recommended to avoid column overload.
Carrier Gas Helium or HydrogenConstant flow at ~1.0-1.5 mL/min.
Oven Program Initial: 60°C (hold 2 min), Ramp: 2°C/min to 150°C (hold 5 min)This is a starting point and should be optimized.
Detector Flame Ionization Detector (FID), 250°CFID is a robust and sensitive detector for this compound.

Sample Preparation: Dilute the isomer mixture in a volatile solvent like hexane or dichloromethane to a concentration of approximately 100-500 µg/mL.

Troubleshooting High-Performance Liquid Chromatography (HPLC) Separation

HPLC with a chiral stationary phase is another excellent method for enantiomeric separations. It offers a wide variety of stationary phases and mobile phase conditions to optimize selectivity.

Frequently Asked Questions: HPLC Troubleshooting

Q5: My HPLC analysis shows co-eluting or poorly resolved peaks for the isomers. What steps should I take?

A5: Poor resolution in chiral HPLC can be addressed by systematically optimizing the mobile phase, stationary phase, and other chromatographic conditions.

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase (often hexane or heptane in normal-phase mode) is critical. Small changes in the mobile phase composition can have a significant impact on selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the CSP.

  • Temperature: Column temperature can affect the kinetics of the chiral recognition process. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves separation.

  • Stationary Phase Selection: There are many types of chiral stationary phases available, such as polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns. If one type of CSP does not provide adequate separation, trying a different one is a good strategy.[3][6]

Q6: I'm observing peak tailing or fronting in my chiral HPLC separation. What are the likely causes?

A6: Poor peak shape can be caused by a variety of factors:

  • Sample Overload: As with GC, injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Inappropriate Sample Solvent: The solvent in which the sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.[7]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanol groups on the silica support) can cause peak tailing. The addition of a small amount of an additive to the mobile phase (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can sometimes mitigate these effects.

  • Column Contamination or Damage: A blocked frit or a void at the head of the column can lead to poor peak shape.[8] Reversing the column flow direction to flush out contaminants or replacing the column may be necessary.

Detailed Experimental Protocol: Starting Point for HPLC Separation

This protocol provides a starting point for developing a normal-phase HPLC method for separating this compound enantiomers.

Parameter Recommended Starting Condition Notes
HPLC Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)These are versatile columns for a wide range of chiral compounds.
Mobile Phase Hexane/Isopropanol (90:10, v/v)The ratio can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/minCan be adjusted to improve resolution.
Column Temp. 25°CTemperature can be varied to affect selectivity.
Detector UV at 210 nmThe ester carbonyl group has a weak chromophore.

Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase. Dilute to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Troubleshooting Workflow for Poor Peak Resolution

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Advanced Troubleshooting and Method Development

Logical Relationship Diagram for Method Development

MethodDevelopment cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation ScreenColumns Screen Multiple Chiral Columns (e.g., Polysaccharide-based, Pirkle-type) OptimizeMP Fine-tune Mobile Phase Ratio ScreenColumns->OptimizeMP ScreenSolvents Screen Different Mobile Phases (e.g., Normal & Reversed Phase) ScreenSolvents->OptimizeMP OptimizeFlowTemp Optimize Flow Rate and Temperature OptimizeMP->OptimizeFlowTemp Validate Validate Method (Robustness, Reproducibility) OptimizeFlowTemp->Validate FinalMethod Finalized Separation Method Validate->FinalMethod DefineProblem Define Separation Goal (Analytical vs. Preparative) DefineProblem->ScreenColumns DefineProblem->ScreenSolvents

Caption: A workflow for systematic chiral method development.

By following a structured approach to troubleshooting and method development, you can overcome the challenges of separating this compound isomers and achieve robust and reliable results. For further assistance, consulting with a chromatography specialist or the column manufacturer's technical support is always recommended.

References
  • Harada, N. (2016).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
  • Harada, N. (2016).
  • McMaster, M. (2020, May 20). Trouble with chiral separations.
  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]
  • Chiral Technologies Europe. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]
  • AA Blocks. (n.d.).
  • MicroSolv Technology Corporation. (2025, June 19).
  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS.
  • Zhang, T., Nguyen, D., & Franco, P. (2012). 8.10 Chromatographic Separations and Analysis: Cyclodextrin Mediated HPLC, GC and CE Enantiomeric Separations.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 1-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of esterification reactions involving 1-methylcyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their esterification processes. Given the sterically hindered nature of 1-methylcyclopentanecarboxylic acid, a tertiary carboxylic acid, careful consideration of reaction conditions is paramount to success. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 1-methylcyclopentanecarboxylic acid challenging?

A1: The primary challenge lies in the steric hindrance around the carboxyl group. The methyl group on the same carbon as the carboxylic acid impedes the approach of the alcohol nucleophile, slowing down the reaction rate for traditional methods like Fischer esterification.[1][2] This often leads to low yields or requires harsh reaction conditions that can cause side reactions.

Q2: Which esterification method is generally recommended for a sterically hindered acid like this?

A2: For sterically hindered substrates, methods that utilize a coupling agent to activate the carboxylic acid are often more effective than direct acid catalysis. The Steglich[3][4] and Yamaguchi[5][6][7] esterifications are highly recommended as they proceed under mild conditions and are well-suited for coupling bulky reactants.

Q3: Can I use Fischer esterification for this reaction?

A3: While challenging, Fischer esterification is not entirely ruled out, especially with less hindered primary alcohols.[8][9] To achieve a reasonable yield, you will likely need to use a large excess of the alcohol, a strong acid catalyst, and employ a method to remove water as it forms, such as a Dean-Stark apparatus, to drive the equilibrium towards the products.[10][11][12]

Q4: What are the common side reactions to be aware of?

A4: With tertiary carboxylic acids, especially under strongly acidic and high-temperature conditions, there is a risk of decarboxylation. If using tertiary alcohols, elimination to form alkenes is a significant competing reaction, particularly in Fischer esterification.[1][9] In Steglich esterification, a potential side reaction is the formation of an N-acylurea byproduct if the alcohol is not reactive enough.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting carboxylic acid, the alcohol, and the product ester. The disappearance of the starting acid and the appearance of the less polar ester spot indicate reaction progress. Gas chromatography (GC) can also be used for more quantitative analysis.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of 1-methylcyclopentanecarboxylic acid.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Insufficient Activation of the Carboxylic Acid (Fischer Esterification) The steric hindrance of 1-methylcyclopentanecarboxylic acid makes protonation of the carbonyl and subsequent nucleophilic attack by the alcohol inefficient under standard Fischer conditions.[1]

  • Solution 1.1.1: Increase Catalyst Loading: Carefully increase the amount of the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). However, be mindful that excessively acidic conditions can promote side reactions.

  • Solution 1.1.2: Drive the Equilibrium: The Fischer esterification is a reversible reaction.[13][14] Use a large excess of the alcohol, which can also serve as the solvent.[8][15] Additionally, remove the water byproduct using a Dean-Stark apparatus to shift the equilibrium towards ester formation, in accordance with Le Chatelier's principle.[1][10][16]

Possible Cause 1.2: Ineffective Coupling Agent (Steglich or Yamaguchi Esterification) The chosen coupling agent may not be sufficiently reactive, or the reaction conditions may not be optimal.

  • Solution 1.2.1: Verify Reagent Quality: Ensure that the coupling agents (e.g., DCC for Steglich, 2,4,6-trichlorobenzoyl chloride for Yamaguchi) and catalysts (DMAP) are of high purity and anhydrous.

  • Solution 1.2.2: Optimize Reaction Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate for hindered substrates.[17] However, higher temperatures can also increase the likelihood of side reactions.

  • Solution 1.2.3: Consider an Alternative Coupling Agent: If DCC proves inefficient in the Steglich esterification, other carbodiimides like DIC (N,N'-diisopropylcarbodiimide) can be used, which forms a more soluble urea byproduct.

Possible Cause 1.3: Steric Hindrance of the Alcohol The issue may be exacerbated if the alcohol is also sterically hindered (secondary or tertiary).

  • Solution 1.3.1: Switch to a More Powerful Esterification Method: For combinations of hindered acids and hindered alcohols, the Yamaguchi esterification is often superior.[5][18] It involves the formation of a mixed anhydride which is then activated by DMAP for attack by the alcohol.[6][7]

  • Solution 1.3.2: Alternative Two-Step Procedure: Convert the carboxylic acid to its more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride.[19] The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

Problem 2: Formation of Significant Impurities

Possible Cause 2.1: N-Acylurea Formation in Steglich Esterification This occurs when the O-acylisourea intermediate rearranges to the more stable N-acylurea before the alcohol can react. This is more common with less nucleophilic or sterically hindered alcohols.[3][4]

  • Solution 2.1.1: Optimize DMAP Concentration: DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that reacts rapidly with the alcohol and suppresses the rearrangement.[3] Ensure you are using a catalytic amount (typically 5-10 mol%).

  • Solution 2.1.2: Control Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of the undesired rearrangement.[4]

Possible Cause 2.2: Elimination of Tertiary Alcohols Under the acidic conditions of Fischer esterification, tertiary alcohols are prone to elimination to form alkenes.[9]

  • Solution 2.2.1: Avoid Fischer Esterification for Tertiary Alcohols: This method is generally unsuitable for tertiary alcohols.

  • Solution 2.2.2: Use Milder, Non-Acidic Methods: The Steglich esterification is a much better choice for preparing esters from tertiary alcohols as it proceeds under mild, neutral conditions.[3][17]

Problem 3: Difficulty in Product Purification

Possible Cause 3.1: Co-elution of Product and Starting Materials The polarity of the ester product may be very similar to that of the starting alcohol or other non-polar byproducts, making separation by column chromatography difficult.

  • Solution 3.1.1: Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A less polar eluent system might provide better separation.

  • Solution 3.1.2: Chemical Work-up Prior to Chromatography: A thorough aqueous work-up is crucial. Wash the crude reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[20] Subsequent washes with water can help remove excess highly polar alcohols like methanol or ethanol.[20]

Possible Cause 3.2: Removal of Urea Byproducts (Steglich Esterification) Dicyclohexylurea (DCU), the byproduct of DCC, is often poorly soluble and can complicate purification.

  • Solution 3.2.1: Filtration: Most of the DCU will precipitate out of solvents like dichloromethane or ethyl acetate and can be removed by filtration.

  • Solution 3.2.2: Use of Alternative Reagents: Consider using DIC (N,N'-diisopropylcarbodiimide), which forms diisopropylurea, a byproduct that is more soluble in common organic solvents and can often be removed during the aqueous work-up or by chromatography.

III. Experimental Protocols & Data

Decision-Making Workflow for Method Selection

The choice of esterification method is critical. The following diagram outlines a decision-making process based on the nature of the alcohol.

Esterification_Workflow Start Select Alcohol Substrate Alcohol_Type Primary or Secondary Alcohol? Start->Alcohol_Type Tertiary_Alcohol Tertiary Alcohol? Alcohol_Type->Tertiary_Alcohol No Fischer Fischer Esterification (with Dean-Stark) Alcohol_Type->Fischer Yes Steglich Steglich Esterification Tertiary_Alcohol->Steglich Yes Yamaguchi Yamaguchi Esterification Tertiary_Alcohol->Yamaguchi Consider for very hindered cases Fischer->Steglich Low Yield? Steglich->Yamaguchi Low Yield or Side Reactions? Acid_Chloride Acid Chloride Formation followed by Esterification Yamaguchi->Acid_Chloride Still problematic?

Caption: Decision workflow for selecting an esterification method.

Table 1: Comparison of Esterification Methods
MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or p-TsOHReflux in excess alcohol, water removal (Dean-Stark)Inexpensive reagents, simple setupEquilibrium reaction, requires harsh conditions, not suitable for tertiary alcohols[9]
Steglich DCC/DMAPRoom temperature, aprotic solvent (e.g., DCM)Mild conditions, good for hindered substrates[3][4]Urea byproduct can be difficult to remove, potential for N-acylurea side reaction[4]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRoom temperature, aprotic solvent (e.g., Toluene, THF)Excellent for sterically hindered acids and alcohols, high yields[5][18]More complex procedure, reagent is moisture sensitive
Protocol 1: Fischer Esterification of 1-Methylcyclopentanecarboxylic Acid with Methanol

This protocol is optimized for a simple primary alcohol.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[16]

  • Reagent Addition: To the flask, add 1-methylcyclopentanecarboxylic acid (1.0 eq), methanol (20 eq, serving as solvent), and an appropriate solvent for azeotropic water removal like toluene (if methanol alone is not sufficient).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting acid.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by distillation.

Protocol 2: Steglich Esterification of 1-Methylcyclopentanecarboxylic Acid with a Secondary Alcohol

This protocol is suitable for more sensitive or hindered alcohols.[21]

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1-methylcyclopentanecarboxylic acid (1.0 eq), the secondary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.

Troubleshooting Flowchart: Post-Reaction Purification

Purification_Workflow Start Crude Reaction Mixture Check_Acid Acidic Impurities Present? (e.g., by pH paper) Start->Check_Acid Base_Wash Wash with NaHCO₃ (aq) Check_Acid->Base_Wash Yes Check_Byproduct Solid Byproduct Present? (e.g., DCU) Check_Acid->Check_Byproduct No Separate_Layers Separate Organic Layer Base_Wash->Separate_Layers Separate_Layers->Check_Byproduct Filter Filter the Mixture Check_Byproduct->Filter Yes Dry_Concentrate Dry (Na₂SO₄) and Concentrate Check_Byproduct->Dry_Concentrate No Filter->Dry_Concentrate Final_Purification Final Purification Dry_Concentrate->Final_Purification Column Column Chromatography Final_Purification->Column Non-volatile product Distill Distillation Final_Purification->Distill Volatile product

Caption: General purification workflow after esterification.

IV. Conclusion

The successful esterification of 1-methylcyclopentanecarboxylic acid hinges on selecting a methodology that can overcome the significant steric hindrance of this tertiary carboxylic acid. While traditional Fischer esterification can be forced with primary alcohols under equilibrium-shifting conditions, coupling agent-mediated methods like the Steglich and Yamaguchi esterifications offer milder and more efficient alternatives, particularly when working with more complex or hindered alcohols. By understanding the mechanistic principles behind each method and anticipating potential side reactions and purification challenges, researchers can effectively troubleshoot and optimize their synthetic routes to achieve high yields of the desired ester products.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Dean, E. W., & Stark, D. D. (1920). A convenient method for the determination of water in petroleum and other organic emulsions. The Journal of Industrial & Engineering Chemistry, 12(5), 486–490. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • OperaChem. (2024).
  • JoVE. (2018).
  • Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
  • University of Toronto. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
  • Scoilnet. (n.d.).
  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Stability and Storage of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of methyl 1-methylcyclopentanecarboxylate (CAS No. 4630-83-5). Adherence to these guidelines is critical for ensuring the compound's integrity, which underpins experimental reproducibility and the success of research outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[1] The container should be stored in a dry, well-ventilated place away from heat, sparks, and open flames.[2][3] While some suppliers may ship the product at room temperature, refrigerated conditions are recommended for storage periods exceeding several weeks to minimize the risk of slow degradation.[1] For short-term benchtop use, ambient temperatures are acceptable, provided the container is kept tightly closed when not in use.[4]

Q2: What is the primary degradation pathway I should be concerned about?

The most common degradation pathway for this compound under typical laboratory conditions is hydrolysis . As an ester, it can react with water to revert to its parent carboxylic acid (1-methylcyclopentanecarboxylic acid) and methanol.[5][6] This reaction is catalyzed by the presence of acids or bases and is accelerated by increased temperature.[7][8] Meticulous exclusion of moisture is the most effective preventative measure.

Q3: Is the compound sensitive to air or light?

While hydrolysis is the primary concern, prolonged exposure to air (oxygen) and UV light should be avoided as a best practice for all organic compounds. Oxidative degradation, though less characterized for this specific molecule, can lead to the formation of impurities and a change in the sample's appearance. For high-purity applications or long-term archival, storing under an inert atmosphere (e.g., Argon or Nitrogen) and in an amber vial is recommended.

Q4: Can this compound undergo thermal decomposition?

Yes, but significant thermal decomposition occurs at temperatures far exceeding normal storage or shipping conditions.[9] Studies on similar methyl esters show that thermal cracking and degradation generally begin at temperatures above 260°C.[9][10] This is primarily a concern for high-temperature applications, such as Gas Chromatography (GC) analysis with excessively high injector temperatures, where on-column decomposition could potentially occur.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues.

Q: I suspect my sample of this compound has degraded. What are the common signs?

A: Degradation can manifest in several ways. The most common indicators are a decrease in purity as measured by analytical techniques like GC or NMR, a change in physical appearance, or a shift in pH if the sample is dissolved in a solution.

Q: My analytical results show a decrease in purity and a new peak. What could this new peak be?

A: If the sample was exposed to moisture, the most likely impurity is 1-methylcyclopentanecarboxylic acid , the product of hydrolysis.[6][8] The presence of methanol may also be detected. You can confirm this by running a standard of the suspected carboxylic acid or by using a mass spectrometry detector (GC-MS) to identify the molecular weight of the impurity.

Q: The sample, which was initially a colorless liquid, has developed a yellow tint. What does this signify?

A: A change in color, particularly the development of a yellow or brown tint, often suggests oxidative degradation or the formation of minor polymeric byproducts. This can be caused by prolonged exposure to air (oxygen) or light. While these impurities may be present in very small amounts, they can interfere with sensitive applications.

Below is a logical workflow to troubleshoot suspected degradation.

G A Problem Observed (e.g., Low Purity, Color Change) B Was the sample exposed to moisture or stored in a humid environment? A->B C Was the sample exposed to high temperatures (>40°C)? A->C D Was the sample exposed to air or light for extended periods? A->D B->C No E Likely Cause: Hydrolysis B->E Yes C->D No F Likely Cause: Thermal Degradation (minor) C->F Yes G Likely Cause: Oxidation D->G Yes H Solution: - Confirm identity of byproducts (GC-MS). - Use a fresh, unopened sample. - Implement strict anhydrous storage. E->H F->H G->H

Caption: Troubleshooting workflow for suspected sample degradation.

Section 3: Protocols for Stability and Handling

Adherence to standardized protocols is essential for maintaining the integrity of this compound.

Protocol 1: Recommended Handling and Storage Procedure

This protocol minimizes exposure to contaminants that accelerate degradation.

  • Receiving and Initial Storage: Upon receipt, inspect the container seal for integrity. Place the sealed container in a 2-8°C, well-ventilated storage area designated for flammable liquids.[1][2]

  • Sample Aliquoting: If you need to use small amounts over time, it is best practice to aliquot the main stock into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere Handling: For high-purity applications, perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Dispensing: Use only clean, dry glass syringes or pipettes for transferring the liquid. Avoid using plastic transfer pipettes that may contain plasticizers or release agents.

  • Sealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing. Use high-quality caps with chemically resistant liners (e.g., PTFE).

  • Record Keeping: Label all aliquots clearly with the compound name, date, and concentration. Maintain a log to track the usage of the main stock bottle.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Regularly assessing the purity of your working stock is a crucial quality control step.

  • Sample Preparation: Prepare a dilute solution of the ester (e.g., 1 mg/mL) in a high-purity, dry solvent such as dichloromethane or ethyl acetate.

  • GC System Configuration:

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, or equivalent).

    • Injector: Split/splitless injector. Use a temperature that ensures efficient vaporization without causing degradation (e.g., 250°C).

    • Detector: Flame Ionization Detector (FID) for routine purity checks or Mass Spectrometer (MS) for impurity identification.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10-20°C per minute to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

    • (Note: This is a general method; optimization may be required based on your specific instrument and column.)

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. The appearance of a new, later-eluting peak may indicate the presence of the less volatile 1-methylcyclopentanecarboxylic acid.

Section 4: Chemical Stability Profile

This table summarizes the stability of this compound under various conditions.

Condition Stability Primary Degradation Pathway Recommendations
Temperature Stable at 2-8°C.[1] Risk of accelerated degradation increases with temperature.Hydrolysis, OxidationStore refrigerated for long-term use. Avoid exposure to heat sources.[2]
Moisture/Humidity Highly Sensitive. Hydrolysis to carboxylic acid and methanol.[6][7]Store in a tightly sealed container in a desiccated environment. Handle under anhydrous conditions.
pH (in solution) Unstable in acidic or basic solutions.Acid- or base-catalyzed hydrolysis .[8]Avoid contact with acids and bases. Use aprotic, neutral solvents.
Air (Oxygen) Moderately stable. Prolonged exposure can lead to slow degradation.OxidationFor long-term storage, blanket with an inert gas (Argon/Nitrogen).
Light Moderately stable.Photolytic/Radical reactions (minor pathway)Store in amber vials or in the dark to prevent potential light-induced degradation.
Visualization of Primary Degradation Pathway

The diagram below illustrates the hydrolysis of this compound.

G A This compound C 1-Methylcyclopentanecarboxylic Acid A->C Hydrolysis B H₂O (Water) B->C Catalyst H⁺ or OH⁻ (Acid/Base Catalyst) D CH₃OH (Methanol)

Sources

preventing byproduct formation in methyl 1-methylcyclopentanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1-methylcyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during reactions with this compound.

Q1: I'm performing a Grignard reaction with this compound and obtaining a tertiary alcohol instead of the desired ketone. Why is this happening and how can I prevent it?

A1: This is a classic issue of "double addition." The Grignard reagent reacts with the ester to form a ketone intermediate. This ketone is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. Due to the steric hindrance around the carbonyl group of this compound, this can sometimes be less of an issue than with linear esters, but it remains a significant challenge.

To favor the formation of the ketone (mono-addition), you need to control the reaction conditions carefully. The key is to make the reaction environment less favorable for the second addition. This can be achieved by:

  • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can help to stabilize the initial tetrahedral intermediate and slow down the second addition.[1][2]

  • Slow Addition: Adding the Grignard reagent dropwise to the ester solution ensures that the concentration of the Grignard reagent is kept low at all times, disfavoring the second reaction.

  • Use of Cerium (III) Chloride: Anhydrous cerium (III) chloride can be used to generate a more nucleophilic and less basic organocerium reagent in situ. This reagent is known to favor addition to the carbonyl group over side reactions like enolization and can improve the yield of the desired ketone.[3][4][5][6][7]

Q2: I'm trying to reduce this compound to the corresponding aldehyde, (1-methylcyclopentyl)carbaldehyde, using Lithium Aluminum Hydride (LAH), but I'm only isolating the primary alcohol, (1-methylcyclopentyl)methanol. What am I doing wrong?

A2: Lithium Aluminum Hydride (LAH) is a very powerful and non-selective reducing agent.[8][9] It readily reduces esters to primary alcohols. The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester. Consequently, it is immediately reduced further to the alcohol. Isolating the aldehyde from an LAH reduction of an ester is generally not feasible.[10][11]

To obtain the aldehyde, you must use a less reactive and more sterically hindered reducing agent that allows for the reaction to be stopped at the aldehyde stage. The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H) . By using DIBAL-H at low temperatures (typically -78 °C), a stable tetrahedral intermediate is formed which, upon aqueous workup, hydrolyzes to the desired aldehyde.[12][13][14][15]

Q3: My alkaline hydrolysis of this compound is sluggish and gives low yields. How can I improve this?

A3: The carbonyl group in this compound is sterically hindered by the adjacent quaternary carbon. This steric hindrance can make nucleophilic attack by hydroxide challenging under standard aqueous conditions, leading to slow reaction rates and incomplete hydrolysis.[16][17]

To overcome this, you can employ a non-aqueous hydrolysis protocol. Using a mixture of methanol and a less polar solvent like dichloromethane (CH₂Cl₂) can enhance the reactivity of the hydroxide ion by reducing its solvation shell, making it a more potent nucleophile.[16][17] This method often allows for efficient saponification at room temperature.[16][17]

Q4: I am using a strong base to generate an enolate from this compound for an alkylation reaction, but I am getting significant amounts of what appears to be a transesterification byproduct. How do I avoid this?

A4: When using an alkoxide base (e.g., sodium ethoxide) to deprotonate an ester, there is a risk of the alkoxide acting as a nucleophile and attacking the carbonyl group of the ester. This leads to a transesterification reaction.

To prevent this, you must use an alkoxide base where the alkyl group matches the alcohol portion of your ester.[18][19] In the case of this compound, you should use sodium methoxide (NaOMe) in methanol. This way, even if nucleophilic attack occurs, the leaving group and the incoming nucleophile are identical, resulting in no net change to your starting material. Alternatively, for quantitative enolate formation, a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is highly effective and avoids the issue of transesterification.[18]

Section 2: Troubleshooting Guides

This section offers detailed, step-by-step solutions to specific experimental problems.

Guide 2.1: Preventing Double Addition in Grignard Reactions

Issue: Formation of a tertiary alcohol byproduct, (1-alkyl-1-methylcyclopentyl)methanol, instead of the desired ketone.

Root Cause Analysis: The ketone intermediate formed after the first addition of the Grignard reagent is more reactive than the starting ester, leading to a second nucleophilic attack.

Troubleshooting Workflow:

Caption: Troubleshooting double addition in Grignard reactions.

Detailed Protocols:

Protocol 2.1.1: Low-Temperature Grignard Addition

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.0-1.1 equivalents) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 1-3 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the ratio of ketone to tertiary alcohol.

ParameterStandard ConditionsLow-Temperature Protocol
Temperature0 °C to RT-78 °C
Addition RateRapidSlow (1-2 hours)
Typical OutcomeMixture of ketone and tertiary alcoholPredominantly ketone

Protocol 2.1.2: Cerium (III) Chloride Mediated Grignard Addition

  • CeCl₃ Preparation: Anhydrous CeCl₃ (1.1 equivalents) is suspended in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. The suspension is stirred vigorously for 2 hours at room temperature.

  • Cooling: Cool the CeCl₃ suspension to -78 °C.

  • Organocerium Formation: Add the Grignard reagent (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Ester Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the organocerium reagent at -78 °C.

  • Reaction and Workup: Follow steps 4-7 from Protocol 2.1.1.

Guide 2.2: Selective Reduction to the Aldehyde

Issue: Over-reduction to the primary alcohol, (1-methylcyclopentyl)methanol, when targeting the aldehyde.

Root Cause Analysis: Use of a reducing agent that is too powerful (e.g., LAH), which rapidly reduces the intermediate aldehyde.

Troubleshooting Workflow:

Caption: Strategy for selective reduction to the aldehyde.

Detailed Protocol:

Protocol 2.2.1: DIBAL-H Reduction to (1-methylcyclopentyl)carbaldehyde

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene or dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.2 equivalents) dropwise at a rate that maintains the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed. This helps to break up the aluminum salts.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel.

ReagentTemperaturePrimary Product
LiAlH₄0 °C to RT(1-methylcyclopentyl)methanol
DIBAL-H-78 °C(1-methylcyclopentyl)carbaldehyde
Guide 2.3: Efficient Hydrolysis of a Sterically Hindered Ester

Issue: Slow or incomplete saponification of this compound.

Root Cause Analysis: Steric hindrance around the ester carbonyl group impedes nucleophilic attack by hydroxide in aqueous media.

Troubleshooting Workflow:

Caption: Overcoming steric hindrance in ester hydrolysis.

Detailed Protocol:

Protocol 2.3.1: Non-Aqueous Saponification [16][17]

  • Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Base Addition: To this solution, add a solution of sodium hydroxide in methanol (e.g., 3 N NaOH in methanol, 3.0 equivalents). The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH.

  • Reaction: Stir the mixture at room temperature. A precipitate of the sodium carboxylate salt should begin to form. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Remove the solvents under reduced pressure.

  • Acidification and Extraction: Add water to the residue, followed by acidification with a strong acid (e.g., 1 M HCl) to a pH of ~2. Extract the resulting carboxylic acid with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-methylcyclopentanecarboxylic acid.

References

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters.
  • Application Notes and Protocols: Synthesis of α-Keto Esters via Grignard Reaction with Diethyl Oxal
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln.
  • Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H. Benchchem.
  • Supplementary data - General procedure 2: DIBAL-H reduction to the aldehyde. The Royal Society of Chemistry.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. DSpace@MIT.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison.
  • Cerium chloride-catalyzed addition of grignard reagents to vinylogous esters: An improved route to 3-substituted cyclopent-2-en-1-ones. Semantic Scholar.
  • DIBAL-H Reduction. Organic Synthesis.
  • Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. Synarchive.
  • cerium(III)
  • METHYL CYCLOPENTANECARBOXYL
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Rational for choosing the temper
  • DIBAL Reducing Agent. Chemistry Steps.
  • formation of enolates from esters and other acid deriv
  • Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry.
  • 11.
  • hydrolysis of esters. Chemguide.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of York.
  • Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure.
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415).
  • 19.2: Preparing Aldehydes and Ketones. Chemistry LibreTexts.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
  • base selection for making ester enol
  • Enol Content and Enoliz
  • Show how you would add a Grignard reagent to an ester or a nitrile... Pearson+.
  • [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. PubChem.]([Link])
  • (1-methylcyclopentyl)methanol. PubChemLite.
  • Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH 4 )
  • Lithium Aluminum Hydride (LiAlH4)
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • 1-methylcyclopentanecarboxylic acid. ChemSynthesis.
  • Cyclopentanecarboxylic acid methyl ester. ChemBK.
  • (1-METHYLCYCLOPENTYL)METHANOL. Sigma-Aldrich.
  • Ch21: Ester Enol
  • (1-Methylcyclopentyl)methanol. PubChem.
  • Process for the preparation of 1-methylcyclopentane derivatives.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of methyl 1-methylcyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this chemical transformation, from laboratory-scale experiments to successful scale-up. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and field-tested insights to ensure your synthesis is efficient, reproducible, and yields a high-purity product.

Overview of Synthesis

This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The most common and industrially viable method for its preparation is the Fischer-Speier esterification of 1-methylcyclopentanecarboxylic acid with methanol, utilizing an acid catalyst.[1][3][4] This reaction, while straightforward in principle, presents several challenges, particularly during scale-up, due to its reversible nature and the potential for side reactions.[5][6][7]

Alternative synthetic routes include the Favorskii rearrangement and transesterification.[1] The Favorskii rearrangement offers a method involving a cyclopropanone intermediate, while transesterification allows for the synthesis from a different ester of 1-methylcyclopentanecarboxylic acid.[1] However, for large-scale production, the Fischer esterification remains a preferred method due to its atom economy and the relatively low cost of starting materials.[3][7]

This guide will focus on the Fischer esterification pathway, providing in-depth troubleshooting and practical advice for a successful synthesis.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Low Yield and Incomplete Conversion

Question: We are experiencing a low yield (below 70%) of this compound, and our reaction monitoring (e.g., GC, TLC) shows a significant amount of unreacted 1-methylcyclopentanecarboxylic acid even after prolonged reaction times. What are the likely causes and how can we improve the conversion?

Answer: A low yield in Fischer esterification is most commonly attributed to the reversible nature of the reaction.[5][6] The reaction between 1-methylcyclopentanecarboxylic acid and methanol produces the desired ester and water. As the concentration of water increases, the reverse reaction—hydrolysis of the ester back to the starting materials—becomes significant, leading to an equilibrium that favors the reactants.[3][5]

To drive the reaction towards the product and achieve higher yields, consider the following strategies:

  • Water Removal: The most effective way to shift the equilibrium is to remove water as it is formed.[5][6][8]

    • Lab-Scale: For smaller reactions, a Dean-Stark apparatus can be employed with a suitable solvent (e.g., toluene, hexane) that forms an azeotrope with water.[5][7]

    • Scale-Up: On a larger scale, continuous removal of water via distillation or the use of molecular sieves is recommended.[7][9]

  • Excess Reactant: Using a large excess of one of the reactants can also shift the equilibrium.[5][8] Methanol is typically the less expensive and more easily removable reactant, so using it in a significant excess (3-5 equivalents or even as the solvent) is a common industrial practice.[8][10]

  • Catalyst Activity: Ensure the acid catalyst is active and used in the appropriate concentration.[5]

    • Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at a loading of 1-5 mol%.[3][5]

    • For sensitive substrates or to minimize side reactions, milder catalysts or solid acid catalysts can be considered.[11]

  • Reaction Time and Temperature: While extending the reaction time can help, it's crucial to optimize it in conjunction with temperature.[5] Prolonged heating at high temperatures can lead to side reactions.[5] Monitor the reaction progress to determine the optimal reaction time.

Formation of Impurities and Side Reactions

Question: Our final product is contaminated with several impurities, leading to difficulties in purification. What are the potential side reactions, and how can we minimize them?

Answer: Impurity formation is a common challenge, especially during scale-up where localized heating and prolonged reaction times can occur.[9] Potential side reactions in the Fischer esterification of 1-methylcyclopentanecarboxylic acid include:

  • Dehydration of the Starting Material: While less common for this specific substrate, strong acidic conditions and high temperatures can potentially lead to dehydration of the cyclopentane ring, although this is more prevalent with alcohols.

  • Ether Formation: Self-condensation of methanol to form dimethyl ether can occur under harsh acidic conditions.[9]

  • Isomerization: Depending on the reaction conditions, there is a possibility of isomerization of the cyclopentane ring, although this is generally not a major concern for this specific molecule. More relevant is the potential for by-products from the starting material synthesis, such as 3-methylcyclopentene and 4-methylcyclopentene if the precursor is derived from cyclohexene.[12][13]

To minimize these side reactions:

  • Temperature Control: Maintain a controlled and uniform temperature throughout the reactor.[9] For large-scale reactions, ensure efficient heat transfer to avoid localized hotspots.[9]

  • Catalyst Loading: Use the minimum effective amount of acid catalyst.[5] Higher catalyst concentrations can promote side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress and stop the reaction once the desired conversion is reached to avoid prolonged exposure to harsh conditions.

Purification Challenges

Question: We are struggling to purify the crude this compound. What is the recommended purification strategy?

Answer: The purification of the crude product typically involves several steps to remove unreacted starting materials, the acid catalyst, and any byproducts. A standard workup and purification procedure would be:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[14] Be cautious of CO₂ evolution.

  • Extraction: Extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate.[14] Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[14][15]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Distillation: The final purification step is typically fractional distillation under reduced pressure to obtain the pure this compound.[14]

Frequently Asked Questions (FAQs)

Q1: What is the typical boiling point of this compound?

A1: The boiling point of this compound is approximately 219.78 °C at 760 mmHg.[2] For purification by distillation, it is advisable to perform it under reduced pressure to lower the boiling point and prevent potential decomposition.

Q2: Can I use a different alcohol for the esterification?

A2: Yes, other alcohols can be used to synthesize the corresponding esters of 1-methylcyclopentanecarboxylic acid. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized depending on the reactivity and boiling point of the alcohol.[7]

Q3: Are there any specific safety precautions I should take?

A3: Yes, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when using volatile and flammable solvents like methanol and ether. Strong acids like sulfuric acid are corrosive and should be handled with care.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several analytical techniques, including Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC is often the most convenient method for quantitative analysis of the reaction mixture.

Q5: What are the key considerations for scaling up this synthesis?

A5: When scaling up the synthesis of this compound, the following factors are critical:

  • Heat Transfer: Ensuring efficient and uniform heat transfer in a larger reactor is crucial to maintain a consistent reaction temperature and avoid localized overheating, which can lead to side reactions.[9]

  • Mass Transfer: Adequate mixing is essential to ensure homogeneity and maintain a good reaction rate.[9]

  • Water Removal: The efficiency of water removal may change with the scale and type of equipment used. This needs to be carefully evaluated and optimized for the larger scale.[9][16]

  • Downstream Processing: The purification process, particularly distillation, needs to be adapted for larger volumes.

Experimental Protocols and Data

Lab-Scale Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylcyclopentanecarboxylic acid (1.0 eq).

  • Add methanol (5.0 eq) and a catalytic amount of concentrated sulfuric acid (0.02 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure this compound.

Key Parameters for Lab-Scale vs. Scale-Up Synthesis
ParameterLab-Scale (10-100 g)Pilot Scale (1-10 kg)
Reactant Ratio 1:5 (Acid:Methanol)1:3-5 (Acid:Methanol) or Methanol as solvent
Catalyst Loading 1-2 mol% H₂SO₄0.5-1.5 mol% H₂SO₄ or solid acid catalyst
Temperature Reflux (approx. 65 °C)65-80 °C (optimized for efficient water removal)
Reaction Time 4-8 hours6-12 hours (monitor for completion)
Water Removal Reflux condenserDean-Stark trap or continuous distillation
Purification Batch distillationFractional distillation column

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_purification Purification Stage Start Starting Materials: 1-Methylcyclopentanecarboxylic Acid Methanol Acid Catalyst (H₂SO₄) Reaction Fischer Esterification (Reflux) Start->Reaction Heat Workup Quenching & Neutralization (aq. NaHCO₃) Reaction->Workup Cooling Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Workup->Extraction Drying Drying Organic Phase (anhydrous Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Fractional Vacuum Distillation Evaporation->Distillation Product Pure Methyl 1-Methylcyclopentanecarboxylate Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

References

  • Goheen, D. W., & Vaughan, W. R. (1963).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Chemistry LibreTexts. (2020, May 30). 21.
  • LookChem. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. [Link]
  • Filo. (2025, July 8).
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
  • Wikipedia. (n.d.).
  • Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
  • Patsnap. (2025, April 1).
  • Chegg. (2023, April 16). Solved What would be a possible side reaction of the Fischer. [Link]
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.).
  • Sciencemadness.org. (2013, January 23).
  • Pharmacy 180. (n.d.). Esters - Functional Group Synthesis. [Link]
  • ResearchGate. (2025, October 10). (PDF)
  • ResearchGate. (2025, August 10). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
  • MySkinRecipes. (n.d.).
  • ChemSynthesis. (2025, May 20).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2014122294A1 - Process for preparing cyclic esters and cyclic amides.
  • ResearchGate. (2025, August 7). Stereocontrolled ring-opening polymerization of cyclic esters: Synthesis of new polyester microstructures. [Link]
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Study.com. (n.d.). Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +.... [Link]
  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2023, January 22).
  • Sciencemadness Wiki. (2019, June 10).
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]
  • Reactory. (n.d.). Reaction of cyclopentanecarboxylic acid, methanol. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid. [Link]
  • Google Patents. (n.d.).

Sources

catalyst selection for reactions involving methyl 1-methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on catalyst selection for reactions involving the sterically hindered ester, methyl 1-methylcyclopentanecarboxylate. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions, ensuring your experimental success through scientifically-grounded, field-proven insights.

Introduction: Navigating the Challenges of a Sterically Hindered Ester

This compound presents a unique synthetic challenge due to the quaternary carbon atom adjacent to the carbonyl group. This significant steric hindrance impedes the approach of nucleophiles, often rendering standard reaction protocols for simple esters inefficient. Consequently, reactions like hydrolysis, transesterification, and reduction require carefully selected catalysts and optimized conditions to achieve satisfactory yields and prevent unwanted side reactions. This guide is structured to provide both troubleshooting solutions for common experimental failures and answers to frequently asked questions regarding catalyst and methods selection.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Incomplete or Stalled Ester Hydrolysis (Saponification)

Question: I am attempting to hydrolyze this compound to 1-methylcyclopentanecarboxylic acid using standard NaOH or KOH in an aqueous/alcoholic solvent, but the reaction is extremely slow or does not go to completion, even with heating. What is causing this and how can I fix it?

Answer: This is the most common issue encountered with this substrate and is primarily due to steric hindrance. The bulky 1-methylcyclopentyl group physically blocks the hydroxide ion from attacking the electrophilic carbonyl carbon. Furthermore, in aqueous solutions, the hydroxide anion is heavily solvated by water molecules, which increases its effective size and reduces its nucleophilicity, further hindering the reaction.[1][2]

Here are several strategies to overcome this challenge, ordered from simple adjustments to more advanced techniques:

Strategy 1: Change the Cation

For sterically hindered esters, Lithium Hydroxide (LiOH) is often more effective than NaOH or KOH. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, polarizing it and making the carbonyl carbon more electrophilic. This enhanced Lewis acidity facilitates the nucleophilic attack.

  • Recommended Protocol: Use LiOH in a mixture of Tetrahydrofuran (THF) and water. THF serves as a co-solvent to improve the solubility of the hydrophobic ester in the aqueous medium.[3][4]

Strategy 2: Employ a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is an excellent technique for reactions where two reactants are in different, immiscible phases (in this case, the aqueous hydroxide and the organic ester). The PTC, typically a quaternary ammonium salt, transports the hydroxide anion from the aqueous phase into the organic phase, where it is less solvated and therefore a much more potent nucleophile.[2][5][6]

  • Recommended Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Aliquat® 336 (tricaprylmethylammonium chloride)

  • Benefit: This method can dramatically increase reaction rates at lower temperatures compared to conventional methods.[6]

Strategy 3: Switch to a Non-Aqueous Solvent System

By removing water, you can utilize "naked" or unsolvated hydroxide ions, which are significantly more nucleophilic. A common and highly effective method involves using a solution of NaOH or KOH in a mixed solvent system like Methanol/Dichloromethane.[1]

  • Key Insight: This method has been shown to rapidly saponify even very resistant esters at room temperature, avoiding the need for high heat which can cause degradation.[1]

Troubleshooting Workflow for Incomplete Hydrolysis

start Incomplete Hydrolysis Detected (Starting material remains via TLC/NMR) cause1 Primary Cause: Steric Hindrance start->cause1 cause2 Contributing Factor: Poor Solubility / Low Nucleophilicity start->cause2 solution1 Option 1: Switch to LiOH in THF/H₂O cause1->solution1 Address by: solution2 Option 2: Add a Phase-Transfer Catalyst (e.g., TBAB) cause1->solution2 Address by: solution3 Option 3: Use Non-Aqueous Conditions (e.g., NaOH in MeOH/CH₂Cl₂) cause1->solution3 Address by: cause2->solution1 Address by: cause2->solution2 Address by: cause2->solution3 Address by: outcome Successful Hydrolysis: Complete conversion to Carboxylic Acid solution1->outcome solution2->outcome solution3->outcome

Caption: A decision tree for troubleshooting incomplete ester hydrolysis.

Issue 2: Low Product Yield After Aqueous Workup

Question: My reaction (e.g., an esterification to produce the title compound) appears to be complete by TLC or NMR analysis of the crude mixture. However, after performing a standard aqueous workup with a basic wash (like NaHCO₃), my final isolated yield is significantly lower than expected. Why is this happening?

Answer: This issue often stems from unintentional hydrolysis of your ester product during the workup itself.[7] The aqueous basic solutions used to neutralize acid catalysts or remove acidic impurities create the perfect environment for the reverse reaction (saponification) to occur, cleaving your desired ester back into the starting carboxylic acid.[7] This is especially true if contact time is long or if the temperature increases.

Preventative Workup Protocol:

  • Cool Down: Before workup, cool the reaction mixture in an ice bath. All subsequent aqueous washes should be performed with ice-cold solutions to minimize the rate of hydrolysis.[7]

  • Use a Weak Base: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acids. Avoid strong bases like NaOH or KOH.[7] Add the base slowly and carefully until effervescence ceases.

  • Minimize Contact Time: Perform extractions and layer separations as quickly and efficiently as possible. Do not let the organic and aqueous layers sit together for extended periods.[7]

  • Brine Wash: After the base wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water and break up emulsions.[7]

  • Thorough Drying: Dry the isolated organic layer with a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until the agent no longer clumps. This removes trace water that could cause hydrolysis upon storage or during solvent evaporation.[7]

Frequently Asked Questions (FAQs)

Reaction: Hydrolysis

Q1: What are the most reliable catalysts for hydrolyzing this compound?

A1: For this sterically hindered ester, standard conditions are often insufficient. The most reliable methods involve enhancing the nucleophilicity of the hydroxide or the electrophilicity of the ester.

MethodCatalyst SystemSolvent(s)TemperatureKey Advantage
Lewis-Acid Assisted LiOHTHF / H₂ORefluxMore effective than NaOH/KOH for hindered systems.
Phase-Transfer NaOH or KOH with TBAB or Aliquat® 336Toluene / H₂O50-80 °CDramatically accelerates rate under mild conditions.[6]
Non-Aqueous NaOH or KOHMeOH / CH₂Cl₂Room TempUtilizes highly reactive "naked" hydroxide ions.[1]
Enzymatic Lipase (e.g., from Candida rugosa)Buffer/Co-solvent30-40 °CExtremely mild and selective, avoids side reactions.[8]
Reaction: Transesterification

Q2: I want to convert the methyl ester to an ethyl ester. Which catalysts are recommended for this transesterification?

A2: Transesterification is an equilibrium-driven process. To drive it to completion, you should use a large excess of the desired alcohol (in this case, ethanol).

  • Base-Catalyzed: The most common method is to use a catalytic amount of an alkoxide base corresponding to the desired alcohol, such as sodium ethoxide (NaOEt) in ethanol. Using the corresponding alkoxide prevents the formation of mixed ester products.[9] The reaction typically requires heating under reflux.

  • Heterogeneous Catalysts: For cleaner and more easily separable reactions, solid catalysts can be used. These are often metal oxides. While many are developed for biodiesel production from triglycerides, the principle applies.[10] Examples include CaO, SrO, and various lanthanide oxides, which show high activity.[11][12] These often require higher temperatures but offer the advantage of simple filtration to remove the catalyst.

Reaction: Reduction

Q3: What are the best methods to reduce this compound to (1-methylcyclopentyl)methanol?

A3: The steric hindrance also makes reduction more challenging than for simple esters.

  • Hydride Reductions: Strong reducing agents are required.

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this transformation. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or THF at temperatures from 0 °C to reflux.

    • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced by additives (e.g., LiCl) or by performing the reaction at high temperatures in specific solvents, though this is less reliable for a hindered ester.

  • Catalytic Hydrogenation: This is a viable alternative but requires harsh conditions due to the ester's low reactivity.

    • Conditions: High pressures of hydrogen gas (H₂) and high temperatures are necessary.

    • Catalysts: Raney Nickel is a common choice for ester hydrogenation.[13] Other catalysts like platinum (Pt) or ruthenium (Ru) on a support could also be effective, but optimization would be required.[14][15] This method is generally less common in a lab setting than LiAlH₄ reduction due to the specialized high-pressure equipment required.

Visualizing the Phase-Transfer Catalysis (PTC) Mechanism

cluster_1 Organic Phase Na_aq Na⁺ OH_aq OH⁻ (solvated) PTC_Q_X Q⁺X⁻ (Catalyst) OH_aq->PTC_Q_X Ion Exchange Ester R-CO₂Me (Substrate) Product R-CO₂⁻ (Carboxylate) MeOH MeOH Product->PTC_Q_X Regenerates Catalyst PTC_Q_OH Q⁺OH⁻ ('Naked' Hydroxide) PTC_Q_OH->Ester Nucleophilic Attack

Caption: Mechanism of PTC, showing the catalyst (Q⁺X⁻) shuttling hydroxide into the organic phase.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 0-0. [Link]
  • Kyoto University Research Information Repository. (n.d.). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. [Link]
  • Doraiswamy, L. K., & Sharma, M. M. (1984). Phase transfer catalysis: Chemistry and engineering. [Link]
  • Sasson, Y. (n.d.).
  • Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. [Link]
  • Oak Ridge National Laboratory. (1983).
  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. [Link]
  • Homework.Study.com. (n.d.).
  • National Institutes of Health. (2023, October 1).
  • Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. [Link]
  • Brainly. (2023, September 10). When 1-methylcyclopentene is reacted with H_2 using a Pt catalyst, what will be the name of the resulting...[Link]
  • Springer. (2009, February 9). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]
  • MDPI. (2024). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022).
  • American Chemical Society. (2013, October 8). Strategies for Stabilization of Enzymes in Organic Solvents. [Link]
  • Journal of Biochemical Technology. (2018, February 25). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. [Link]
  • MDPI. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

Sources

troubleshooting low conversion rates in methyl 1-methylcyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1-Methylcyclopentanecarboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this synthesis. We will address common issues leading to low conversion rates and provide field-proven, in-depth troubleshooting strategies in a direct question-and-answer format.

Two primary synthetic routes are generally employed for this target molecule:

  • Route A: Fischer Esterification of 1-methylcyclopentanecarboxylic acid.

  • Route B: α-Methylation of a methyl cyclopentanecarboxylate precursor.

This guide is structured to address specific problems within each of these routes.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing the problem. The following diagram outlines a general approach to troubleshooting low conversion rates.

G start Low Conversion Rate Observed route_check Which Synthetic Route? start->route_check esterification Route A: Fischer Esterification route_check->esterification Esterification alkylation Route B: α-Alkylation route_check->alkylation Alkylation ester_q1 Problem: Reaction Stalled? (Recovered Starting Acid) esterification->ester_q1 alk_q1 Problem: Recovered Starting Ester? alkylation->alk_q1 alk_q2 Problem: Multiple Products? (Higher MW species observed) alkylation->alk_q2 ester_sol1 Solution: - Drive equilibrium via H2O removal - Use excess methanol - Check catalyst activity ester_q1->ester_sol1 purification General Issue: Product Purity ester_sol1->purification alk_sol1 Solution: - Verify base strength & stoichiometry - Ensure anhydrous conditions - Optimize temperature (-78°C) alk_q1->alk_sol1 alk_sol1->purification alk_sol2 Solution: - Suspect Claisen condensation - Ensure complete enolate formation - Use non-nucleophilic base (LDA) alk_q2->alk_sol2 alk_sol2->purification pur_sol Solution: - Neutralizing wash (NaHCO3) - Fractional distillation - Column chromatography purification->pur_sol

Caption: General troubleshooting workflow for low conversion rates.

Section 1: Troubleshooting Route A - Fischer Esterification

This route involves the acid-catalyzed reaction of 1-methylcyclopentanecarboxylic acid with methanol.[1] The primary challenge in Fischer esterification is that the reaction is an equilibrium process.[2][3]

Caption: The reversible mechanism of Fischer Esterification.

Q1: My esterification reaction has stalled with a low conversion rate, and I'm recovering a significant amount of my starting carboxylic acid. What is causing this and how can I fix it?

A1: This is a classic symptom of the reaction reaching equilibrium prematurely. According to Le Châtelier's principle, to drive the reaction toward the product (the ester), you must either add an excess of a reactant or remove a product as it forms.[3][4]

Causality & Solution:

  • Excess Reactant: The most straightforward strategy is to use a large excess of the alcohol (methanol), effectively making it the solvent.[4][5] Using a 10-fold excess or more can significantly shift the equilibrium to the product side, potentially increasing yields to over 95%.[4]

  • Water Removal: Water is a product of the reaction. Its accumulation favors the reverse reaction (ester hydrolysis).[4] Removing water as it forms is a highly effective method to ensure high conversion.[6][7]

    • Dean-Stark Apparatus: If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to physically remove water via azeotropic distillation.[4][8]

    • Drying Agents: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture can sequester the water as it is produced.[8] Concentrated sulfuric acid, often used as the catalyst, also acts as a powerful dehydrating agent.[8][9]

Experimental Protocol: Optimized Fischer Esterification

  • To a round-bottom flask, add 1-methylcyclopentanecarboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid.

  • Add boiling chips and fit the flask with a reflux condenser.[9]

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC/MS.[5]

  • Upon completion, cool the mixture. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[10]

  • Extract the product with a nonpolar organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by fractional distillation.[8][10][11]

Section 2: Troubleshooting Route B - α-Methylation of Methyl Cyclopentanecarboxylate

This route involves deprotonating the α-carbon of methyl cyclopentanecarboxylate to form an enolate, followed by an SN2 reaction with a methylating agent (e.g., methyl iodide).[12][13] This method requires careful control of reaction conditions to avoid side reactions.

Q2: I'm attempting the α-methylation, but my conversion is very low and I'm recovering mostly starting material. What's going wrong?

A2: This issue almost always points to incomplete formation of the enolate nucleophile. For an ester enolate to be formed quantitatively, a very strong, non-nucleophilic base is required in a strictly anhydrous, aprotic solvent.[14][15]

Causality & Solution:

  • Incorrect Base: Standard bases like sodium ethoxide or hydroxide are not strong enough to completely deprotonate an ester (pKa ≈ 25).[16] Their use leads to a low concentration of the enolate at equilibrium.[15] The base of choice is Lithium Diisopropylamide (LDA) , which has a pKa of its conjugate acid around 36, ensuring irreversible and complete deprotonation.[14][15][17]

  • Presence of Moisture: LDA reacts violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, preventing enolate formation. All glassware must be oven- or flame-dried, and solvents must be rigorously dried (e.g., distilled from a drying agent).

  • Low Temperature: Enolate formation with LDA is typically performed at -78°C (a dry ice/acetone bath).[17][18] This low temperature prevents side reactions and ensures the kinetic stability of the enolate before the electrophile is added.

Q3: My reaction is messy. I see my desired product, but also a significant amount of a higher molecular weight byproduct. What is this side reaction?

A3: The most likely side reaction is a Claisen condensation .[19][20] This occurs when the ester enolate (acting as a nucleophile) attacks the carbonyl carbon of another molecule of the starting ester (acting as an electrophile).[21] This is a common problem if the enolate is not formed rapidly and quantitatively before the alkylating agent is introduced, or if a weaker, nucleophilic base like sodium ethoxide is used.[21]

G title Competing Reactions of an Ester Enolate enolate Ester Enolate (Nucleophile) methyl_iodide Methyl Iodide (Electrophile) enolate->methyl_iodide SN2 Attack ester_sm Starting Ester (Electrophile) enolate->ester_sm Nucleophilic Acyl Substitution alkylation_path Desired Path: Alkylation claisen_path Side Reaction: Claisen Condensation product Methyl 1-Methyl- cyclopentanecarboxylate methyl_iodide->product side_product β-Keto Ester Dimer ester_sm->side_product

Caption: Desired alkylation vs. the competing Claisen condensation.

Prevention:

  • Use LDA: LDA is sterically hindered and non-nucleophilic, minimizing its ability to act as anything other than a proton abstractor.[22]

  • Ensure Complete Enolate Formation: Add the ester solution slowly to the LDA solution at -78°C. This ensures there is always an excess of base, preventing unreacted ester from being present alongside the newly formed enolate.[13] Allow sufficient time for deprotonation (typically 30-60 minutes) before adding the methyl iodide.

Data Table: Comparison of Bases for Enolate Formation
BasepKa (Conj. Acid)TypeTypical SolventKey Considerations
LDA ~36Strong, Hindered, Non-nucleophilicTHFIdeal for quantitative ester enolate formation. Requires anhydrous conditions and low temp (-78°C).[14][17]
NaH >45Strong, Non-nucleophilicTHF, DMFHeterogeneous and often slow reaction.[14] Good for thermodynamic enolates.[18]
NaOEt ~16Strong, NucleophilicEthanolNot suitable. Does not fully deprotonate the ester and promotes Claisen condensation.[21][23]

Experimental Protocol: Optimized α-Methylation via LDA

  • Prepare LDA: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78°C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78°C.

  • Form Enolate: Slowly add a solution of methyl cyclopentanecarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78°C via a syringe pump. Stir for 1 hour at this temperature to ensure complete enolate formation.[18]

  • Alkylate: Add freshly distilled methyl iodide (1.1 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir for 1-2 hours, then warm slowly to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The final product is often purified by fractional distillation or column chromatography on silica gel.[24]

References

  • ResearchGate. (2016).
  • Science Ready.
  • ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
  • Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • HSCprep. (2025).
  • Chemistry Steps.
  • Chemistry LibreTexts. (2014). 19.
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]
  • Organic Chemistry Portal.
  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Reddit. (2020).
  • Wikipedia.
  • Chemistry LibreTexts. (2025). 22.
  • Chemistry LibreTexts. (2020). 13.
  • University of Oxford.
  • Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • YouTube. (2011).
  • KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]
  • Master Organic Chemistry. (2020).
  • Chemistry LibreTexts. (2020). 23.
  • YouTube. (2018).

Sources

Technical Support Center: Synthesis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-methylcyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. Our focus will be on the robust and widely used Fischer-Speier esterification method.

Introduction: The Fischer-Speier Esterification Approach

The synthesis of this compound is most commonly and economically achieved through the Fischer-Speier esterification of 1-methylcyclopentanecarboxylic acid with methanol, utilizing an acid catalyst.[1][2][3] This equilibrium reaction necessitates strategic measures to ensure a high yield of the desired ester. The primary challenges lie in driving the equilibrium towards the product and in the subsequent purification of the ester from the reaction mixture. This guide will provide a comprehensive protocol and address potential pitfalls in the workup procedure.

Core Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of this compound.

Reagents and Materials Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Safety Hazards
1-Methylcyclopentanecarboxylic AcidC₇H₁₂O₂128.17~219 (est.)~1.022Corrosive, Irritant[4][5]
MethanolCH₄O32.0464.70.792Flammable, Toxic
Sulfuric Acid (conc.)H₂SO₄98.083371.84Corrosive, Oxidizer
This compoundC₈H₁₄O₂142.20~219.78 (est.)~1.004N/A
Diethyl EtherC₄H₁₀O74.1234.60.713Highly Flammable
Saturated Sodium BicarbonateNaHCO₃84.01N/A~1.0 (aq)Mild Irritant
Anhydrous Magnesium SulfateMgSO₄120.37N/A2.66Irritant
Step-by-Step Synthesis and Workup Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylcyclopentanecarboxylic acid (1.0 eq), and methanol (10-20 eq). Methanol here serves as both a reactant and the solvent to drive the reaction equilibrium forward.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether (or another suitable organic solvent) and wash with water.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.

  • Aqueous Washes: Wash the organic layer with water, followed by a wash with saturated brine solution to facilitate the separation of the aqueous and organic layers and to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and workup of this compound.

Q1: My reaction is not going to completion, and I still see a significant amount of starting carboxylic acid.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: The Fischer esterification is an equilibrium-limited process and can be slow, especially with sterically hindered carboxylic acids.

    • Solution: Ensure the reaction is refluxing at the appropriate temperature. Extend the reaction time and monitor the progress by TLC or GC until no further consumption of the starting material is observed.

  • Water in the Reaction Mixture:

    • Explanation: The presence of water will shift the equilibrium back towards the starting materials.[6]

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. For particularly stubborn reactions, a Dean-Stark apparatus can be used to remove water as it is formed.[6]

  • Insufficient Catalyst:

    • Explanation: An adequate amount of acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.

    • Solution: Ensure the correct stoichiometry of the acid catalyst is used.

Q2: During the workup, an emulsion has formed in my separatory funnel, and the layers are not separating.

Possible Causes & Solutions:

  • Formation of Soaps:

    • Explanation: If a strong base was used for neutralization, it could deprotonate the carboxylic acid to form a soap, which can act as an emulsifier.

    • Solution: Use a milder base like saturated sodium bicarbonate for neutralization.

  • High Concentration of Solutes:

    • Explanation: High concentrations of dissolved species can increase the viscosity of the aqueous layer and promote emulsion formation.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Q3: After the workup, my final product is still acidic.

Possible Causes & Solutions:

  • Incomplete Neutralization:

    • Explanation: The acidic catalyst (sulfuric acid) and unreacted 1-methylcyclopentanecarboxylic acid may not have been completely removed.

    • Solution: Perform multiple washes with saturated sodium bicarbonate solution. After the final basic wash, check the pH of the aqueous layer to ensure it is basic (pH > 7).

  • Hydrolysis of the Ester:

    • Explanation: During the workup, if the conditions are too harsh (e.g., prolonged contact with a strong base or heating during extraction), the newly formed ester can be hydrolyzed back to the carboxylic acid.

    • Solution: Perform the workup at room temperature and avoid using strong bases for extended periods.

Q4: My purified product is contaminated with a low-boiling impurity.

Possible Causes & Solutions:

  • Residual Methanol:

    • Explanation: Due to its use in large excess, methanol can be carried through the workup.

    • Solution: Ensure thorough washing with water during the extraction, as methanol is highly water-soluble. Careful fractional distillation should also effectively separate the lower-boiling methanol from the desired ester.

Visualizing the Workflow and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Cooling Cooling Reflux->Cooling Solvent Extraction Solvent Extraction Cooling->Solvent Extraction Neutralization Neutralization Solvent Extraction->Neutralization Aqueous Washes Aqueous Washes Neutralization->Aqueous Washes Drying Drying Aqueous Washes->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Workup Issues Workup Issues Low Yield->Workup Issues Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Increase Catalyst Increase Catalyst Incomplete Reaction->Increase Catalyst Use Dean-Stark Use Dean-Stark Incomplete Reaction->Use Dean-Stark Emulsion Emulsion Workup Issues->Emulsion Acidic Product Acidic Product Workup Issues->Acidic Product Add Brine Add Brine Emulsion->Add Brine Repeat Bicarb Wash Repeat Bicarb Wash Acidic Product->Repeat Bicarb Wash

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258. [Link]
  • PubChem. 1-Methylcyclopentane-1-carboxylic acid. [Link]
  • Master Organic Chemistry.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ChemBK.
  • Wikipedia.
  • Organic Syntheses.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for methyl 1-methylcyclopentanecarboxylate, offering a comparative study with structurally related compounds. By integrating theoretical predictions with experimental data, this document serves as a practical reference for spectral interpretation and structural verification.

The Foundation: Principles of ¹H NMR Chemical Shifts

The chemical shift (δ) in ¹H NMR spectroscopy is a fundamental parameter that provides information about the electronic environment of a proton. The position of a signal in an NMR spectrum is influenced by the extent of shielding or deshielding experienced by the nucleus. Electron-donating groups increase the electron density around a proton, shielding it from the external magnetic field and causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups decrease the electron density, deshielding the proton and resulting in a downfield shift (higher ppm value).[1][2][3]

Several key factors influence the chemical shift of a proton:

  • Inductive Effects: Electronegative atoms or groups withdraw electron density through sigma bonds, leading to deshielding of nearby protons.[4][5] The magnitude of this effect diminishes with distance.

  • Anisotropic Effects: These arise from the circulation of electrons in π systems, such as aromatic rings or double and triple bonds, which generates a local magnetic field.[6][7][8][9] This induced field can either shield or deshield nearby protons, depending on their spatial orientation relative to the π system.

  • Resonance Effects: Electron-donating or -withdrawing groups that participate in resonance can significantly alter the electron density at various positions in a molecule, thereby influencing the chemical shifts of the protons.[4]

  • Hybridization: The hybridization of the carbon atom to which a proton is attached also plays a role. For instance, sp²-hybridized carbons are more electronegative than sp³-hybridized carbons, leading to a downfield shift for vinylic and aromatic protons.[10]

Analysis of this compound: A Predicted Spectrum

Due to the limited availability of public experimental spectra for this compound, a predicted ¹H NMR spectrum was generated using a reliable online prediction tool. The predicted chemical shifts are presented below, providing a theoretical baseline for this analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃3.65Singlet3H
-CH₃1.18Singlet3H
Cyclopentane -CH₂- (adjacent to C=O)1.95 - 2.10Multiplet2H
Cyclopentane -CH₂-1.50 - 1.70Multiplet4H
Cyclopentane -CH₂- (adjacent to C-CH₃)1.40 - 1.55Multiplet2H

Comparative Analysis with Structurally Similar Compounds

To provide context and support for the predicted chemical shifts, we will compare them with the experimental ¹H NMR data of three structurally related compounds: methyl cyclopentanecarboxylate, 1-methylcyclopentanecarboxylic acid, and methyl cyclopent-1-ene-1-carboxylate.

Table 2: Experimental ¹H NMR Chemical Shifts of Comparative Compounds

CompoundProtonsExperimental Chemical Shift (ppm)MultiplicitySource
Methyl Cyclopentanecarboxylate -OCH₃3.67Singlet[11][12][13]
-CH- (on cyclopentane)2.65 - 2.85Multiplet[11][12][13]
Cyclopentane -CH₂-1.50 - 1.95Multiplet[11][12][13]
1-Methylcyclopentanecarboxylic Acid -COOH~11.0 - 12.0Broad Singlet[14][15]
-CH₃1.25Singlet[14][15]
Cyclopentane -CH₂-1.50 - 2.20Multiplet[14][15]
Methyl Cyclopent-1-ene-1-carboxylate Olefinic -CH=6.75 - 6.85Multiplet[16][17]
-OCH₃3.72Singlet[16][17]
Allylic -CH₂-2.40 - 2.60Multiplet[16][17]
-CH₂-1.85 - 2.00Multiplet[16][17]

In-Depth Discussion of Chemical Shifts

A detailed examination of the predicted and experimental data reveals key structural insights:

  • The Methoxy Protons (-OCH₃): The predicted chemical shift of the methoxy protons in this compound (3.65 ppm) is in excellent agreement with the experimental values observed for methyl cyclopentanecarboxylate (3.67 ppm) and methyl cyclopent-1-ene-1-carboxylate (3.72 ppm). This downfield shift is characteristic of protons on a carbon attached to an oxygen atom, which is an electronegative element that deshields the protons.

  • The Methyl Protons (-CH₃): The predicted chemical shift for the methyl group attached to the cyclopentane ring is 1.18 ppm. This is slightly upfield compared to the methyl group in 1-methylcyclopentanecarboxylic acid (1.25 ppm). The absence of a directly adjacent electron-withdrawing group and its location on a quaternary carbon contribute to its relatively shielded environment.

  • The Cyclopentane Ring Protons (-CH₂-): The protons on the cyclopentane ring exhibit a range of chemical shifts due to their different proximities to the ester and methyl groups.

    • The protons on the carbon adjacent to the carbonyl group are predicted to be the most downfield (1.95 - 2.10 ppm) due to the deshielding effect of the carbonyl group.

    • The remaining cyclopentane protons are predicted to appear in the more upfield region of 1.40 - 1.70 ppm, which is consistent with the chemical shifts of saturated cycloalkanes.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, adherence to a standardized experimental protocol is crucial.

Step 1: Sample Preparation [18][19][20]

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid sample. For liquid samples, use a glass pipette to transfer a small column (about 1/2 inch) into a vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

Step 2: Acquiring the Spectrum [21][22][23]

  • Instrument Setup: Place the NMR tube in a spinner and adjust its depth using a gauge. Insert the sample into the NMR spectrometer.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The instrument will automatically or manually adjust the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (NS), which is typically 16 for a standard ¹H spectrum.

  • Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

  • Data Processing: The FID is then subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum that is typically analyzed. This involves phasing and baseline correction.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Analyze Spectrum baseline->analyze

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of a ¹H NMR spectrum is a logical process that connects the structural features of a molecule to the observed spectral data.

Diagram of Structure-Spectrum Correlation

logical_relationship structure Molecular Structure (this compound) protons Chemically Non-Equivalent Protons structure->protons determines environment Unique Electronic Environments protons->environment exist in signals Distinct NMR Signals environment->signals give rise to chem_shift Chemical Shift (δ) signals->chem_shift integration Integration (Proton Count) signals->integration multiplicity Multiplicity (Splitting Pattern) signals->multiplicity interpretation Structural Elucidation chem_shift->interpretation are analyzed for integration->interpretation are analyzed for multiplicity->interpretation are analyzed for

Sources

A Comparative Guide to the Synthesis of 1-Methylcyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthetic routes for 1-methylcyclopentanecarboxylic acid, a key building block in medicinal chemistry and materials science. The choice of a synthetic pathway is a critical decision in the development pipeline, directly influencing project timelines, cost, scalability, and the final purity of the target compound. Here, we move beyond a simple listing of protocols to offer a comparative analysis grounded in mechanistic principles and practical, field-proven insights. We will dissect three common methodologies: the carboxylation of a Grignard reagent, the oxidation of 1-methylcyclopentanemethanol, and the alkylation of cyclopentanone followed by a haloform reaction.

Route 1: Carboxylation of 1-Methylcyclopentylmagnesium Halide (Grignard Route)

This classic organometallic approach is often a go-to method for its reliability and directness in forming the carboxylic acid moiety. The core of this strategy involves the formation of a Grignard reagent from a 1-halo-1-methylcyclopentane, which then acts as a potent nucleophile, attacking solid carbon dioxide (dry ice).

Principle and Rationale

The success of the Grignard route hinges on the effective formation of the organomagnesium halide. 1-Bromo-1-methylcyclopentane is a common starting material due to the favorable reactivity of the C-Br bond with magnesium turnings. The resulting Grignard reagent is highly nucleophilic and reacts readily with the electrophilic carbon of CO2. An acidic workup is required to protonate the intermediate carboxylate salt to yield the final product. This method is advantageous as it builds the target molecule in a single, high-yielding step from a readily prepared halide.

Experimental Protocol
  • Grignard Reagent Formation: To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 1-bromo-1-methylcyclopentane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Crush a sufficient amount of dry ice (solid CO2, ~5 eq) and place it in a separate flask. Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify. Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Workup and Isolation: Slowly quench the reaction mixture with 1 M hydrochloric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclopentanecarboxylic acid. Purification can be achieved by distillation or recrystallization.

Workflow and Logic

A 1-Bromo-1-methylcyclopentane C 1-Methylcyclopentylmagnesium Bromide (Grignard Reagent) A->C Initiation (I2) 1 B Mg Turnings in Anhydrous Ether B->C 1 E Magnesium Carboxylate Salt C->E Carboxylation 2 D Solid CO2 (Dry Ice) D->E 2 G 1-Methylcyclopentanecarboxylic Acid E->G Protonation 3 F Acidic Workup (e.g., HCl) F->G 3

Caption: Workflow for the Grignard-based synthesis route.

Route 2: Oxidation of 1-Methylcyclopentanemethanol

This route relies on the oxidation of a primary alcohol, 1-methylcyclopentanemethanol, to the corresponding carboxylic acid. This is a common and often high-yielding transformation in organic synthesis. The choice of oxidant is critical and determines the reaction conditions, cost, and safety profile.

Principle and Rationale

The starting alcohol, 1-methylcyclopentanemethanol, can be readily prepared by the reduction of ethyl 1-methylcyclopentanecarboxylate or by the reaction of cyclopentylmagnesium bromide with formaldehyde. The subsequent oxidation proceeds via an intermediate aldehyde, which is further oxidized to the carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective but can be harsh and generate hazardous waste. Milder, more modern reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (bleach) offer a more controlled and environmentally benign alternative.

Experimental Protocol (Using Jones Oxidation)
  • Alcohol Dissolution: Dissolve 1-methylcyclopentanemethanol (1.0 eq) in acetone and cool the solution in an ice bath to 0°C.

  • Oxidation: Prepare the Jones reagent by dissolving chromium trioxide (CrO3) in concentrated sulfuric acid and then diluting with water. Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 10°C. The color will change from orange/red to green. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Quench the reaction by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Further purification may be required.

Workflow and Logic

cluster_0 Reaction A 1-Methylcyclopentanemethanol C Intermediate Aldehyde (Not Isolated) A->C Oxidation Step 1 B Jones Reagent (CrO3/H2SO4) in Acetone D Oxidation B->D G 1-Methylcyclopentanecarboxylic Acid C->G Oxidation Step 2 D->G E Quenching (Isopropanol) F Extraction & Purification E->F G->E Workup

Caption: Workflow for the oxidation of 1-methylcyclopentanemethanol.

Route 3: α-Alkylation and Haloform Reaction

This two-step sequence begins with the α-methylation of a cyclopentanone derivative, followed by a haloform reaction to convert the resulting methyl ketone into the desired carboxylic acid. This route offers an alternative disconnection approach, starting from a cyclic ketone.

Principle and Rationale

The first step involves the deprotonation of cyclopentanone at the α-position using a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then trapped by an electrophile, methyl iodide, to form 2-methylcyclopentanone. The second step is the haloform reaction. In the presence of a base and a halogen (e.g., bromine or chlorine), the methyl group of the ketone is tri-halogenated. The resulting trihalomethyl group is an excellent leaving group, and subsequent nucleophilic attack by hydroxide at the carbonyl carbon leads to cleavage, forming the carboxylate and a haloform (e.g., bromoform).

Experimental Protocol
  • α-Methylation: Prepare a solution of LDA in THF at -78°C. Slowly add cyclopentanone (1.0 eq) to the LDA solution and stir for 30 minutes to ensure complete enolate formation. Add methyl iodide (1.1 eq) and allow the reaction to slowly warm to room temperature. Quench with saturated ammonium chloride solution, extract with ether, and purify to obtain 2-methylcyclopentanone.

  • Haloform Reaction: Dissolve 2-methylcyclopentanone (1.0 eq) in a suitable solvent like dioxane/water. Add a solution of sodium hydroxide (excess). Slowly add a solution of bromine in sodium hydroxide dropwise with vigorous stirring, maintaining the temperature with an ice bath. After the addition, stir at room temperature until the reaction is complete.

  • Workup and Isolation: Acidify the reaction mixture with concentrated HCl. Extract the product with diethyl ether. Wash the combined organic layers with sodium thiosulfate solution (to remove excess bromine), then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Workflow and Logic

cluster_1 Haloform Reaction A Cyclopentanone C 2-Methylcyclopentanone A->C α-Methylation B 1. LDA, THF, -78°C 2. Methyl Iodide B->C F Carboxylate Salt + CHBr3 C->F Oxidative Cleavage D Br2, NaOH (aq) D->F E Haloform Reaction H 1-Methylcyclopentanecarboxylic Acid F->H Protonation G Acidic Workup (HCl) G->H

Caption: Workflow for the α-alkylation and haloform reaction route.

Comparative Analysis

The optimal synthetic route depends heavily on the specific requirements of the research or development program, including scale, cost, available equipment, and safety regulations.

MetricRoute 1: GrignardRoute 2: OxidationRoute 3: Alkylation/Haloform
Overall Yield Good to Excellent (70-90%)Good (60-85%, oxidant dependent)Moderate (40-60% over two steps)
Number of Steps 1 (from halide)1 (from alcohol)2 (from ketone)
Starting Material Cost Moderate (halide synthesis)Moderate (alcohol synthesis)Low (cyclopentanone is cheap)
Scalability Good, but requires strict anhydrous conditions. Exotherm can be an issue.Excellent, especially with modern, catalytic oxidants (e.g., TEMPO).Moderate, handling LDA at scale can be challenging.
Safety & Environment Requires handling of pyrophoric Grignard reagents and flammable ethers.Jones reagent is highly toxic and carcinogenic. TEMPO/bleach is greener.LDA is highly basic and pyrophoric. Haloform reaction uses corrosive reagents.
Key Advantage Direct, high-yielding C-C bond formation.Tolerant of various functional groups (with right oxidant).Utilizes inexpensive starting materials.
Key Disadvantage Sensitive to moisture and protic functional groups.Use of hazardous heavy metals (CrO3) or harsh conditions.Two-step process with moderate overall yield.

Conclusion and Recommendations

For small-scale laboratory and discovery chemistry , the Grignard route (Route 1) often provides the most direct and reliable path to 1-methylcyclopentanecarboxylic acid, assuming the necessary anhydrous techniques can be properly implemented. Its high yield in a single step from the halide is a significant advantage for rapid synthesis of derivatives.

For process development and larger-scale synthesis , the oxidation of 1-methylcyclopentanemethanol (Route 2) , particularly when employing modern catalytic systems like TEMPO/bleach, becomes highly attractive. This route avoids the challenges of large-scale Grignard reactions and minimizes the use of highly toxic heavy metals associated with classical oxidation methods, making it a more scalable and environmentally responsible choice.

The α-alkylation and haloform reaction (Route 3) is a viable alternative when starting from inexpensive cyclopentanone. However, its multi-step nature and moderate overall yield make it less efficient than the other routes unless 2-methylcyclopentanone is readily available or cost-effective to produce.

Ultimately, the selection of the optimal synthesis route requires a careful evaluation of the specific project goals, balancing the need for speed, cost-efficiency, scalability, and safety.

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. Wiley, 2013.
  • Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis. Synthesis 1994, 1994 (07), 639–666.
  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A Versatile and Highly Efficient Method for the Catalytic Oxidation of Alcohols to Aldehydes and Ketones with Ruthenium Tetraoxide. The Journal of Organic Chemistry 1987, 52 (12), 2559–2562.
  • House, H. O.; Czuba, L. J.; Gall, M.; Olmstead, H. D. The Chemistry of Carbanions. XVIII. The Alkylation of the Enolate Anions Derived from Symmetrically Substituted Ketones. The Journal of Organic Chemistry 1969, 34 (8), 2324–2336.
  • Chakrabarty, M. The Haloform Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.

A Comparative Guide to Methyl 1-Methylcyclopentanecarboxylate and Other Alkyl Esters in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of an ester functional group in a synthetic route is a critical decision that can significantly impact reaction efficiency, product yield, and purification strategies. This guide provides an in-depth technical comparison of methyl 1-methylcyclopentanecarboxylate with other common alkyl esters (ethyl, isopropyl, and tert-butyl) derived from 1-methylcyclopentanecarboxylic acid. We will explore the nuances of their synthesis, reactivity in key transformations, and the underlying principles that govern their behavior, supported by experimental data and detailed protocols.

Introduction: The Role of the Ester Group in Synthesis

Alkyl esters are fundamental intermediates in organic synthesis, serving as precursors to a wide array of functional groups.[1] Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and is modulated by both the steric and electronic nature of the parent carboxylic acid and the alcohol-derived alkyl group. This compound, with its sterically hindered quaternary carbon center, presents an interesting case study for understanding how structure influences reactivity. This guide will dissect these influences through a comparative lens.

Synthesis of 1-Methylcyclopentanecarboxylate Esters

The most common and direct route to these esters is the Fischer-Speier esterification of 1-methylcyclopentanecarboxylic acid.[1][2][3] This acid-catalyzed reaction between the carboxylic acid and the corresponding alcohol is a reversible process. To drive the equilibrium towards the desired ester, an excess of the alcohol is typically used, or water is removed as it is formed.[2]

An alternative and historically significant route to the 1-methylcyclopentanecarboxylate core is the Favorskii rearrangement of a corresponding α-halo ketone. This method is particularly useful for synthesizing the parent carboxylic acid, which can then be esterified.[4]

Experimental Protocol 1: Synthesis of Alkyl 1-Methylcyclopentanecarboxylates via Fischer Esterification

This protocol describes a general procedure for the synthesis of methyl, ethyl, and isopropyl 1-methylcyclopentanecarboxylate.

Materials:

  • 1-Methylcyclopentanecarboxylic acid

  • Methanol (for methyl ester), Ethanol (for ethyl ester), or Isopropanol (for isopropyl ester)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclopentanecarboxylic acid (1.0 eq).

  • Add the corresponding alcohol (methanol, ethanol, or isopropanol) in a significant excess (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 4-12 hours, depending on the alcohol), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield the pure alkyl 1-methylcyclopentanecarboxylate.

Causality Behind Experimental Choices:

  • Excess Alcohol: Le Châtelier's principle dictates that using a large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[2]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the purification of the neutral ester.

dot graph TD { A[Start: 1-Methylcyclopentanecarboxylic Acid + Alcohol] --> B{Protonation of Carbonyl}; B --> C{Nucleophilic Attack by Alcohol}; C --> D{Tetrahedral Intermediate}; D --> E{Proton Transfer}; E --> F{Elimination of Water}; F --> G{Deprotonation}; G --> H[End: Alkyl 1-Methylcyclopentanecarboxylate]; }

Figure 1: Generalized workflow for Fischer Esterification.

Comparative Physical Properties

The choice of the alkyl group has a predictable effect on the physical properties of the resulting ester. As the carbon chain of the alcohol increases, the molecular weight and, consequently, the boiling point of the ester also increase.

EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₄O₂142.20163-164
Ethyl 1-methylcyclopentanecarboxylateC₉H₁₆O₂156.22~175-177 (estimated)
Isopropyl 1-methylcyclopentanecarboxylateC₁₀H₁₈O₂170.25~185-188 (estimated)
tert-Butyl 1-methylcyclopentanecarboxylateC₁₁H₂₀O₂184.28~195-200 (estimated)

Comparative Reactivity in Key Transformations

The steric hindrance at the quaternary carbon of the 1-methylcyclopentanecarboxylate core significantly influences its reactivity. This effect is further modulated by the size of the alkyl group of the ester.

Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, or saponification, is a fundamental transformation that proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.

General Trend: In general, the rate of alkaline hydrolysis of esters decreases with increasing steric bulk of both the acyl and the alkyl portions of the ester.[5][6] For the 1-methylcyclopentanecarboxylate series, we can predict the following order of reactivity:

Methyl > Ethyl > Isopropyl > tert-Butyl

Experimental Protocol 2: Comparative Kinetic Analysis of Ester Hydrolysis by Titration

This protocol outlines a method to compare the rates of alkaline hydrolysis of methyl, ethyl, and isopropyl 1-methylcyclopentanecarboxylate.

Materials:

  • This compound

  • Ethyl 1-methylcyclopentanecarboxylate

  • Isopropyl 1-methylcyclopentanecarboxylate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Ethanol (or another suitable solvent to ensure miscibility)

  • Phenolphthalein indicator

  • Ice bath

Procedure:

  • Prepare solutions of each ester of a known concentration in the chosen solvent.

  • In a thermostated reaction vessel, mix a known volume of the ester solution with a known volume of the standardized NaOH solution. Start a timer immediately upon mixing.

  • At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution in an ice bath.

  • Add a few drops of phenolphthalein indicator and titrate the unreacted HCl with the standardized NaOH solution.

  • The amount of NaOH consumed in the reaction at each time point can be calculated by subtracting the amount of NaOH used to back-titrate the excess HCl from the initial amount of NaOH in the reaction mixture.

  • Plot the concentration of the ester versus time to determine the reaction rate for each ester. A plot of ln[ester] versus time will yield a straight line for a pseudo-first-order reaction, with the slope being the negative of the rate constant.

dot graph TD { subgraph Hydrolysis Kinetics Workflow A[Prepare Ester and NaOH Solutions] --> B{Mix and Start Timer}; B --> C{Withdraw Aliquots at Time Intervals}; C --> D{Quench with Excess HCl}; D --> E{Back-titrate with NaOH}; E --> F{Calculate Ester Concentration}; F --> G[Plot Concentration vs. Time]; G --> H[Determine Rate Constants]; end }

Figure 2: Workflow for kinetic analysis of ester hydrolysis.

Reduction

The reduction of esters to primary alcohols is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8][9] A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes, particularly at low temperatures.[4][10][11]

With Lithium Aluminum Hydride (LiAlH₄):

The reduction of esters with LiAlH₄ is generally rapid and high-yielding. However, severe steric hindrance can slow down the reaction.[12] For the 1-methylcyclopentanecarboxylate series, while all are expected to be reduced to 1-methylcyclopentylmethanol, slight differences in reaction times may be observed due to the steric bulk of the alkoxy leaving group. The smaller methoxy group in the methyl ester may be a slightly better leaving group in the tetrahedral intermediate, potentially leading to a faster reaction compared to the ethoxy or isopropoxy groups.

With Diisobutylaluminum Hydride (DIBAL-H):

The partial reduction of esters to aldehydes with DIBAL-H is highly temperature-dependent.[10][11] The reaction is typically carried out at -78 °C to prevent over-reduction to the alcohol. The steric hindrance of the alkyl group can play a more significant role here. It is plausible that the bulkier isopropyl and tert-butyl esters might show a greater propensity to stop at the aldehyde stage due to the increased steric hindrance around the carbonyl group, which disfavors the second hydride addition.

Experimental Protocol 3: Comparative Reduction of Alkyl 1-Methylcyclopentanecarboxylates

This protocol provides a framework for comparing the reduction of methyl, ethyl, and isopropyl 1-methylcyclopentanecarboxylate with LiAlH₄.

Materials:

  • Methyl, Ethyl, or Isopropyl 1-methylcyclopentanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ester (1.0 eq) in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the solvent.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the yield of 1-methylcyclopentylmethanol and compare the reaction times for each ester.

dot graph TD { A[Ester] -- "1. LiAlH4" --> B(Tetrahedral Intermediate); B -- "2. Elimination of Alkoxide" --> C(Aldehyde); C -- "3. LiAlH4" --> D(Alkoxide); D -- "4. Aqueous Workup" --> E[Primary Alcohol]; }

Figure 3: Mechanism of ester reduction with LiAlH₄.

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[13] This is an equilibrium-controlled process. To favor the formation of the desired product, the alcohol reactant is often used as the solvent, or one of the products is removed from the reaction mixture.

When comparing the transesterification of this compound with other alcohols (e.g., ethanol, isopropanol), the reaction is expected to be slower than with less hindered esters due to the steric bulk around the carbonyl group. The relative rates of transesterification with different alcohols will also be influenced by the steric hindrance of the incoming alcohol. Thus, transesterification with ethanol would be expected to be faster than with the bulkier isopropanol.

Conclusion

The choice between this compound and its higher alkyl ester counterparts in a synthetic strategy depends on the specific requirements of the subsequent reaction steps.

  • This compound generally offers higher reactivity in nucleophilic acyl substitution reactions like hydrolysis and transesterification due to the smaller size of the methyl group. This can be advantageous when rapid conversion is desired.

  • Ethyl, Isopropyl, and tert-Butyl 1-methylcyclopentanecarboxylates exhibit progressively lower reactivity due to increasing steric hindrance. This can be beneficial when a more controlled reaction is needed or when selectivity in the presence of other reactive functional groups is a concern. In reductions with DIBAL-H, the increased steric bulk may favor the formation of the aldehyde over the alcohol.

Ultimately, the optimal choice of alkyl ester requires a careful consideration of the desired reaction outcome, the reaction conditions, and the potential for steric effects to influence the rate and selectivity of the transformation. The experimental protocols provided in this guide offer a framework for conducting a direct comparative analysis in a laboratory setting to inform this critical decision.

References

  • PubChem. (n.d.). Ethyl 1-methylcyclopentanecarboxylate. National Center for Biotechnology Information.
  • Wikipedia. (2023, October 27). Favorskii rearrangement.
  • Taylor & Francis. (2007). Reduction of Sterically Hindered α,α-disubstituted Amino Esters.
  • ResearchGate. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters.
  • PubMed. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. National Center for Biotechnology Information.
  • ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Royal Society of Chemistry. (2021). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415).
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis.
  • PubChem. (n.d.). 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. National Center for Biotechnology Information.
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions.
  • PubChem. (n.d.). Ethyl 1-methylcyclopropanecarboxylate. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
  • YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23).
  • ChemSynthesis. (n.d.). ethyl 1-acetyl-2-methylcyclopentanecarboxylate.
  • ChemSynthesis. (n.d.). ethyl 1-methylcyclopentanecarboxylate.
  • Wikipedia. (2023, December 1). Fischer–Speier esterification.
  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Chemistry Stack Exchange. (2021). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Taylor & Francis. (n.d.). Fischer esterification – Knowledge and References.
  • Master Organic Chemistry. (2022). Transesterification.
  • ResearchGate. (n.d.). Transesterification of different methyl esters with ethanol.
  • ChemSynthesis. (n.d.). ethyl 2-methylcyclopentanecarboxylate.
  • SpectraBase. (n.d.). Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts.
  • MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
  • MDPI. (2023). Experimental Investigation of Methyl Ester–Ethanol Blends as a Sustainable Biofuel Alternative for Heavy Duty Engines.
  • PubChem. (n.d.). 1-Ethyl-1-methylcyclopentane. National Center for Biotechnology Information.
  • MDPI. (2023). Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides.
  • Google Patents. (n.d.). CN104098434A - 1-isopropyl-4-methylcyclohexane product and preparation method thereof.

Sources

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 1-methylcyclopentanecarboxylate, a key small molecule intermediate. We will explore the scientific rationale behind each validation parameter, present detailed experimental protocols, and compare the performance of the HPLC method against a viable alternative, Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and defensible analytical method.

The principles and procedures outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q2(R1) and the recently implemented Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4][5][6][7][8][9][10][11]

The Analytical Challenge: Quantifying this compound

This compound is a non-chromophoric, semi-volatile ester. Its analysis presents a unique set of challenges that necessitate a carefully optimized and rigorously validated analytical method. The absence of a strong UV chromophore means that detection will likely rely on refractive index (RI) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For the purpose of this guide, we will focus on a UV-based HPLC method at a low wavelength (e.g., 200-210 nm), a common approach for compounds with weak UV absorbance.

Foundational Pillars of Method Validation

Before delving into the experimental protocols, it is crucial to understand the logical framework of method validation. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12] This is achieved by assessing a set of validation characteristics, each addressing a specific aspect of the method's performance.

G cluster_0 Method Validation Workflow Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range DetectionLimit Detection Limit (DL) Linearity->DetectionLimit QuantitationLimit Quantitation Limit (QL) Linearity->QuantitationLimit Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness G cluster_0 Method Comparison HPLC HPLC-UV Advantage_HPLC Wide applicability Room temperature operation HPLC->Advantage_HPLC Advantages Disadvantage_HPLC Lower sensitivity for non-chromophoric analytes Higher solvent consumption HPLC->Disadvantage_HPLC Disadvantages GC GC-FID Advantage_GC High sensitivity for volatile compounds High resolution GC->Advantage_GC Advantages Disadvantage_GC Requires volatile and thermally stable analytes Potential for sample degradation at high temperatures GC->Disadvantage_GC Disadvantages

Sources

A Researcher's Guide to the Computational Analysis of Methyl 1-Methylcyclopentanecarboxylate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and ensuring the safety and efficacy of chemical processes. Methyl 1-methylcyclopentanecarboxylate, a cyclic ester, presents an interesting case for mechanistic studies due to the interplay of its ester functionality and cyclic alkane structure. This guide provides an in-depth comparison of computational methodologies for elucidating the reaction mechanisms of this molecule, with a focus on pyrolysis and hydrolysis. We will delve into the rationale behind choosing specific computational methods, present detailed protocols, and emphasize the critical link between computational predictions and experimental validation.

The Landscape of this compound Reactivity: Pyrolysis and Hydrolysis

While experimental studies on this compound are not extensively documented in publicly available literature, we can infer its likely reactivity based on analogous acyclic and cyclic esters. The two primary reaction pathways of interest are thermal decomposition (pyrolysis) and hydrolysis.

Pyrolysis: At elevated temperatures, esters like this compound are expected to undergo unimolecular decomposition. For similar methyl esters, studies have shown that these reactions can proceed through various channels, including intramolecular H-shifts and bond fission (C-C and C-O)[1]. The specific pathways and their branching ratios are highly dependent on the molecular structure and temperature.

Hydrolysis: The ester group is susceptible to hydrolysis, a reaction of significant importance in both synthetic chemistry and biological systems. This process, which can be catalyzed by either acid or base, involves the nucleophilic attack of water on the carbonyl carbon. Computational studies on carboxylesterases have detailed a multi-step mechanism involving tetrahedral intermediates[2].

A Comparative Analysis of Computational Methodologies

The choice of a computational method is a critical decision that balances the desired accuracy with the available computational resources. Here, we compare several widely used approaches for studying reaction mechanisms.

MethodTypical AccuracyComputational CostKey StrengthsCommon Applications
DFT (B3LYP) GoodModerateExcellent balance of cost and accuracy for organic molecules.[3][4][5]Geometry optimization, frequency calculations, transition state searching.
Composite (CBS-QB3) HighHighAims for "chemical accuracy" (~1 kcal/mol).[6][7]Accurate single-point energy calculations, thermochemistry.
Composite (G3/G4) Very HighVery HighHigh accuracy for a broad range of molecules.[6][8]Benchmarking, high-accuracy thermochemical data.
Ab Initio (CCSD(T)) Very HighExtremely HighConsidered the "gold standard" for single-point energies.[9][10]High-accuracy benchmarking, part of many composite methods.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT is a quantum mechanical method that has become exceedingly popular due to its favorable balance between computational cost and accuracy.[11] The B3LYP hybrid functional is a common choice for organic reaction mechanisms, as it has been extensively benchmarked and often provides reliable results for geometries and energies.[3][4][5]

The choice of basis set is also crucial. A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations, while a larger, more flexible basis set such as 6-311++G(d,p) is recommended for more accurate final energy calculations.

Composite Methods: Approaching Chemical Accuracy

To achieve higher accuracy, composite methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.[6]

  • Complete Basis Set (CBS) Methods: The CBS-QB3 method is a well-established protocol that includes a B3LYP geometry optimization and frequency calculation, followed by a series of single-point energy calculations at higher levels of theory, including CCSD(T).[7][9] It is known for its reliability in predicting thermochemical data.[8][12]

  • Gaussian-n (G-n) Theories: The G3 and G4 theories are another family of high-accuracy composite methods that employ a series of calculations to arrive at a highly accurate final energy.[6][8]

The primary trade-off for this increased accuracy is a significant increase in computational expense, making these methods more suitable for smaller systems or for obtaining benchmark energies for a limited number of structures.

Experimental Protocols: A Step-by-Step Guide to Computational Analysis

Here, we provide detailed workflows for investigating the reaction mechanisms of this compound using DFT and a composite method.

Protocol 1: Investigating Pyrolysis with DFT (B3LYP)

This protocol outlines the steps to identify transition states and map out the potential energy surface for the unimolecular decomposition of this compound.

Step 1: Geometry Optimization of Reactants and Products

  • Objective: Obtain the lowest energy structures of the reactant (this compound) and all expected products.

  • Method: B3LYP/6-31G(d)

  • Procedure:

    • Build the 3D structure of the molecule.

    • Perform a geometry optimization calculation.

    • Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation. All vibrational frequencies should be real (positive).

Step 2: Transition State (TS) Searching

  • Objective: Locate the saddle point on the potential energy surface that connects the reactant to a specific product.

  • Method: B3LYP/6-31G(d) with a TS search algorithm (e.g., QST2, QST3, or Berny optimization).

  • Procedure:

    • Provide an initial guess for the TS structure. For bond-breaking reactions, this would involve elongating the bond being broken.

    • Perform a TS optimization.

    • Verify the TS by a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • Objective: Confirm that the identified TS connects the desired reactant and product.[13]

  • Method: B3LYP/6-31G(d)

  • Procedure:

    • Start an IRC calculation from the optimized TS structure.

    • The calculation will trace the reaction path in both the forward and reverse directions.

    • Verify that the endpoints of the IRC path correspond to the optimized reactant and product structures.

Step 4: High-Accuracy Energy Calculations

  • Objective: Obtain more accurate energies for all stationary points (reactants, products, and TS).

  • Method: B3LYP/6-311++G(d,p)

  • Procedure:

    • Use the B3LYP/6-31G(d) optimized geometries.

    • Perform a single-point energy calculation with the larger basis set.

    • Calculate the activation energy (Ea) as the energy difference between the TS and the reactant, including zero-point vibrational energy (ZPVE) corrections from the frequency calculations.

DFT_Workflow start Initial Structure (Reactant/Product) geom_opt Geometry Optimization (B3LYP/6-31G(d)) start->geom_opt freq_reactant Frequency Calculation (Confirm Minimum) geom_opt->freq_reactant spe Single-Point Energy (B3LYP/6-311++G(d,p)) geom_opt->spe Optimized Geometries ts_guess Transition State Guess Structure ts_opt TS Optimization (B3LYP/6-31G(d)) ts_guess->ts_opt freq_ts Frequency Calculation (Confirm TS - 1 Imaginary Freq.) ts_opt->freq_ts ts_opt->spe Optimized Geometries irc IRC Calculation (B3LYP/6-31G(d)) freq_ts->irc irc->geom_opt Connects to Reactant/Product end Reaction Profile (Ea, ΔH) spe->end CBSQB3_Workflow start Input Structure step1 Step 1: Geometry Optimization B3LYP/6-311G(2d,d,p) start->step1 step2 Step 2: Frequency Calculation (for ZPVE & Thermo) step1->step2 step3 Step 3: Single-Point Energy CCSD(T)/6-31+G(d') step1->step3 step4 Step 4: Single-Point Energy MP4SDQ/6-31+G(d,p) step1->step4 step5 Step 5: Single-Point Energy MP2/6-311+G(2df,2p) step1->step5 extrapolate Step 6: CBS Extrapolation step2->extrapolate step3->extrapolate step4->extrapolate step5->extrapolate final_energy Final CBS-QB3 Energy extrapolate->final_energy

Caption: CBS-QB3 computational workflow.

The Indispensable Role of Experimental Validation

It is crucial to underscore that computational chemistry is a tool for understanding and prediction, not a replacement for experimental reality. [14][15]Whenever possible, computational results should be benchmarked against experimental data. For reaction mechanisms, this can include:

  • Reaction Rates: Comparing calculated activation energies with experimentally determined reaction kinetics.

  • Product Distributions: Comparing the predicted branching ratios of different reaction pathways with the product distributions observed in experiments, for instance, from pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). [16]* Spectroscopic Data: Validating the computed structures by comparing calculated vibrational frequencies or NMR chemical shifts with experimental spectra.

For this compound, while specific experimental kinetic data may be limited, data from similar compounds like methyl pentanoate can serve as a valuable reference point for assessing the plausibility of the computational results. [1]

Conclusion

The computational analysis of this compound reaction mechanisms offers a powerful avenue for gaining detailed molecular-level insights that can be challenging to obtain through experimental means alone. DFT methods, particularly with the B3LYP functional, provide a robust and efficient approach for exploring potential reaction pathways and identifying key intermediates and transition states. For enhanced accuracy in thermochemical predictions, composite methods like CBS-QB3 are invaluable. By carefully selecting the computational methodology and validating the results against available experimental data, researchers can confidently elucidate the complex reactivity of this molecule and its analogs, paving the way for advancements in fields ranging from biofuel development to the rational design of new chemical entities.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google Scholar.
  • An experimental and computational study of methyl ester decomposition pathways using shock tubes. (n.d.). KAUST Repository.
  • Singleton, D. A. (2017). Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions. Journal of the American Chemical Society, 139(43), 15413–15426.
  • Kraka, E., & Cremer, D. (2010). Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition states. Accounts of Chemical Research, 43(5), 591–601.
  • An experimental and computational study of methyl ester decomposition pathways using shock tubes. (2009). ResearchGate.
  • Goldsmith, C. F., & Simmie, J. M. (2017). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A, 121(30), 5657–5673.
  • Computational Methods in Chemical Kinetics. (n.d.). Fiveable.
  • Hayashi, H., & Maeda, S. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(38), 10335–10349.
  • Simmie, J. M., & Goldsmith, C. F. (2017). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 121(30), 5674–5691.
  • Computational Investigation of Methoxy Radical-Driven Oxidation of Dimethyl Sulfide: A Pathway Linked to Methane Oxidation. (2024). MDPI.
  • Quantum chemistry composite methods. (n.d.). Wikipedia.
  • Liptak, M. D., & Shields, G. C. (2001). Comparison of CBS-QB3, CBS-APNO, and G3 Predictions of Gas Phase Deprotonation Data. The Journal of Physical Chemistry A, 105(43), 9971–9978.
  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity. (2025). ResearchGate.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025). ResearchGate.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (n.d.). Southern Methodist University.
  • Coote, M. L. (2016). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 14(3), 856–867.
  • DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. (2025). ResearchGate.
  • Integrating Computational and Experimental Methods for the Rational Ecodesign and Synthesis of Functionalized Safe and Sustainable Biobased Oligoesters. (2024). MDPI.
  • Table 2 DFT/B3LYP calculated total energies (in E h , after zero point... (n.d.). ResearchGate.
  • Kinetic modeling of methyl pentanoate pyrolysis based on ab initio calculations. (2020). ResearchGate.
  • Computational vs. Experimental Research | Grad Student Explains. (2020, February 14). YouTube.
  • Methyl cyclopentanecarboxylate. (n.d.). PubChem.
  • The catalytic mechanism of carboxylesterases: a computational study. (2014, September 16). PubMed.
  • Synthesis and pyrolysis of methyl cyclopentenolone succinate diester. (n.d.). ResearchGate.
  • Experimental Investigation of Methyl Ester–Ethanol Blends as a Sustainable Biofuel Alternative for Heavy Duty Engines. (2024). MDPI.
  • Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols. (2024, July 18). Open Exploration Publishing.

Sources

A Comparative Guide to the Biological Activity of Cyclopentane Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cyclopentane Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with tunable biological activities is a cornerstone of therapeutic innovation. The cyclopentane ring, a five-membered carbocycle, represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse functional groups allow for the fine-tuning of steric and electronic properties, making it a versatile template for interacting with a wide range of biological targets. While extensive research exists on various cyclopentane-containing molecules, this guide will focus on synthesizing the available data on the biological activities of cyclopentane carboxylate derivatives and related analogs, offering a comparative perspective on their potential as antimicrobial, anticancer, and anti-inflammatory agents. Although specific literature on a broad series of methyl 1-methylcyclopentanecarboxylate derivatives is limited, by examining structurally related compounds, we can extrapolate key structure-activity relationships and guide future research in this promising chemical space.

Antimicrobial Activity: Targeting Bacterial and Mycobacterial Pathogens

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Cyclopentane derivatives have emerged as a class of compounds with noteworthy antibacterial and antimycobacterial properties.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. While a head-to-head comparison of a homologous series of this compound derivatives is not available in the current literature, we can draw valuable insights from related structures.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
Muraymycin Analog (JH-MR-23) Staphylococcus aureus54 ± 6.8Cyclopentane-based core with a lipophilic side chain.[1]
Quinoline Carboxylate Derivative (3b) Mycobacterium tuberculosis H37Rv1.00Methyl 4,5-dicyclopentyl-2-quinolinecarboxylate.[2]
Quinoline Carboxylate Derivative (3c) Mycobacterium tuberculosis H37Rv2.00Methyl 4,8-dicyclopentyl-2-quinolinecarboxylate.[2]
Amidrazone Derivative (2c) Staphylococcus aureus64Contains a cyclohex-1-ene-1-carboxylic acid moiety and a 4-methylphenyl substituent.[3]
Amidrazone Derivative (2c) Mycobacterium smegmatis64Contains a cyclohex-1-ene-1-carboxylic acid moiety and a 4-methylphenyl substituent.[3]

Key Insights and Structure-Activity Relationships (SAR):

From the available data, a crucial determinant for the antimicrobial activity of these cyclic derivatives appears to be the presence of lipophilic substituents. For instance, in the case of muraymycin analogs targeting the MraY enzyme, a lipophilic side chain is essential for inhibitory activity.[1] Similarly, the potent antimycobacterial activity of the quinoline carboxylate derivatives is attributed to the presence of dicyclopentyl substituents on the quinoline ring.[2] The enhanced lipophilicity likely facilitates the penetration of the microbial cell membrane.[4] For amidrazone derivatives containing a cyclohexene carboxylic acid moiety, the presence of a 4-methylphenyl group was found to be beneficial for antitubercular and antibacterial activity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

prep Prepare standardized microbial inoculum serial Perform serial two-fold dilutions of the test compound in a 96-well microplate prep->serial inoculate Inoculate each well with the microbial suspension serial->inoculate incubate Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours) inoculate->incubate read Visually inspect for microbial growth and determine the lowest concentration with no visible growth (MIC) incubate->read

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature and duration for the growth of the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity: Exploring Cytotoxicity Against Tumor Cell Lines

Cyclopentane and its derivatives, particularly those with a cyclopentenone moiety, have demonstrated significant potential as anticancer agents.[2] The electrophilic nature of the α,β-unsaturated carbonyl group in cyclopentenones allows them to react with nucleophilic residues in key cellular proteins, thereby modulating various signaling pathways involved in cell proliferation and survival.[5]

Comparative Analysis of Cytotoxic Potency

The cytotoxic activity of a compound is often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. A lower IC50 value indicates higher cytotoxicity.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Curcumin Analog (A111) U2-OS (Osteosarcoma)2.84Monocarbonyl analog with a cyclopentanone linker.[1]
Curcumin Analog (A111) PC-3 (Prostate Cancer)2.23Monocarbonyl analog with a cyclopentanone linker.[1]
Curcumin Analog (B114) P815 (Mouse Leukemia)0.84Monocarbonyl analog with an acetone linker.[1]
Cobalt-Alkyne Complex (5M-Co-ASS) HT-29 (Colon Carcinoma)11.7Methylated derivative of a cobalt-alkyne complex of acetylsalicylic acid.[6][7]
Cobalt-Alkyne Complex (3M-Co-ASS) HT-29 (Colon Carcinoma)15.5Methylated derivative of a cobalt-alkyne complex of acetylsalicylic acid.[6][7]

Key Insights and Structure-Activity Relationships (SAR):

In a series of monocarbonyl analogs of curcumin, compounds with a cyclopentanone linker (Series A) and an acetone linker (Series B) showed potent cytotoxic activities.[1] For instance, compound A111, a cyclopentanone-linked analog, exhibited significant cytotoxicity against osteosarcoma and prostate cancer cell lines.[1] In another study, methylation of cobalt-alkyne complexes influenced their cytotoxicity against COX-positive cancer cell lines, suggesting that even subtle structural modifications can impact biological activity.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

seed Seed cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 24-72 hours) treat->incubate mtt Add MTT solution and incubate to allow formazan crystal formation incubate->mtt solubilize Solubilize formazan crystals with a suitable solvent (e.g., DMSO) mtt->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate Calculate cell viability and determine the IC50 value measure->calculate

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Workflow for assessing cell viability and cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and a vehicle control.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Cyclopentane derivatives have shown promise as anti-inflammatory agents by targeting key mediators and signaling pathways. For example, cyclopentenone prostaglandins are known to modulate the inflammatory response through pathways like NF-κB and PPARγ.[5]

Comparative Analysis of Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity of a compound can be assessed using models such as the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.

CompoundDosageTime Post-CarrageenanPaw Edema Inhibition (%)Reference
MBTTB 100 mg/kg1 hour16.7[8]
MBTTB 100 mg/kg3 hours23.2[8]
MBTTB 100 mg/kg5 hours26.2[8]
Standard Drug -1 hour12.8[8]
Standard Drug -3 hours14.5[8]
Standard Drug -5 hours15.4[8]

MBTTB: methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (a methyl cyclohexanecarboxylate derivative for comparative context).

Key Insights and Mechanistic Considerations:

While the table above provides data for a cyclohexane derivative for comparative purposes due to the limited data on cyclopentane analogs in this specific assay, the underlying principles of anti-inflammatory action are often shared among cyclic compounds. The anti-inflammatory activity of such compounds is frequently attributed to their ability to modulate key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).[8]

Signaling Pathway in Inflammation

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Mediators lps LPS nfkb NF-κB Activation lps->nfkb cox2 COX-2 Upregulation nfkb->cox2 tnf TNF-α nfkb->tnf il1b IL-1β nfkb->il1b pgs Prostaglandins cox2->pgs

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Simplified signaling pathway of inflammation initiated by LPS.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the control group that received only the vehicle and carrageenan.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of cyclopentane carboxylate derivatives and their analogs, drawing upon the available scientific literature. The cyclopentane scaffold is a recurring motif in molecules with significant antimicrobial, anticancer, and anti-inflammatory properties. The key to unlocking the full potential of this scaffold lies in a deeper understanding of the structure-activity relationships that govern its interactions with biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions. This would enable a more direct and comprehensive comparison of their activities and the elucidation of precise SAR. Such studies, coupled with computational modeling and mechanistic investigations, will undoubtedly pave the way for the development of novel and potent therapeutic agents based on the versatile cyclopentane framework.

References

  • The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide. Benchchem.
  • Main relationships between chemical structure and antimicrobial activity of esters 1-12. ResearchGate.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Synthesis and antimycobacterial activities of ring-substituted quinolinecarboxylic acid/ester analogues. Part 1. PubMed.
  • Cyclopentenone: A special moiety for anticancer drug design. ResearchGate.
  • Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti-Tumor Agents. PMC.
  • Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. Wiley Online Library.
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH.
  • Development of methylated cobalt-alkyne complexes with selective cytotoxicity against COX-positive cancer cell lines. PubMed.

Sources

A Spectroscopic Guide to Differentiating Methyl 1-Methylcyclopentanecarboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a cornerstone of rigorous scientific practice. The subtle differences in the arrangement of atoms within isomers can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of methyl 1-methylcyclopentanecarboxylate and its key positional and stereoisomers, offering a clear framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The ability to distinguish between isomers such as this compound, methyl 2-methylcyclopentanecarboxylate, and methyl 3-methylcyclopentanecarboxylate is critical in various fields, from fragrance and flavor chemistry to the synthesis of complex pharmaceutical intermediates. Each isomer presents a unique spectroscopic fingerprint, and understanding these differences is paramount for quality control, reaction monitoring, and structural elucidation.

The Isomers in Focus

This guide will compare the spectroscopic features of the following isomers:

  • This compound: The target compound, featuring a quaternary carbon at the C1 position of the cyclopentane ring.

  • Methyl 2-methylcyclopentanecarboxylate (cis and trans): Positional isomers where the methyl and methoxycarbonyl groups are on adjacent carbons. The cis and trans stereoisomers will exhibit distinct spectral characteristics.

  • Methyl 3-methylcyclopentanecarboxylate (cis and trans): Positional isomers with the methyl and methoxycarbonyl groups separated by a methylene group. Again, cis and trans stereoisomers will be distinguishable.

Comparative Spectroscopic Analysis

A side-by-side analysis of the ¹H NMR, ¹³C NMR, IR, and MS data reveals key diagnostic features for each isomer. The following sections and tables summarize the expected and experimentally observed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

The proton NMR spectra provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.

isomers cluster_1 This compound cluster_2 Methyl 2-methylcyclopentanecarboxylate cluster_3 Methyl 3-methylcyclopentanecarboxylate M1 Structure M1_H_NMR ¹H NMR: - Singlet for C1-CH₃ (~1.2 ppm) - Singlet for O-CH₃ (~3.6 ppm) - Multiplets for ring protons M1->M1_H_NMR Key Features M2 Structure (cis & trans) M2_H_NMR ¹H NMR: - Doublet for C2-CH₃ - Methine proton at C2 - Distinct O-CH₃ signals for cis/trans M2->M2_H_NMR Key Features M3 Structure (cis & trans) M3_H_NMR ¹H NMR: - Doublet for C3-CH₃ - Methine proton at C3 - More complex ring proton signals M3->M3_H_NMR Key Features

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundC-CH₃O-CH₃Ring Protons (CH/CH₂)
This compound ~1.2 (s)~3.6 (s)~1.5-2.2 (m)
Methyl 2-methylcyclopentanecarboxylate (cis/trans) ~1.0-1.2 (d)~3.6-3.7 (s)~1.3-2.8 (m)
Methyl 3-methylcyclopentanecarboxylate (cis/trans) ~0.9-1.1 (d)~3.6-3.7 (s)~1.2-2.6 (m)

s = singlet, d = doublet, m = multiplet

The most telling feature for This compound is the presence of a singlet for the methyl group attached to the quaternary C1 carbon. In contrast, the 2- and 3-methyl isomers exhibit a doublet for their respective methyl groups due to coupling with the adjacent methine proton. The stereochemistry of the 2- and 3-methyl isomers can often be deduced from the coupling constants and subtle shifts in the ring proton signals.

The carbon NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC=OC1Ring CarbonsC-CH₃O-CH₃
This compound [1]~177~47 (quat.)~25, ~37~23~51
Methyl 2-methylcyclopentanecarboxylate ~176~52 (CH)~23-45~15-18~51
Methyl 3-methylcyclopentanecarboxylate [2]~176~45 (CH)~25-40~19-21~51

The key differentiator in the ¹³C NMR spectrum is the chemical shift and nature of the C1 carbon. For This compound , C1 is a quaternary carbon, appearing at a distinct chemical shift around 47 ppm. For the 2- and 3-methyl isomers, C1 is a methine carbon, and its chemical shift will be influenced by the position of the methyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of key functional groups. All three isomers will exhibit characteristic absorptions for the ester carbonyl group (C=O) and C-O stretching vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O Stretch
All Isomers ~1730-1740~1150-1250

While the IR spectra of the isomers are broadly similar, subtle shifts in the carbonyl stretching frequency and variations in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when comparing a sample to a known standard.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All three isomers have the same molecular formula (C₈H₁₄O₂) and therefore the same molecular weight (142.20 g/mol ).[1] However, their fragmentation patterns under electron ionization (EI) can differ.

ms_workflow cluster_workflow Mass Spectrometry Workflow Sample Isomer Sample Ionization Electron Ionization (EI) M_ion Molecular Ion (M⁺) m/z = 142 Fragmentation Fragmentation Fragments Characteristic Fragments Detection Detection & Analysis

The fragmentation of This compound is likely to be dominated by the loss of the methoxycarbonyl group (-COOCH₃) and subsequent ring fragmentation. The 2- and 3-methyl isomers will show different fragmentation pathways influenced by the position of the methyl group, leading to variations in the relative abundances of fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters may need to be optimized for specific equipment.[6]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse program with a 90° pulse angle is typically used.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like these.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Conclusion

The unambiguous differentiation of this compound and its positional and stereoisomers is readily achievable through a combined application of NMR, IR, and MS techniques. ¹H and ¹³C NMR are particularly powerful in providing definitive structural information based on chemical shifts and coupling patterns. While IR and MS provide complementary data that reinforces the structural assignment. By carefully analyzing the key spectroscopic features outlined in this guide, researchers can confidently identify these isomers, ensuring the integrity and reliability of their scientific work.

References

  • PubChem. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365.
  • PubChem. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). [Link]
  • ResearchGate.
  • NIST.
  • NIST.
  • SpectraBase. Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts. [Link]
  • NIST.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). [Link]
  • SpectraBase. Methyl 1-cyclopentene-1-carboxylate - Optional[13C NMR] - Spectrum. [Link]
  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... [Link]
  • PubChem. Methyl 3-Methylcyclopentene-3-carboxylate | C8H12O2 | CID 557088.
  • PubChem. 2-Methylcyclopentanone | C6H10O | CID 14265.
  • PubChem. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206.
  • NIST. Cyclopentanone, 2-methyl-. NIST Chemistry WebBook. [Link]
  • Crysdot LLC.
  • SpectraBase. Methyl 2-oxo-1-propyl-cyclopentane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | C8H12O3 | CID 549525.

Sources

A Comparative Economic Analysis of Synthesis Methods for Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methyl 1-Methylcyclopentanecarboxylate

This compound is a valuable ester primarily utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its substituted cyclopentane framework is a key structural motif in various complex target molecules. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for any research or manufacturing campaign.

This guide provides an in-depth technical and economic comparison of two primary synthetic routes to this target molecule. We will move beyond simple procedural descriptions to analyze the underlying chemical logic and economic drivers of each method. Our objective is to equip researchers and process chemists with the necessary data to make informed decisions based on their specific project goals, whether for small-scale laboratory synthesis or large-scale industrial production. The two methods under evaluation are:

  • Direct Fischer Esterification of 1-methylcyclopentanecarboxylic acid.

  • C-Alkylation of Methyl Cyclopentanecarboxylate via Phase-Transfer Catalysis (PTC).

While other routes, such as those involving Grignard reagents or Favorskii rearrangements, exist, they often involve more complex multi-step sequences or specialized starting materials, rendering them less economically competitive for this specific target. This guide will focus on the most direct and industrially relevant pathways.

Method 1: Direct Fischer Esterification

This classical approach is the most chemically direct route, involving the acid-catalyzed reaction between 1-methylcyclopentanecarboxylic acid and methanol.

Scientific Principles and Causality

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[2][3]

  • Nucleophilic Attack: The oxygen atom of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2]

  • Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (H₂O). Elimination of water regenerates the carbonyl, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, yielding the final product and regenerating the acid catalyst.

The primary challenge of this reaction is its reversible nature.[4][5] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant (which can also serve as the solvent) and/or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][4][5]

Experimental Protocol: Fischer Esterification
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylcyclopentanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-50 eq), which will also function as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress via TLC or GC analysis.

  • Work-up: After cooling to room temperature, neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure using a rotary evaporator. The crude ester can be purified by fractional distillation to yield the final product.[2]

Workflow Diagram

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with 1-Methylcyclopentanecarboxylic Acid B Add Excess Methanol (Solvent) A->B C Add Catalytic H₂SO₄ B->C D Heat to Reflux (4-8 hours) C->D E Cool & Neutralize with NaHCO₃ D->E F Extract with Organic Solvent E->F G Wash, Dry, & Concentrate F->G H Purify by Distillation G->H I This compound H->I

Caption: Workflow for Direct Fischer Esterification.

Method 2: C-Alkylation via Phase-Transfer Catalysis (PTC)

This method begins with the less expensive, un-substituted ester, methyl cyclopentanecarboxylate, and introduces the methyl group at the α-position using a methylating agent under phase-transfer conditions.

Scientific Principles and Causality

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting reagents from two immiscible phases (typically aqueous and organic).[6] In this C-alkylation, an inorganic base (like NaOH or K₂CO₃) resides in the aqueous phase, while the ester substrate and alkylating agent are in the organic phase.

  • Anion Generation: The base in the aqueous phase deprotonates the α-carbon of the ester at the interface, forming an enolate anion.

  • Ion-Pair Extraction: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has a lipophilic cation. This cation pairs with the enolate anion, forming a lipophilic ion-pair that can be extracted from the aqueous/interfacial region into the bulk organic phase.[7][8]

  • Alkylation: Within the organic phase, the enolate anion is highly reactive ("naked" and poorly solvated) and readily undergoes an Sₙ2 reaction with the methylating agent (e.g., methyl iodide), forming the desired product.[8]

  • Catalyst Regeneration: The catalyst cation then shuttles the leaving group anion (e.g., iodide) back to the aqueous phase, regenerating the catalyst for another cycle.

The key advantage of PTC is that it avoids the need for expensive, anhydrous, and hazardous strong organic bases (like LDA) and cryogenic temperatures.[6] It allows the use of cheap inorganic bases while preventing significant hydrolysis of the ester, as the base and ester remain largely in separate phases.[8][9]

Experimental Protocol: PTC C-Alkylation
  • Reactor Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add methyl cyclopentanecarboxylate (1.0 eq), an organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.10 eq).

  • Base Addition: Add a concentrated aqueous solution of a base, such as 50% NaOH or solid potassium carbonate.

  • Alkylation: With vigorous stirring, add methyl iodide (1.1 eq) dropwise from the dropping funnel. The reaction may be mildly exothermic.

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C) for 6-12 hours. Vigorous stirring is crucial to maximize the interfacial surface area where the reaction initiates.[7] Monitor progress by GC.

  • Work-up: Upon completion, stop stirring and allow the layers to separate. Remove the aqueous layer.

  • Purification: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield this compound.

Workflow Diagram

PTC_Alkylation cluster_prep Reaction Setup (Biphasic) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with: - Methyl Cyclopentanecarboxylate - Toluene - PTC Catalyst (TBAB) B Add Aqueous Base (e.g., 50% NaOH) A->B C Add Methyl Iodide Dropwise B->C D Vigorous Stirring (RT - 50°C, 6-12h) C->D E Phase Separation D->E F Wash Organic Layer E->F G Dry & Concentrate F->G H Purify by Distillation G->H I This compound H->I

Caption: Workflow for PTC C-Alkylation.

Economic and Performance Analysis

The choice between these two synthetic routes is heavily influenced by the cost of starting materials, process complexity, and overall yield.

ParameterMethod 1: Fischer EsterificationMethod 2: PTC C-AlkylationRationale & Field Insights
Primary Starting Material 1-Methylcyclopentanecarboxylic AcidMethyl CyclopentanecarboxylateThe core economic trade-off lies here. The methylated acid is a specialty chemical, whereas the un-substituted ester is more of a commodity.
Starting Material Cost Very High (~$1000/10g)[10]Low (~$30/10g)[11]The cost difference is substantial (over 30x), making the PTC route highly attractive from a raw material perspective.
Key Reagents Methanol, H₂SO₄Methyl Iodide, NaOH/K₂CO₃, TBABReagents for Fischer esterification are extremely cheap. PTC requires a methylating agent and a catalyst, which add cost.
Reagent Cost Analysis Very Low Moderate Methyl Iodide (~

135/1kg)[12] are the main cost drivers, but are still far cheaper than the starting acid in Method 1.
Typical Yield >90% (with optimization)[4]80-95%Both methods can achieve high yields. Fischer esterification is equilibrium-limited but can be pushed to completion. PTC alkylation is generally high-yielding for activated methylenes.[9][13]
Process Complexity Low Moderate Fischer esterification is a simple, single-phase reaction. PTC requires managing a biphasic system and ensuring vigorous agitation, adding a layer of process complexity.
Safety & Handling Uses corrosive concentrated sulfuric acid.Uses toxic and volatile methyl iodide and corrosive concentrated base. Requires good ventilation and handling procedures.Both methods have manageable hazards typical of organic synthesis. PTC avoids pyrophoric or extremely moisture-sensitive reagents.
Scalability High High Both methods are well-established and highly scalable for industrial production. PTC is widely used in industry for alkylations.[6]
Economic Verdict

For nearly all applications, from laboratory scale to industrial production, C-Alkylation via Phase-Transfer Catalysis is the superior economic choice .

The enormous cost difference in the primary starting materials is the deciding factor. The savings from using the inexpensive methyl cyclopentanecarboxylate far outweigh the moderate additional costs of the methylating agent and the phase-transfer catalyst. While the Fischer Esterification route is chemically simpler, it is economically non-viable unless a novel, low-cost synthesis for 1-methylcyclopentanecarboxylic acid becomes available. The PTC route represents a classic process optimization strategy: starting from a cheaper, earlier-stage intermediate and performing a key value-adding transformation step in-house.

Conclusion

When selecting a synthetic route for this compound, a thorough economic analysis points decisively toward C-Alkylation of methyl cyclopentanecarboxylate using Phase-Transfer Catalysis . This method offers a cost-effective, high-yielding, and scalable pathway that is well-suited for both research and commercial production. The direct Fischer Esterification, while mechanistically straightforward, is hampered by the prohibitively high cost of its starting material, 1-methylcyclopentanecarboxylic acid. This guide underscores the principle that the most economical synthetic route is often not the most chemically direct one, but rather the one that starts from the most cost-effective materials and employs efficient chemical transformations.

References

  • PTC Organics.
  • Synthonix.
  • IndiaMART. Tetrabutylammonium Bromide - 1643-19-2 Latest Price, Manufacturers & Suppliers. [Link]
  • CP Lab Safety.
  • IndiaMART. Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. [Link]
  • The Lab Depot. Methyl Iodide, Reagent. [Link]
  • MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
  • Macmillan Group, Princeton University.
  • Phase Transfer Catalysis Home Page. Top 10 Opportunities. [Link]
  • Otto Chemie Pvt. Ltd. Methyl iodide, 99% 74-88-4. [Link]
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]
  • Wikipedia.
  • ACS Publications.
  • Moodle, McMurry University. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • J&K Scientific LLC.
  • MySkinRecipes.
  • PTC Communications, Inc.
  • ACS GCI Pharmaceutical Roundtable.
  • National Institutes of Health (NIH). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. [Link]
  • CRDEEP Journals.
  • CP Lab Safety. 1-methylcyclobutane-1-carboxylic acid, min 97%, 10 grams. [Link]
  • Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Khan Academy.

Sources

A Comparative Guide to Solvent Selection in the Synthesis of Methyl 1-Methylcyclopentanecarboxylate: An Environmental Impact Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of solvent is a critical decision point that extends far beyond its immediate function as a reaction medium. Solvents often constitute the largest mass component in a chemical process, and consequently, they represent the most significant portion of the waste generated.[1][2][3] This guide provides a detailed comparison of the environmental impact of various solvents used in the synthesis of methyl 1-methylcyclopentanecarboxylate, a key intermediate in various organic syntheses.[4] By integrating principles of green chemistry with practical experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make more sustainable and safer solvent choices without compromising reaction efficacy.

The Synthetic Pathway: Esterification of 1-Methylcyclopentanecarboxylic Acid

The most direct and common route to this compound is the Fischer esterification of its corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst.[4][5] While other methods like the Favorskii rearrangement exist, the direct esterification provides a classic and clear model for evaluating the role of the solvent.[4][6]

The fundamental transformation is as follows:

Reaction: 1-Methylcyclopentanecarboxylic Acid + Methanol ⇌ this compound + Water

The solvent in this process is not merely an inert medium; it must dissolve the reactants, facilitate heat transfer, and influence reaction kinetics. However, the environmental and safety profile of the chosen solvent can vary dramatically, turning a seemingly simple choice into a complex decision with far-reaching consequences.[7][8][9]

Esterification_Pathway Reactant1 1-Methylcyclopentanecarboxylic Acid Product This compound Reactant1->Product Esterification Reactant2 Methanol Reactant2->Product Byproduct Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product facilitates Solvent Solvent Solvent->Reactant1 dissolves

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Solvents: From Hazardous to Green

The selection of a solvent should be a deliberate process guided by safety, health, and environmental (SHE) criteria.[10] Traditional solvents, while effective, often carry significant hazards. In contrast, green solvents are designed to minimize environmental impact through biodegradability, low toxicity, and derivation from renewable resources.[11][12]

Below is a comparative table of solvents that could be employed for this esterification, ranked from highly hazardous to recommended green alternatives. This ranking is informed by established solvent selection guides, such as the CHEM21 guide.[1][13][10]

Solvent Source Boiling Point (°C) Key Hazards (Safety, Health, Environment) Green Chemistry Ranking Rationale for Use / Avoidance
Dichloromethane (DCM) Petrochemical39.6S: Non-flammable. H: Suspected carcinogen, toxic. E: Volatile Organic Compound (VOC), persistent.[9][14]Highly Hazardous Historically used for its excellent solvency. Its high volatility and suspected carcinogenicity make it a priority for substitution.[15]
Toluene Petrochemical110.6S: Flammable. H: Toxic, reproductive hazard. E: VOC, aquatic toxicity.[7][16]Hazardous Effective azeotropic agent for water removal. However, its reproductive toxicity and environmental hazards are significant drawbacks.[17]
Acetonitrile Petrochemical81.6S: Flammable. H: Toxic upon metabolism. E: Water-miscible, making waste treatment complex.Problematic A greener alternative to chlorinated solvents for some reactions, including esterifications.[18][19] Requires careful waste management.
Ethanol Bio-based (Renewable)78.4S: Flammable. H: Low toxicity. E: Readily biodegradable.[1][11]Recommended Excellent green profile. As a reactant (alcohol), using it in large excess can drive the equilibrium, but this may complicate its role as a distinct solvent.
2-Methyltetrahydrofuran (2-MeTHF) Bio-based (Renewable)80.2S: Flammable, can form peroxides. H: Irritant. E: Higher boiling point and less water-soluble than THF.[20]Recommended A high-performing, bio-derived alternative to THF and DCM.[20] Its higher boiling point and phase separation from water are advantageous.
Cyclopentyl Methyl Ether (CPME) Petrochemical106S: Flammable, low peroxide formation. H: Low toxicity. E: Hydrophobic, forms azeotrope with water for easy removal.[20]Recommended A very stable ether with low peroxide formation risk.[20] Excellent for reactions requiring water removal and higher temperatures.

Experimental Protocols: A Tale of Two Solvents

To illustrate the practical implications of solvent choice, we present two protocols for the synthesis of this compound. The first employs a traditional, hazardous solvent, while the second utilizes a recommended greener alternative.

Protocol 1: Synthesis in a Traditional Solvent (Dichloromethane)

This protocol uses a common coupling agent, EDC, and catalyst, DMAP, in a chlorinated solvent.

Objective: To synthesize this compound using a standard procedure in a hazardous solvent to provide a baseline for comparison.

Materials:

  • 1-Methylcyclopentanecarboxylic acid (1.0 eq)

  • Methanol (1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of 1-methylcyclopentanecarboxylic acid in DCM, add methanol, EDC, and DMAP.

    • Causality: DCM is chosen for its ability to dissolve all reactants and reagents. DMAP catalyzes the reaction by activating the carboxylic acid via an acylpyridinium intermediate. EDC is a water-soluble carbodiimide that facilitates the amide bond formation, converting the carboxylic acid into a more reactive species.

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes unreacted DMAP and EDC byproducts. The NaHCO₃ wash removes any remaining acidic species. The brine wash removes residual water before drying.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

    • Trustworthiness: This self-validating system relies on standard organic chemistry workup procedures to systematically remove impurities, with TLC and subsequent characterization (e.g., NMR) confirming product purity.

Protocol 2: Greener Synthesis in a Recommended Solvent (Acetonitrile)

This protocol adapts the Steglich esterification to a less hazardous solvent system, minimizing waste and improving the overall process safety.[18][19]

Objective: To execute the synthesis in a greener solvent, demonstrating comparable efficacy with a significantly improved environmental and safety profile.

Materials:

  • 1-Methylcyclopentanecarboxylic acid (1.0 eq)

  • Methanol (1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-methylcyclopentanecarboxylic acid, EDC, and DMAP in acetonitrile. Add methanol to the mixture.

    • Causality: Acetonitrile is selected as a greener alternative to DCM.[18] It is a polar aprotic solvent capable of dissolving the reactants while being less toxic and environmentally harmful than chlorinated solvents.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Workup - Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Causality: Removing the bulk solvent simplifies the subsequent extraction and reduces the total volume of organic waste.

  • Workup - Extraction: To the residue, add diethyl ether (a solvent with a better profile than DCM for extractions) and 1M HCl. Separate the layers. Wash the organic layer with saturated NaHCO₃ and brine.

    • Causality: This liquid-liquid extraction serves the same purpose as in Protocol 1 but avoids the use of DCM.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is often of high purity, potentially eliminating the need for column chromatography.[18]

    • Trustworthiness: The protocol's design, which often yields a cleaner crude product, minimizes purification steps, thereby reducing solvent waste and improving process efficiency. Purity is validated by analytical methods.

A Framework for Green Solvent Selection

Making an informed solvent choice requires a logical workflow that balances reaction needs with SHE principles. The following diagram outlines a decision-making process for selecting a sustainable solvent.

Solvent_Selection_Workflow start Start: New Synthesis step1 Define Reaction Requirements (Solubility, Temperature, Polarity) start->step1 step2 Consult Solvent Selection Guides (e.g., CHEM21, GSK, Pfizer) step1->step2 step3 Screen for 'Highly Hazardous' Solvents (e.g., Carcinogens, Reprotoxins) step2->step3 decision1 Hazardous Solvent Identified? step3->decision1 step4 Evaluate 'Problematic' and 'Recommended' Alternatives decision1->step4 No reassess Re-evaluate Process or Justify Use of Hazardous Solvent (with strict controls) decision1->reassess Yes step5 Assess Process Compatibility (Water Removal, Workup, Recovery) step4->step5 decision2 Suitable Green Alternative Found? step5->decision2 step6 Select Optimal Green Solvent (e.g., 2-MeTHF, CPME, Ethanol) decision2->step6 Yes decision2->reassess No end End: Final Solvent Choice step6->end reassess->step4

Caption: A decision workflow for selecting environmentally benign solvents in synthesis.

Conclusion: Embracing a Greener Future in Synthesis

The synthesis of this compound serves as a compelling case study for the critical role of solvent selection. While traditional solvents like dichloromethane and toluene are effective, their significant health and environmental risks are undeniable.[14][17] Greener alternatives such as acetonitrile, 2-MeTHF, and CPME offer comparable or even superior performance with drastically reduced hazard profiles.[18][20]

Adopting a green chemistry mindset is not about compromising scientific outcomes; it is about achieving them through smarter, safer, and more sustainable methods. By consulting established solvent selection guides and prioritizing the reduction of risk and environmental footprint, researchers and drug development professionals can significantly contribute to a more sustainable chemical industry. The ultimate goal is to design processes that are not only efficient and robust but also inherently safer for both human health and the planet.

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]
  • J&K Scientific LLC. (2021). Green Solvent Selection Guide.
  • Green Chemistry Initiative. Solvent and Reagent Selection Guide.
  • Royal Society of Chemistry. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.
  • American Chemical Society. (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC).
  • ResearchGate. Life cycle assessment (LCA) system boundary for the solvent used in an API manufacturing process.
  • Royal Society of Chemistry. (2014).
  • PMC - PubMed Central.
  • PURKH. (2024).
  • Journal of Chemical and Pharmaceutical Sciences. (2014). IMPACT OF SOLVENTS ON ENVIRONMENTAL POLLUTION.
  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Royal Society of Chemistry. (2014).
  • PubMed. (2018).
  • University of Southern California Environmental Health & Safety. Solvents for a Safer, Sustainable Lab.
  • Wikipedia. Green solvent.
  • Sigma-Aldrich.
  • Royal Society of Chemistry. (2016). Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis. Green Chemistry.
  • Smolecule. (2023).
  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • JoVE. (2018).
  • Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester.
  • Wikipedia. Solvent.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

A Comparative Guide to Catalysts for Methylcyclopentane Ring Opening: Mechanisms, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The selective ring opening of methylcyclopentane (MCP) is a critical reaction in the petroleum refining industry for upgrading low-octane naphtha streams into high-quality gasoline blendstocks and valuable chemical intermediates. The primary goal is to cleave the five-membered ring to form higher-octane C6 isomers, such as 2-methylpentane (2-MP) and 3-methylpentane (3-MP), while minimizing undesirable side reactions like cracking and aromatization. The choice of catalyst is paramount in achieving high activity and selectivity for this transformation. This guide provides a comparative analysis of different catalytic systems for MCP ring opening, supported by mechanistic insights and experimental considerations for researchers and professionals in the field.

Introduction to Methylcyclopentane Ring Opening

Methylcyclopentane and its derivatives are common components of naphtha. Their cyclic structure contributes to lower octane ratings compared to branched alkanes. Catalytic ring opening addresses this by converting MCP, an isomer of hexane, into more desirable acyclic C6 isomers.[1][2] The ideal catalyst should facilitate the selective cleavage of C-C bonds within the naphthenic ring, yielding a high proportion of branched hexanes.

The reaction is typically carried out under hydrogen pressure, and the product distribution is highly dependent on the catalyst type, its active sites, and the reaction conditions. Two primary catalytic pathways are generally considered: a metal-catalyzed hydrogenolysis mechanism and a bifunctional mechanism involving both metal and acid sites.

Comparative Analysis of Catalytic Systems

The catalysts employed for MCP ring opening can be broadly classified into two categories: monofunctional metal catalysts and bifunctional catalysts.

Monofunctional Noble Metal Catalysts

Noble metals such as platinum (Pt), iridium (Ir), rhodium (Rh), and palladium (Pd) supported on inert materials (e.g., SiO2, non-acidic Al2O3) can catalyze the direct hydrogenolysis of the MCP ring.[3][4] The reaction proceeds through the adsorption of MCP on the metal surface, followed by C-C bond scission and subsequent hydrogenation of the resulting intermediates.

Mechanism and Selectivity: The selectivity of monofunctional metal catalysts is influenced by the nature of the metal and its particle size. Density functional theory (DFT) calculations have shown that the activation energies for C-C bond scission vary significantly among different metals, with Rh and Ir generally exhibiting higher activity than Pt and Pd. The cleavage of the C-C bonds is not random and is often hindered in the vicinity of the methyl group, leading to the preferential formation of 2-methylpentane and 3-methylpentane over n-hexane.[5]

Performance Comparison:

  • Iridium (Ir): Often considered one of the most active and selective metals for this reaction. It demonstrates a high propensity for C-C bond cleavage over cracking.[4]

  • Rhodium (Rh): Also exhibits high activity for MCP ring opening.[3][5]

  • Platinum (Pt): A widely studied catalyst, though generally less active than Ir and Rh for ring opening. It can be prone to isomerization and cracking, especially at higher temperatures.[3][4]

  • Palladium (Pd): Tends to be less active and selective for ring opening compared to the other noble metals.[3][6]

The choice of support, even if considered inert, can influence the dispersion and stability of the metal nanoparticles, thereby affecting the overall catalytic performance.

Bifunctional Catalysts

Bifunctional catalysts consist of a metal component (e.g., Pt, Ir) supported on an acidic material, such as γ-Al2O3, zeolites (e.g., Y-zeolite, ZSM-5, SSZ-13), or sulfated zirconia.[7][8][9] These catalysts operate through a more complex mechanism that leverages both metal and acid functionalities.[10]

Mechanism and Selectivity: The generally accepted mechanism on bifunctional catalysts involves the following steps:

  • Dehydrogenation of MCP to methylcyclopentene on the metal sites.

  • Protonation of the olefin on the acid sites to form a carbenium ion.

  • Isomerization of the five-membered ring carbenium ion to a six-membered ring intermediate (ring enlargement) or direct ring opening via β-scission.[7]

  • Hydrogenation of the resulting acyclic olefins back to alkanes on the metal sites.

The "metal-acid balance" is a critical parameter for bifunctional catalysts.[8] A well-balanced catalyst will efficiently facilitate this sequence of reactions, leading to high yields of desired isomers. An excess of acidity can lead to extensive cracking, while insufficient acidity will limit the isomerization and ring-opening pathways. The proximity between metal and acid sites is also crucial for efficient catalysis.[5]

Performance Comparison:

  • Pt/γ-Al2O3: A classic bifunctional catalyst where the acidity of the alumina support plays a key role. The product distribution can be tuned by modifying the support's acidity.[7]

  • Ir/Zeolites: Iridium supported on acidic zeolites, such as USY or SSZ-13, has shown excellent performance for selective ring opening.[9][11] The shape selectivity of the zeolite pores can also influence the product distribution.

  • Pt/Zeolites: Platinum on zeolites like HZSM-5 is also effective, though careful control of acidity is needed to prevent excessive cracking.[5]

Bifunctional catalysts generally allow for the reaction to proceed at lower temperatures compared to monofunctional catalysts and can offer greater control over the product selectivity through tuning of the support's acidic properties.

Quantitative Performance Data

The following table summarizes typical performance data for different catalyst systems in the ring opening of methylcyclopentane. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is a representative synthesis based on reported trends.

Catalyst SystemSupportTypical Temperature (°C)MCP Conversion (%)Selectivity to C6 Isomers (%)Primary C6 ProductsReference
Monofunctional
Ir/SiO₂Silica250-35010-20>952-MP, 3-MP[11]
Rh/SiO₂Silica250-35015-25~902-MP, 3-MP[5]
Pt/SiO₂Silica300-4005-15~852-MP, 3-MP, n-H[3]
Bifunctional
Pt/γ-Al₂O₃Alumina250-35040-7060-802-MP, 3-MP, n-H[7]
Ir/USY ZeoliteUSY Zeolite200-30030-4055-652-MP, 3-MP, n-H[11]
Ir/H-SSZ-13SSZ-13 Zeolite200-30050-80HighRing Opening Products[9]

Note: Selectivity to C6 isomers is defined as the percentage of converted MCP that forms hexane isomers (2-MP, 3-MP, n-hexane). The balance is typically cracking products (C1-C5).

Experimental Protocols

Catalyst Synthesis: Incipient Wetness Impregnation

This is a common method for preparing supported metal catalysts.

Materials:

  • Catalyst support (e.g., γ-Al2O3, SiO2, zeolite powder)

  • Metal precursor salt (e.g., H2PtCl6, IrCl3, RhCl3)

  • Deionized water

Procedure:

  • Drying the Support: Dry the support material in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried support by adding a solvent (e.g., water or isopropanol) dropwise to a known weight of the support until the point of incipient wetness is reached.

  • Precursor Solution Preparation: Prepare an aqueous solution of the metal precursor salt with a concentration calculated to achieve the desired metal loading on the support. The volume of the solution should be equal to the measured pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. The temperature is ramped slowly (e.g., 2°C/min) to a final temperature (e.g., 400-500°C) and held for several hours to decompose the precursor and anchor the metal oxide to the support.

  • Reduction: Prior to the reaction, the calcined catalyst is typically reduced in a flow of hydrogen at an elevated temperature (e.g., 300-400°C) to convert the metal oxide to its active metallic state.

Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of the prepared catalysts.[12]

  • X-ray Diffraction (XRD): To identify the crystalline phases of the support and estimate the average metal particle size.

  • Transmission Electron Microscopy (TEM): To visualize the metal particle size, morphology, and dispersion on the support.

  • Temperature-Programmed Desorption of Ammonia (NH3-TPD): To quantify the total acidity and determine the acid strength distribution of the support material.

  • Temperature-Programmed Reduction (H2-TPR): To study the reducibility of the metal species and the interaction between the metal and the support.

  • Chemisorption: To measure the active metal surface area and dispersion using probe molecules like H2 or CO.

Catalytic Activity Testing

Catalytic performance is typically evaluated in a fixed-bed continuous flow reactor.

Experimental Setup:

  • High-pressure fixed-bed reactor (e.g., stainless steel tube)

  • Mass flow controllers for gas feeds (H2, N2)

  • High-pressure liquid pump for MCP feed

  • Temperature controller and furnace

  • Back pressure regulator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: A known amount of the catalyst (typically sieved to a specific particle size range) is packed into the reactor tube and secured with quartz wool.

  • In-situ Reduction: The catalyst is reduced in-situ under a flow of hydrogen at the predetermined temperature and pressure.

  • Reaction Start-up: After reduction, the reactor is brought to the desired reaction temperature and pressure. The MCP feed is then introduced into the reactor along with the hydrogen flow at a specific H2/MCP molar ratio.

  • Steady-State Operation: The reaction is allowed to run for a period to reach a steady state.

  • Product Analysis: The reactor effluent is periodically sampled and analyzed by an online GC equipped with a suitable column (e.g., a capillary column for separating hydrocarbon isomers) and detector (e.g., FID).

  • Data Analysis: MCP conversion and product selectivities are calculated based on the GC analysis of the feed and product streams.

Visualization of Reaction Pathways and Workflows

Reaction Pathways

MCP_Ring_Opening cluster_0 Monofunctional Pathway (Metal Sites) cluster_1 Bifunctional Pathway (Metal + Acid Sites) MCP_m Methylcyclopentane Ads_MCP Adsorbed MCP* MCP_m->Ads_MCP Adsorption RO_Intermediates_m Ring-Opened Intermediates* Ads_MCP->RO_Intermediates_m C-C Scission (Hydrogenolysis) Hexane_Isomers_m Hexane Isomers (2-MP, 3-MP, n-H) RO_Intermediates_m->Hexane_Isomers_m Hydrogenation MCP_b Methylcyclopentane MCPene Methylcyclopentene MCP_b->MCPene Dehydrogenation (Metal) Carbocation Carbenium Ion MCPene->Carbocation Protonation (Acid) RO_Intermediates_b Acyclic Olefins Carbocation->RO_Intermediates_b β-Scission (Acid) Hexane_Isomers_b Hexane Isomers RO_Intermediates_b->Hexane_Isomers_b Hydrogenation (Metal)

Caption: Reaction pathways for MCP ring opening on monofunctional and bifunctional catalysts.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_test Catalytic Testing cluster_eval Performance Evaluation Synthesis Catalyst Synthesis (e.g., Impregnation) Drying Drying Synthesis->Drying Calcination Calcination Drying->Calcination Characterization Characterization (XRD, TEM, TPD, etc.) Calcination->Characterization Loading Reactor Loading Characterization->Loading Select Catalyst Reduction In-situ Reduction Loading->Reduction Reaction Catalytic Reaction Reduction->Reaction Analysis Product Analysis (GC) Reaction->Analysis Data_Analysis Calculate Conversion & Selectivity Analysis->Data_Analysis Comparison Compare with Alternative Catalysts Data_Analysis->Comparison

Caption: A typical experimental workflow for catalyst synthesis, testing, and evaluation.

Conclusion

The selective ring opening of methylcyclopentane is a sophisticated process where the catalyst's properties dictate the outcome. Monofunctional noble metal catalysts, particularly those based on Ir and Rh, offer high selectivity for direct hydrogenolysis. Bifunctional catalysts provide an alternative route that can operate at milder conditions and offer tunability through the modification of support acidity. The key to successful bifunctional catalysis lies in achieving an optimal balance between metal and acid functions to maximize the yield of desired hexane isomers while suppressing cracking. A thorough understanding of the reaction mechanisms, coupled with rigorous experimental protocols for synthesis, characterization, and testing, is essential for the rational design of new and improved catalysts for this important industrial reaction.

References

  • Christoffel, E. G., & Róbschláger, K.-H. (n.d.). Reaction Mechanism of Methylcyclopentane Ring Opening over a Bifunctional Pt-Al2O3 Catalyst. Industrial & Engineering Chemistry Product Research and Development. URL
  • BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of 1-Methyl-1,2-cyclopentene Oxide. URL
  • ACS Catalysis. (n.d.).
  • Wu, W., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure.
  • ResearchGate. (n.d.). Selective Ring Opening of Methylcyclopentane and Methylcyclohexane Over Iridium Bifunctional Catalysts Supported on Surface Modified γ-Al2O3, SiO2 and Ultra Stable Y Zeolites. URL
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Brown, R., Dolan, A. S., Kemball, C., & McDougall, G. S. (1992). Reactions of methylcyclopentane over supported-metal catalysts. Journal of the Chemical Society, Faraday Transactions. URL
  • ResearchGate. (n.d.). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal-acid balance and textural structure. URL
  • ResearchGate. (n.d.). SSZ-13 supported Ir as an efficient catalyst for methylcyclopentane ring-opening reaction. URL
  • BenchChem. (2025).
  • Utrecht University. (2025). Bifunctional Catalysis to convert Synthesis Gas to Chemicals and Fuels. URL
  • ResearchGate. (n.d.).
  • The University of Liverpool Repository. (n.d.).
  • Scholars Portal Journals. (n.d.). Selective Ring Opening of Methylcyclopentane and Methylcyclohexane Over Iridium Bifunctional Catalysts Supported on Surface Modified γ-Al2O3, SiO2and Ultra Stable Y Zeolites. URL
  • eScholarship. (n.d.).
  • BenchChem. (2025).
  • Macromolecules. (2021).
  • MDPI. (n.d.).
  • YouTube. (2023).
  • MDPI. (n.d.).
  • PMC. (2020). Reverse shape selectivity of hexane isomer in ligand inserted MOF-74. URL
  • PMC. (n.d.).
  • RSC Publishing. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. URL
  • RSC Publishing. (n.d.). Fabrication of an efficient bifunctional acid catalyst based on MIL-88B(Fe) for solvent-free ring-opening of epoxides with alcohols. URL
  • RSC Publishing. (n.d.). Ring-opening reactions of an epoxycyclopentene. URL
  • MDPI. (n.d.).
  • Brainly. (2023). Which of the following is an isomer of hexane?. URL
  • YouTube. (2025). Given below are two statements: Statement(1) methylcyclopentane and hex-3-ene are isomeric compounds. URL
  • Semantic Scholar. (n.d.). Reverse shape selectivity of hexane isomer in ligand inserted MOF-74†. URL
  • MDPI. (2026).
  • Journal of Materials Chemistry A. (2021).
  • ResearchGate. (n.d.). Selectivity of the Formation of the Ring-Closed Products and Methylcyclohexenes in the Dehydrogenation of Methylcyclohexane to Toluene. URL

Sources

greener alternatives to traditional solvents for methyl cyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of sustainability is no longer a niche interest but a critical directive. The choice of solvent, often the largest mass component in a chemical process, is a pivotal factor in the environmental footprint of a reaction. This guide provides an in-depth comparison of traditional and greener alternative solvents for the synthesis of methyl cyclopentanecarboxylate, a valuable ester intermediate. We will move beyond a simple listing of alternatives to a critical evaluation of their performance, supported by experimental data and protocols, to empower researchers and drug development professionals to make more sustainable choices without compromising synthetic efficiency.

The Imperative for Greener Solvents in Ester Synthesis

The traditional synthesis of esters like methyl cyclopentanecarboxylate often relies on volatile and hazardous organic solvents such as diethyl ether or chlorinated hydrocarbons.[1][2] These solvents contribute significantly to process waste, pose health and safety risks, and have a detrimental impact on the environment.[3] Green chemistry principles compel us to seek alternatives that are less toxic, derived from renewable resources, and readily recyclable.[4] This guide will explore the practical application of these principles to the synthesis of methyl cyclopentanecarboxylate.

Traditional Synthesis Routes: Establishing a Baseline

Two classical methods for synthesizing methyl cyclopentanecarboxylate are the Favorskii rearrangement and the Fischer-Speier esterification.

Favorskii Rearrangement in Diethyl Ether

The Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide in diethyl ether is a well-established method.[1] However, diethyl ether is highly volatile, flammable, and prone to peroxide formation, making its large-scale use problematic. The reaction also generates inorganic salts as byproducts, contributing to a higher environmental factor (E-factor).[5]

Fischer-Speier Esterification in Conventional Solvents

The direct acid-catalyzed esterification of cyclopentanecarboxylic acid with methanol is a more atom-economical approach.[6] Often, a large excess of methanol is used to drive the reaction equilibrium, serving as both reactant and solvent.[7] While effective, this necessitates significant energy input for solvent removal and recovery. Alternative traditional solvents like dichloromethane have also been employed, but their toxicity and environmental persistence are significant drawbacks.[2]

Greener Solvent Alternatives: A Performance-Based Comparison

The ideal green solvent should not only be environmentally benign but also maintain or enhance reaction performance. Here, we evaluate three promising classes of greener alternatives: bio-derived ethers, ionic liquids, and deep eutectic solvents.

Cyclopentyl Methyl Ether (CPME): A Robust Bio-Derived Alternative

Cyclopentyl methyl ether (CPME) has emerged as an excellent green solvent alternative to traditional ethers like THF and diethyl ether.[8][9] It is a hydrophobic ether with a high boiling point (106 °C), low peroxide formation tendency, and remarkable stability under both acidic and basic conditions.[8][9] Its hydrophobicity facilitates easy separation from water, making it highly recyclable with recovery rates often exceeding 90%.[10]

For the Fischer esterification of cyclopentanecarboxylic acid, CPME's stability in the presence of strong acids makes it a suitable medium.[8] The higher boiling point compared to methanol allows for reactions at elevated temperatures, potentially reducing reaction times. Furthermore, CPME forms a heterogeneous azeotrope with water, which can be advantageous for driving the esterification equilibrium by removing water.[10]

Ionic Liquids (ILs): Designer Solvents and Catalysts

Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[11] Brønsted acidic ionic liquids have been shown to be effective catalysts for Fischer esterification, often leading to high yields under mild conditions.[12] A key advantage of ILs is their negligible vapor pressure, which eliminates volatile organic compound (VOC) emissions.[13] Many ILs are also immiscible with the ester products, allowing for simple phase separation and recycling of the catalyst/solvent system.[12] However, considerations around their synthesis, cost, and potential toxicity require careful selection.[11]

Deep Eutectic Solvents (DES): A New Frontier in Green Chemistry

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than its individual components.[13] Many DES are prepared from inexpensive, biodegradable, and non-toxic components like choline chloride and urea or carboxylic acids.[14][15] In the context of esterification, DES can serve as both the reaction medium and catalyst.[16] For instance, a DES formed from choline chloride and zinc chloride has been shown to effectively catalyze the esterification of carboxylic acids.[17] The non-volatile nature and potential for recyclability make DES a highly attractive green alternative.[18]

Quantitative Comparison of Solvent Systems

Parameter Traditional (Diethyl Ether - Favorskii) Traditional (Methanol - Fischer) Greener (CPME - Fischer) Greener (Ionic Liquid - Fischer) Greener (Deep Eutectic Solvent - Fischer)
Typical Yield 56-61%[1]>90% (with large excess of methanol)[7]Estimated >90%Often >95%High, often >90%[16]
Reaction Temperature Reflux (~35 °C)[1]Reflux (~65 °C)Reflux (~90-100 °C)70-100 °C[11]60-110 °C[16]
Reaction Time ~2.5 hours[1]1-10 hours[6]Estimated 1-5 hours1-16 hours[11]Variable, can be short[16]
Solvent Recyclability Low (high volatility)Moderate (energy intensive)High (>90%)[10]High[12]High[18]
Key Safety/Enviro. Concerns Highly flammable, peroxide formationFlammable, VOC emissionsLow peroxide formation, lower flammabilityPotential toxicity, costGenerally low toxicity, biodegradable
Estimated E-Factor *HighModerateLowLowVery Low

*E-Factor (Environmental Factor) = Total mass of waste / mass of product.[5] Lower is better. Estimates are based on typical lab-scale procedures and assume solvent recycling for greener alternatives.

Experimental Protocols

Traditional Synthesis: Fischer Esterification in Methanol

Materials:

  • Cyclopentanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation to obtain pure methyl cyclopentanecarboxylate.[17]

Greener Synthesis: Proposed Fischer Esterification in CPME

Materials:

  • Cyclopentanecarboxylic acid

  • Methanol

  • Cyclopentyl Methyl Ether (CPME)

  • p-Toluenesulfonic acid (or other solid acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add cyclopentanecarboxylic acid (1.0 eq), methanol (1.5-2.0 eq), CPME, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux (approx. 90-100 °C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until completion.

  • Cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Separate the organic (CPME) layer and dry over anhydrous sodium sulfate.

  • Filter and remove the CPME under reduced pressure (CPME can be recovered and recycled).[10]

  • Purify the residue by distillation to obtain methyl cyclopentanecarboxylate.

Visualizing the Workflow and Impact

G cluster_0 Traditional Synthesis (Fischer Esterification) cluster_1 Greener Synthesis (CPME) A Cyclopentanecarboxylic Acid + Excess Methanol C Reflux A->C B H2SO4 Catalyst B->C D Aqueous Workup & Extraction (e.g., Diethyl Ether) C->D E Distillation D->E G High Solvent Waste & Energy Use D->G F Methyl Cyclopentanecarboxylate E->F H Cyclopentanecarboxylic Acid + Methanol K Reflux with Water Removal (Dean-Stark) H->K I CPME (Solvent) I->K J Acid Catalyst J->K L Simple Phase Separation K->L M Solvent Recycling L->M >90% Recovery N Distillation L->N M->I O Methyl Cyclopentanecarboxylate N->O P Reduced Waste & Energy N->P

Caption: Comparative workflow of traditional vs. greener synthesis of methyl cyclopentanecarboxylate.

G cluster_0 Environmental Impact Solvent Solvent Choice Traditional Traditional Solvents (Diethyl Ether, Methanol, DCM) Solvent->Traditional Green Greener Alternatives (CPME, Ionic Liquids, DES) Solvent->Green HighImpact High E-Factor High VOC Emissions Safety Hazards Traditional->HighImpact LowImpact Low E-Factor Minimal VOCs Improved Safety Profile Green->LowImpact

Caption: Logical relationship between solvent choice and environmental impact.

Conclusion and Future Outlook

The synthesis of methyl cyclopentanecarboxylate can be made significantly more sustainable by replacing traditional solvents with greener alternatives. Cyclopentyl methyl ether stands out as a particularly promising option due to its excellent physical properties, stability, and recyclability, making it a near drop-in replacement for conventional ethers in Fischer esterification. Ionic liquids and deep eutectic solvents offer intriguing possibilities as both catalysts and reaction media, potentially leading to even more efficient and waste-free processes.

While direct comparative data for the synthesis of methyl cyclopentanecarboxylate in all these green solvents is still emerging, the evidence from related esterification reactions strongly supports their superior environmental performance without sacrificing chemical yield. As the chemical industry continues to embrace green chemistry, the adoption of solvents like CPME and the further development of ionic liquids and DES will be instrumental in creating more sustainable manufacturing processes.

References

  • BenchChem. (2025). Technical Support Center: Recovery and Recycling of Cyclopentyl Methyl Ether (CPME).
  • Manzini, S., & Caprio, V. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. European Journal of Organic Chemistry, 2019(1), 8-23.
  • Goheen, D. W., & Vaughan, W. R. (1959).
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5880-5888.
  • J&K Scientific LLC. (2021). Green Solvent Selection Guide.
  • Watanabe, K. (2010). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry.
  • Domínguez de María, P. (2019). Cyclopentyl Methyl Ether (CPME): A Versatile Eco‐Friendly Solvent for Applications in Biotechnology and Biorefineries. ChemSusChem, 12(15), 3439-3449.
  • ChemicalBook. (2023). METHYL CYCLOPENTANECarboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Green Chemistry: The Advantages of Cyclopentyl Methyl Ether (CPME) in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD website.
  • Sherwood, J. (2014). The mechanism of Fischer esterification catalysed by Brønsted acidic ionic liquids. Green Chemistry, 16(12), 4940-4949.
  • Clark, J. H., & Macquarrie, D. J. (2021). Green Chemistry. RSC Publishing.
  • Jordan, A., et al. (2021).
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Sherwood, J. R. (2017). Green Chemistry Concepts and Metrics for Solvent Selection. In Sustainable Solvents (pp. 188-234). Royal Society of Chemistry.
  • University of York. (n.d.). Solvent Selection Guide.
  • How to Calculate E-factor (Green Chem). (2022, October 28). [Video]. YouTube.
  • García-Álvarez, J., et al. (2021). Deep Eutectic Solvent as a Sustainable Medium for C–C Bond Formation Via Multicomponent Radical Conjugate Additions. Organic Letters, 23(12), 4763-4768.
  • US20120101306A1. (2012).
  • Manahan, S. E. (2021). The E-Factor in Green Chemistry. Chemistry LibreTexts.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid.
  • Sheldon, R. A. (2017). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Journal of the Serbian Chemical Society, 82(1), 1-20.
  • Assess the efficiency and effectiveness of green solvents in various chemical reactions. (2024).
  • IGIT Sarang. (n.d.). Green Technology Subject Code – PCE7J004 Chemical Engineering Department 7.
  • CN104447226A. (2015). Method for producing cyclopentyl methyl ether.
  • Sheldon, R. A. (n.d.). E-Factor.
  • García-Álvarez, J. (2015). Deep Eutectic Solvents: The Organic Reaction Medium of the Century. [PDF].
  • Amelio, A., et al. (2017). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Molecules, 22(9), 1438.
  • Amelio, A., et al. (2014). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. Green Chemistry, 16(7), 3514-3526.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Organic Chemistry Data. (n.d.). Solvents and Process efficiency.
  • Journal of Chemical Education. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides. (2022). PMC - NIH.
  • WO1987003278A2. (1987).
  • Life Cycle Environmental Evaluation of Alternative Solvents Used in Lipid Extraction The Case of Algae Biodiesel. (2023). ACS Sustainable Chemistry & Engineering.
  • Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. (2014).
  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (2022). The Journal of Organic Chemistry.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). [PDF].
  • Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Str
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Biorenewable Deep Eutectic Solvent for Selective and Scalable Conversion of Furfural into Cyclopentenone Deriv
  • Life cycle assessment (LCA) system boundary for the solvent used in an API manufacturing process. (2016).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

A Senior Application Scientist's Guide to the Characterization and Comparative Utility of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the precise control of molecular architecture is paramount. Bifunctional scaffolds—molecules bearing two distinct reactive groups—are invaluable tools in this endeavor, allowing for the sequential and controlled introduction of complexity. This guide provides an in-depth characterization of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate, a versatile building block. We will explore its synthesis, detailed spectroscopic signature, and comparative reactivity, offering field-proven insights into its application as a superior acylating agent.

Synthesis: From Precursor to a Highly Reactive Intermediate

The target compound, an acyl chloride, is most effectively prepared from its corresponding carboxylic acid precursor, 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid. The synthesis is a robust two-step process, beginning with the selective hydrolysis of a commercially available diester, followed by chlorination.

Step 1: Synthesis of 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid

The synthesis of the mono-acid mono-ester precursor is achieved through the controlled mono-saponification of a symmetric diester, such as dimethyl cyclopentane-1,1-dicarboxylate. The choice of one equivalent of base is critical to prevent the formation of the dicarboxylic acid.

Experimental Protocol:

  • To a solution of dimethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in methanol (5 mL per gram of diester), add a solution of potassium hydroxide (1 equivalent) in methanol dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and diethyl ether.

  • Acidify the aqueous layer to a pH of ~2 with cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product as a clear oil.[1]

Step 2: Synthesis of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate

The conversion of the carboxylic acid to the highly reactive acyl chloride is efficiently accomplished using thionyl chloride (SOCl₂). This reagent is often preferred over others like oxalyl chloride or phosphorus pentachloride because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2][3][4][5]

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.[6]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 79°C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is often used directly in the next step without further purification. If high purity is required, fractional distillation under high vacuum can be performed.

SynthesisWorkflow A Dimethyl Cyclopentane-1,1-dicarboxylate B 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid A->B 1. KOH, MeOH 2. H3O+ workup C Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate B->C SOCl2, reflux Reactivity cluster_start Reagents cluster_product Products AcylChloride R-COCl (Target Compound) Amide Amide R-CONR'2 AcylChloride->Amide + R'2NH (fast, exothermic) Ester Ester R-COOR' AcylChloride->Ester + R'OH (vigorous) AcidAnhydride R-CO-O-CO-R (Alternative) AcidAnhydride->Amide + R'2NH (slower, often needs heat) AcidAnhydride->Ester + R'OH (slower, needs heat/catalyst) CarboxylicAcid R-COOH + Coupling Agent (Alternative) CarboxylicAcid->Amide + R'2NH (milder, generates waste) CarboxylicAcid->Ester + R'OH (milder, generates waste)

Caption: Reactivity comparison for acylation reactions.
Performance Comparison with Alternative Acylating Agents
Parameter Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate Acid Anhydrides Carboxylic Acids + Coupling Agents (e.g., DCC, EDC)
Reactivity Very HighModerateVariable (depends on coupling agent)
Reaction Conditions Often room temperature, very fast. [7]Often requires heating. [7]Typically room temperature, but can be slower.
Byproducts HCl (gaseous or neutralized with base)Carboxylic Acid (must be removed)Urea derivatives (e.g., DCU, often poorly soluble and requires filtration)
Workup Simple; often involves an aqueous wash to remove salts.Requires extraction or chromatography to remove the carboxylic acid byproduct.Can be complicated by the need to remove coupling agent byproducts.
Atom Economy GoodModeratePoor
Ideal Use Case When rapid and high-yielding acylation is required, especially with less reactive nucleophiles.When a less aggressive reagent is needed to avoid side reactions.For delicate substrates where mild conditions are essential, particularly in peptide synthesis.

Protocols for Synthetic Applications

The utility of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is best demonstrated through its application in forming new chemical bonds.

Protocol 1: Amide Synthesis

This protocol describes the reaction with a primary amine to form an amide, a cornerstone reaction in medicinal chemistry. [8][9]The reaction is a nucleophilic addition-elimination. [10]

  • Dissolve the amine (e.g., benzylamine, 1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate (1 equivalent) in DCM dropwise. The reaction is often exothermic. [9]4. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Ester Synthesis

This protocol outlines the reaction with an alcohol to form a new ester. The reaction is typically very vigorous. [7][11]

  • Dissolve the alcohol (e.g., ethanol, 1.5 equivalents) in a dry, inert solvent such as DCM or diethyl ether. A base like pyridine (1.1 equivalents) is often added to act as a catalyst and to neutralize the HCl byproduct. [6]2. Cool the solution to 0°C.

  • Slowly add a solution of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Workup is similar to the amide synthesis: wash with dilute acid, bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product as necessary, typically by column chromatography.

Safety and Handling

Acyl chlorides are hazardous reagents that demand careful handling. [12][13]

  • Corrosivity: Acyl chlorides are corrosive to skin, eyes, and the respiratory tract. [13][14]Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [15]* Reactivity with Water: They react violently with water and moisture to produce corrosive HCl gas. [6][12][16]Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Store the reagent under an inert atmosphere and away from moisture. [16][15]* Lachrymator: Low molecular weight acyl chlorides are often lachrymators, meaning they cause irritation and tearing of the eyes. [12][16]

Conclusion

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is a highly effective and versatile bifunctional reagent. Its synthesis is straightforward, and its spectroscopic characteristics are well-defined and distinct from its carboxylic acid precursor. While its high reactivity necessitates careful handling, it is this same property that makes it a superior choice for a wide range of acylation reactions, offering rapid reaction times, high yields, and simplified purification compared to alternatives like acid anhydrides or coupling agents. For researchers in drug discovery and complex molecule synthesis, mastering the use of this building block provides a powerful method for constructing ester and amide linkages with high efficiency.

References

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
  • Clark, J. (n.d.).
  • StudySmarter. (2023, October 20).
  • Khan Academy.
  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
  • Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. [Link]
  • Organic Chemistry Portal.
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
  • Clark, J. (n.d.).
  • Shi, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]
  • Hu, Y., et al. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis.
  • Sciencemadness Wiki. (2025, August 3). Acyl chloride. [Link]
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]
  • PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]
  • Wikipedia. Acyl chloride. [Link]
  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Mishandling chemical byproducts is not merely a procedural error; it can lead to significant safety incidents, environmental harm, and severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 1-methylcyclopentanecarboxylate, grounding every recommendation in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound, like many organic esters, possesses a distinct risk profile that dictates its handling and disposal pathway.

The primary hazards are its flammability and oral toxicity.[2][3] Its flash point of approximately 43°C (109.4°F) means it is classified as a flammable liquid.[2][4] At temperatures at or above this point, it can release enough vapor to form an ignitable mixture with air. This makes improper storage or disposal—such as in an open container or near an ignition source—a significant fire risk.[5][6] Furthermore, it is classified as harmful if swallowed, necessitating careful handling to prevent accidental ingestion.[7]

Table 1: Physicochemical and Hazard Data for Methyl Cyclopentanecarboxylates

Property Value Source
Chemical Name Methyl cyclopentanecarboxylate [2]
CAS Number 4630-80-2 [2][7]
Molecular Formula C₇H₁₂O₂ [2][7]
Physical State Colorless Liquid [2][3]
Boiling Point ~159 °C / 318.2 °F [2]
Flash Point ~43 °C / 109.4 °F (Estimated) [2]
GHS Hazard Class Flammable Liquid, Category 3; Acute Toxicity, Oral, Category 4 [2][3]

| Hazard Statements | H226: Flammable liquid and vapor; H302: Harmful if swallowed |[2][7] |

Note: Data is for the closely related methyl cyclopentanecarboxylate and should be considered representative for risk assessment purposes.

The Core of Compliance: Your Institutional EHS Office

No chemical disposal should occur in a vacuum. The single most critical step is to consult your institution's Environmental Health and Safety (EHS) office .[8] They are the definitive authority on local, state, and federal waste regulations (such as the Resource Conservation and Recovery Act - RCRA in the United States) and will provide specific guidance, approved waste containers, and pickup services.[1][9] This guide serves to prepare you for that process, ensuring your waste is managed safely and correctly from the moment it is generated.

Step-by-Step Disposal Protocol for Liquid Waste

This protocol outlines the procedure for collecting and storing liquid waste containing this compound.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, always wear appropriate PPE. This includes:

  • Safety goggles or a face shield.

  • Nitrile gloves.

  • A flame-resistant lab coat. All handling and transferring of waste should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[8]

Step 2: Waste Container Selection

  • Compatibility is Key: Use a container made of a material that is chemically compatible with the ester. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9] Never use food-grade containers like milk jugs.[10]

  • Integrity: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[11][12]

  • Headroom: Do not fill the container to more than 90% capacity. Leaving at least one inch of headroom allows for vapor expansion, preventing pressure buildup.[11]

Step 3: Labeling—The Non-Negotiable Step As soon as the first drop of waste enters the container, it must be labeled.[13] An incomplete or missing label is a serious compliance violation. The label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.[11] If it is a mixture, list all components and their approximate percentages.[11]

  • The associated hazards: "Flammable, Toxic" .[11]

  • The accumulation start date (the date the first waste was added).

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[9][11] This could be a marked area in a fume hood or a designated cabinet.

  • Segregate Incompatibles: This is a critical safety measure. Store the ester waste away from:

    • Oxidizing agents: To prevent a violent reaction.[11]

    • Strong acids and bases: To prevent potential hydrolysis or other reactions.[11]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[12]

  • Keep It Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[4][9][11] Evaporation is not a permissible disposal method.[11][13]

Step 5: Arranging for Final Disposal Once the container is full (or within one year of the accumulation start date), contact your EHS office to schedule a waste pickup.[11] Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[9][13]

Protocol for Contaminated Solids and Empty Containers

Contaminated Labware (Gloves, Wipes, Pipette Tips):

  • Minimize contamination where possible.

  • Collect all solid waste contaminated with this compound in a separate, clearly labeled, sealed plastic bag or container.

  • Label the container as "Hazardous Waste" with the chemical name and hazards, and manage it through your EHS office.

Empty Original Chemical Containers: Empty containers are also considered hazardous waste because they retain chemical residues.[2][3][6]

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as acetone or ethanol) that can dissolve the ester.[13]

  • Collect Rinsate: The first rinsate, and often all subsequent rinsates, must be collected and disposed of as hazardous liquid waste.[8][13] Transfer the rinsate to your designated flammable liquid waste container.

  • Deface the Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[8][13]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or glass recycling bin, as advised by your EHS office.[13]

Emergency Spill Procedures

In the event of a small, manageable spill within a fume hood:

  • Alert personnel in the immediate area.

  • Use a chemical spill kit with absorbent pads or other inert material to soak up the liquid.[14] Use non-sparking tools for cleanup.[2][3]

  • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through EHS.

  • For large spills or spills outside of a containment area, evacuate the lab and contact your EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_0 Waste Characterization cluster_1 Liquid Waste Protocol cluster_2 Solid Waste Protocol cluster_3 Empty Container Protocol WasteGen Waste Generation Point (Fume Hood) LiquidWaste Liquid Waste Stream (Ester or Mixture) WasteGen->LiquidWaste SolidWaste Contaminated Solids (Gloves, Wipes) WasteGen->SolidWaste EmptyContainer Original Container is Empty WasteGen->EmptyContainer Containerize Step 1: Collect in Approved Container LiquidWaste->Containerize BagSolids Collect in Labeled Waste Bag/Container SolidWaste->BagSolids TripleRinse Step 1: Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse Label Step 2: Apply Hazardous Waste Label Containerize->Label Store Step 3: Store in SAA (Segregated, Closed) Label->Store EHS_Pickup Contact EHS for Waste Pickup Store->EHS_Pickup StoreSolids Store in SAA BagSolids->StoreSolids StoreSolids->EHS_Pickup CollectRinsate Step 2: Collect ALL Rinsate as Hazardous Waste TripleRinse->CollectRinsate Deface Step 3: Deface Original Label TripleRinse->Deface CollectRinsate->Containerize Add to Liquid Waste Trash Step 4: Dispose of Container in Normal Trash Deface->Trash

Caption: Disposal workflow for this compound.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Laboratory Waste Disposal Safety Protocols.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Management in the Labor
  • Safety Data Sheet - Methyl cyclopentanecarboxyl
  • Methyl cyclopentanecarboxylate. PubChem, National Institutes of Health (NIH). [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
  • Regulations for Handling Flammable Liquid Waste: Wh
  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

Sources

Essential Safety and Handling Guide: Personal Protective Equipment for Methyl 1-Methylcyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of methyl 1-methylcyclopentanecarboxylate, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance.

Hazard Assessment: Understanding the Need for Protection

A thorough hazard assessment is the foundational step in any laboratory procedure.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that employers evaluate workplace hazards to determine the necessary PPE.[3]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationGHS Hazard StatementRationale and Implication for PPE
Flammable LiquidH226: Flammable liquid and vapor[4]Requires use of flame-retardant lab coats and avoidance of ignition sources. Contaminated PPE can become flammable.
Acute Toxicity, OralH302: Harmful if swallowed[4][5][6]Dictates stringent hand hygiene and prohibits eating or drinking in the lab. Gloves prevent accidental ingestion via hand-to-mouth contact.
Skin IrritationH315: Causes skin irritation[5]Necessitates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.
Eye IrritationH319: Causes serious eye irritation[5]Mandates the use of safety goggles as a minimum, with face shields recommended for splash-prone procedures.
Respiratory IrritationH335: May cause respiratory irritation[5]Requires work to be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to recognize its place within the hierarchy of safety controls. PPE is the last line of defense.

  • Elimination/Substitution : If possible, using a less hazardous chemical.

  • Engineering Controls : These are physical changes to the workspace to isolate the hazard. The single most important engineering control for handling this chemical is a certified chemical fume hood .[7]

  • Administrative Controls : These are procedural changes, such as updating Standard Operating Procedures (SOPs) and providing thorough training.

  • Personal Protective Equipment (PPE) : Used in conjunction with the controls above to mitigate any remaining risk.

Core PPE Requirements for Handling this compound

The minimum PPE for handling this chemical includes a lab coat, safety goggles, and appropriate gloves.[1] However, a task-specific risk assessment may require enhanced protection.

Eye and Face Protection: The Non-Negotiable Barrier

Ocular exposure presents a significant and immediate risk.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[1]

  • Recommended for Liquid Handling : Chemical splash goggles are required when handling any quantity of the liquid to protect against splashes and vapors.[1][2]

  • High-Risk Operations : When pouring large volumes (>1L) or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles .[1][8] The goggles protect from splashes, while the face shield provides a broader barrier for the entire face.

Skin and Body Protection: Preventing Dermal Exposure
  • Laboratory Coats : A flame-resistant lab coat is recommended due to the flammability of the compound.[2] Lab coats must be fully buttoned with sleeves rolled down. Polyethylene or polypropylene coats offer superior resistance to chemical splash compared to standard cotton.[9]

  • Gloves : Glove selection is critical and must be based on chemical compatibility and the nature of the task.

    • For Incidental Contact (Splashes) : Disposable nitrile gloves are the minimum requirement.[1] If a splash occurs, gloves must be removed immediately, and hands washed thoroughly before donning a new pair.

    • For Intentional or Prolonged Contact : For tasks involving potential immersion or extended contact, heavier-duty gloves are necessary. Materials like butyl rubber or laminate films offer greater protection against esters. Always consult the glove manufacturer's chemical resistance guide.

  • Apparel : Full-length pants and closed-toe shoes are mandatory to protect the lower body and feet from potential spills.[1][8]

Respiratory Protection: A Task-Specific Necessity

Under normal laboratory conditions, all work with this compound should be performed inside a certified chemical fume hood to control vapor inhalation.[8]

  • Standard Operations : If work is conducted within a fume hood, respiratory protection is typically not required.

  • Emergency Situations (e.g., Large Spills) : In the event of a large spill outside of a fume hood or a ventilation failure, a respirator may be necessary. The specific type (e.g., an air-purifying respirator with an organic vapor cartridge) must be determined by a formal respiratory protection program, as required by OSHA (29 CFR 1910.134).[3][10]

Procedural Guidance: From Selection to Disposal

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE for any task involving this compound.

PPE_Selection_Workflow cluster_prep 1. Preparation & Assessment cluster_controls 2. Engineering & Admin Controls cluster_ppe 3. PPE Selection start Start: Review SOP for Handling this compound assess_task Assess Task: Quantity, Duration, Temperature start->assess_task fume_hood Is task performed in a certified fume hood? assess_task->fume_hood no_hood STOP. Re-evaluate procedure. Do not proceed outside a fume hood. fume_hood->no_hood No base_ppe Standard PPE: - Flame-Resistant Lab Coat - Closed-toe shoes, long pants fume_hood->base_ppe Yes splash_risk Significant splash risk? (e.g., pouring >1L, agitation) base_ppe->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles No face_shield Wear Face Shield OVER Chemical Goggles splash_risk->face_shield Yes glove_type Nature of Contact? goggles->glove_type face_shield->glove_type nitrile Incidental Contact: Use Nitrile Gloves. Inspect frequently. glove_type->nitrile Incidental heavy_duty Prolonged Contact: Use Heavy-Duty Gloves (e.g., Butyl Rubber). Check compatibility. glove_type->heavy_duty Prolonged final_check Final Check: PPE is correctly sized, inspected, and donned. nitrile->final_check heavy_duty->final_check

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step PPE Usage
  • Inspection : Before every use, visually inspect all PPE for signs of degradation, cracks, or contamination.

  • Donning (Putting On) : The sequence is crucial to avoid cross-contamination. i. Don lab coat and fasten completely. ii. Don eye and face protection (goggles/face shield). iii. Wash hands thoroughly. iv. Don the appropriate gloves, ensuring cuffs go over the sleeves of the lab coat.

  • During Use : Be mindful of your actions. Do not touch your face, personal items, or door handles with gloved hands. If a glove is breached, move away from the chemical, follow the doffing procedure, wash your hands, and don a new pair.

  • Doffing (Taking Off) : This is a critical step to prevent exposure. i. Gloves : Remove gloves first using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. ii. Lab Coat : Remove the lab coat by folding it inward, ensuring the contaminated exterior is contained. iii. Eye/Face Protection : Remove by handling the strap or earpieces. iv. Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated PPE and Chemical Waste
  • Contaminated PPE : All disposable PPE, such as nitrile gloves, that has come into contact with this compound must be considered hazardous waste.[4][11] Place it in a designated hazardous waste container. Do not dispose of it in the regular trash.

  • Chemical Waste : The chemical itself and any solutions containing it must be disposed of as hazardous waste according to local, state, and federal regulations.[11] Collect in a clearly labeled, sealed container.

  • Empty Containers : Empty containers may retain flammable and toxic residue and should be handled as hazardous waste.[4][11] Do not reuse the containers.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This protocol is a living document and should be reviewed and updated as part of your laboratory's Chemical Hygiene Plan.[7]

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Revolutionizing Lab Efficiency.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
  • Personal protective equipment for handling Acid-PEG14-t-butyl ester. (2025, December). BenchChem.
  • METHYL 1-CYCLOPENTENE-1-CARBOXYLATE - Safety Data Sheet. (2025, July 5). ChemicalBook.
  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Glove Selection (Chemical Protection). (n.d.). Miami University.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes.
  • Methyl cyclopentanecarboxylate - SAFETY DATA SHEET. (2014, January 22).
  • Methyl cyclopentanecarboxylate | C7H12O2. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - Methyl cyclopentanecarboxylate. (2014, January 22). Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methylcyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methylcyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.